N-Acetyl-D-cysteine

Catalog No.
S661176
CAS No.
616-91-1
M.F
C5H9NO3S
M. Wt
163.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-cysteine

CAS Number

616-91-1

Product Name

N-Acetyl-D-cysteine

IUPAC Name

(2S)-2-acetamido-3-sulfanylpropanoic acid

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1

InChI Key

PWKSKIMOESPYIA-SCSAIBSYSA-N

SMILES

Array

solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER
Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate

Synonyms

Acétylcystéine GNR, acebraus, Acemuc, Acetabs, Acetylcystein AL, Acetylcystein Atid, Acetylcystein Heumann, Acetylcystein Trom, Acetylcystein, mentopin, Acetylcysteine, Acetylcysteine Hydrochloride, Acetylcysteine Sodium, Acetylcysteine Zinc, Acetylcysteine, (D)-Isomer, Acetylcysteine, (DL)-Isomer, Acetylcysteine, Monoammonium Salt, Acetylcysteine, Monosodium Salt, Acetylin, Acetyst, Acid, Mercapturic, Airbron, Alveolex, Azubronchin, Bisolvon NAC, Bromuc, Broncho Fips, Broncho-Fips, BronchoFips, Broncholysin, Broncoclar, Codotussyl, Cystamucil, Dampo Mucopect, durabronchal, Eurespiran, Exomuc, Fabrol, Fluimucil, Fluprowit, Frekatuss, Genac, Hoestil, Hustengetränk, Optipect, Hydrochloride, Acetylcysteine, Ilube, Jenacystein, Jenapharm, Lantamed, Larylin NAC, Lindocetyl, M Pectil, M-Pectil, mentopin Acetylcystein, Mercapturic Acid, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylcysteine, MPectil, Muciteran, Muco Sanigen, Mucomyst, Mucopect, Dampo, Mucosil, Mucosol, Mucosolvin, N Acetyl L cysteine, N Acetylcysteine, N-Acetyl-L-cysteine, N-Acetylcysteine, NAC AL, NAC Zambon, NAC, Bisolvon, Optipect Hustengetränk, Sanigen, Muco, Siccoral, Siran, Sodium, Acetylcysteine, Solmucol, Zambon, NAC, Zinc, Acetylcysteine

Canonical SMILES

CC(=O)NC(CS)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O

The exact mass of the compound Acetylcysteine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g in 5 ml water, 4 ml alc; practically insol in chloroform & ethersoluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate>24.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-D-cysteine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Multimodal Mechanisms of Action

NAC exerts its cytoprotective effects through a complex array of mechanisms that can be categorized as glutathione-dependent and glutathione-independent. The table below synthesizes these pathways and their biological consequences.

Mechanism Category Specific Pathway / Action Biological Outcome / Significance Key Supporting Evidence
Glutathione (GSH)-Dependent Precursor for L-cysteine, the rate-limiting substrate for de novo GSH synthesis [1] [2] [3]. Replenishes the primary cellular antioxidant, crucial for detoxification and maintaining redox homeostasis [1] [4]. Increased tissue GSH content; protection from paracetamol intoxication [1].
Direct Scavenging Reacts with and neutralizes Reactive Oxygen Species (ROS) like hydroxyl radical (•OH) and H₂O₂ [1] [2] [5]. Provides immediate, GSH-independent defense against oxidative insult [6]. Reduced ROS levels in H9c2 cardiomyocytes and murine oligodendrocytes under H₂O₂-induced stress [5] [7].
Gene Expression & Signaling Modulation Activation of the Nrf2-ARE pathway; induction of cytoprotective enzymes like heme oxygenase-1 (HO-1) [3] [7]. Enhances long-term antioxidant capacity and anti-inflammatory response [7]. Abolishment of NAC's cytoprotective effect in oligodendrocytes upon HO-1 inhibition [7].
Neurotransmitter System Modulation Modulation of the cystine-glutamate antiporter (xCT), regulating extracellular glutamate [3]. Mitigates excitotoxicity; implicated in psychiatric and addiction disorders [3]. Preclinical models of addiction and neurological disorders [3].
Mitochondrial Protection Attenuation of ROS-induced mitochondrial damage; regulation of OPA1-mediated mitochondrial quality control [5]. Preserves mitochondrial membrane potential, reduces apoptosis, and maintains cellular energy (ATP) production [5]. Improved cell viability and reduced apoptosis in H9c2 cells via the ROS/OPA1 axis [5].

The interplay of these mechanisms is complex. The diagram below outlines the core pathways through which NAC protects cells from oxidative stress.

nac_mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect & Signaling Pathways cluster_outcomes Cytoprotective Outcomes NAC N-Acetylcysteine (NAC) DirectScavenge Scavenges ROS (•OH, H₂O₂) NAC->DirectScavenge Cysteine L-Cysteine NAC->Cysteine Nrf2 Nrf2-ARE Pathway Activation NAC->Nrf2 Partially GSH-independent Glutamate Modulation of Neurotransmitter Systems NAC->Glutamate Redox Restored Redox Balance DirectScavenge->Redox GSH Glutathione (GSH) Synthesis Cysteine->GSH GSH->Redox HO1 HO-1 Induction Nrf2->HO1 HO1->Redox AntiInflam Anti-inflammatory Effects HO1->AntiInflam ReducedApoptosis Reduced Apoptosis & Cell Death Glutamate->ReducedApoptosis Mitoprotection Mitochondrial Protection Redox->Mitoprotection Mitoprotection->ReducedApoptosis

Core pathways of NAC cytoprotection, showing direct and indirect mechanisms that converge on cell survival.

Pharmacokinetic Profile and Bioavailability

Understanding NAC's pharmacokinetics (PK) is critical for interpreting experimental results and designing clinical trials. Its PK is complex due to extensive metabolism.

Parameter Details Notes & Variability
Administration Routes Oral, Intravenous (IV), Inhalation [2] [4] IV bypasses first-pass metabolism for rapid delivery [2].
Oral Bioavailability Low (4-10% for free NAC) [2] [8] Justifies the use of high oral doses in clinical studies.
Time to Cmax (Oral) 1-2 hours [2]
Plasma Half-Life ~6.25 hours (Oral), ~5.58 hours (IV) [2] Half-life significantly prolonged in renal/liver impairment [2].
Metabolism Extensive hepatic first-pass metabolism; converted to various metabolites (e.g., cysteine, glutathione, inorganic sulfate) [2]. Only a tiny amount of intact NAC reaches systemic circulation [2].
BBB Permeability Limited for NAC itself [1] NACA (N-acetylcysteine amide), a derivative, shows improved BBB penetration [1].

A significant challenge in NAC research is its low bioavailability and limited ability to cross the blood-brain barrier. To overcome this, research focuses on more lipophilic derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), which demonstrate improved tissue and brain penetration in preclinical models [1] [4].

Experimental Models and Protocols

The following is a synthesis of key methodological details from recent studies investigating NAC's cytoprotective effects.

1. In Vitro Model of Oxidative Stress in Cardiomyocytes [5] This protocol is used to study NAC's role in mitochondrial quality control.

  • Cell Line: H9c2 cardiomyocytes (rat origin).
  • Oxidative Stress Induction: Treatment with 250 µM H₂O₂ for 12 hours.
  • NAC Pre-treatment: 1 mM NAC, administered 1 hour prior to H₂O₂ stimulation.
  • Key Readouts:
    • Cell Viability: Cell Counting Kit-8 (CCK-8).
    • ROS Measurement: Flow cytometry using DCFH-DA fluorescent probe.
    • Mitochondrial Function: ATP content assay, mitochondrial membrane potential detection (e.g., JC-1 dye).
    • Apoptosis: Caspase-3 activity assay, Annexin V/PI double staining.
    • Gene/Protein Analysis: RT-qPCR and Western Blot for OPA1, Cytochrome C, and other MQC proteins.
  • Mechanistic Validation: Use of OPA1-small interfering RNA (siRNA) to confirm the pathway's necessity.

2. In Vitro Model of Chemically-Induced Renal Injury [6] This model elucidates NAC's protection against nephrotoxicity.

  • Cell Line: HK-2 (human kidney proximal tubule epithelial cells).
  • Toxicant: 2,3,5-Tris(glutathion-S-yl)hydroquinone (TGHQ).
  • NAC Co-treatment: Various concentrations of NAC administered with TGHQ.
  • Key Readouts:
    • Cytotoxicity: MTS cell viability assay.
    • Intracellular ROS: Flow cytometry with DCFH-DA.
    • DNA Damage & Signaling: Phospho-histone H2AX (γH2AX) for DNA damage; Western Blot for phospho-JNK, p38, and ERK MAP kinases.
  • Finding: Notably, in this model, cytoprotection was attributed more to direct ROS scavenging and ERK activation than to increased GSH levels [6].

3. In Vitro Model of Oligodendrocyte Protection [7] This protocol investigates NAC's effects on neural cells critical for myelination.

  • Cell Lines: Murine oligodendrocyte lines 158N (normal) and 158JP (mutant with high baseline ROS).
  • Oxidative Stress Induction: Co-incubation with 500 µM H₂O₂ for 24 hours.
  • NAC Treatment: 50-500 µM NAC.
  • Key Readouts: Cell survival assays, intracellular GSH measurement (LC-MS), ROS production (FACS with CM-H2DCFDA), total antioxidant capacity (TAC) assay.
  • Pathway Inhibition: Use of L-buthionine-sulfoximine (BSO) to inhibit GSH synthesis and chromium mesoporphyrin (CrMP) to inhibit HO-1 activity, revealing the critical role of HO-1 in NAC's cytoprotection.

Safety and Toxicity Profile

NAC has a well-established and favorable safety profile [2] [8].

  • Common Adverse Effects: Gastrointestinal symptoms (nausea, vomiting, diarrhea) are most frequent with oral administration, partly due to its sulfurous odor [2] [8].
  • Serious Adverse Effects: Anaphylactoid reactions (non-IgE mediated) are uncommon and more associated with IV administration, especially during the loading dose in acetaminophen overdose treatment [2].
  • Overdose: Toxicity is uncommon. One case report of a massive IV overdose (100g) resulted in hemolysis, thrombocytopenia, and acute renal failure [2].
  • Populations at Risk: Patients with end-stage renal disease or severe liver cirrhosis exhibit significantly reduced clearance of NAC, necessitating caution [2].

Future Research and Derivative Development

The primary focus for future therapeutic development lies in creating improved analogues to overcome the pharmacokinetic limitations of native NAC. N-acetylcysteine amide (NACA) is a leading candidate, showing superior blood-brain barrier permeability and efficacy in preclinical neurological models [1] [4]. Research continues to fully elucidate emerging mechanisms, such as NAC's role in hydrogen sulfide (H₂S) and sulfane sulfur signaling, which represent a frontier beyond its classic antioxidant functions [9].

References

Biological Activities: N-Acetyl-L-cysteine vs. N-Acetyl-D-cysteine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Biological Function in N-Acetyl-L-cysteine (NAC) Expected Activity in N-Acetyl-D-cysteine
Precursor for Glutathione (GSH) Serves as a rate-limiting precursor for synthesis of glutathione, a major intracellular antioxidant [1] [2]. Inactive; enzymatic synthesis of GSH is stereospecific for L-cysteine.
Direct Antioxidant Scavenges reactive oxygen species (ROS) directly via its free thiol (-SH) group [2] [3]. Likely inactive; the thiol group's reactivity may be sterically hindered or not recognized by biological systems.
Modulation of Neurotransmission Modulates glutamatergic signaling via the cystine-glutamate antiporter (system xc-) [1]. Inactive; membrane transport systems are highly stereoselective for L-amino acids.
Anti-inflammatory Action Reduces pro-inflammatory cytokines and inhibits microglial activation [1]. Expected to be significantly diminished due to lack of effects on core redox and signaling pathways.

Key Experimental Findings on L- versus D-Cysteine

The critical difference in activity stems from the stereospecificity of biological systems. The following diagram illustrates why the D-enantiomer cannot participate in key metabolic pathways.

G cluster_pathway Biological Pathways (Stereospecific) L_Cys L-Cysteine / NAC (L-form) GSH_Synth GSH Synthesis (Enzymatic) L_Cys->GSH_Synth Transporter Amino Acid Transporters L_Cys->Transporter Protein_Synth Protein Synthesis (Ribosomes) L_Cys->Protein_Synth D_Cys D-Cysteine / NAC (D-form) D_Cys->GSH_Synth No Reaction D_Cys->Transporter No Uptake D_Cys->Protein_Synth No Incorporation GSH Active Glutathione (GSH) GSH_Synth->GSH Cellular_Uptake Cellular Uptake Transporter->Cellular_Uptake Functional_Proteins Functional Proteins Protein_Synth->Functional_Proteins

Biological systems are stereospecific, utilizing L-enantiomers for key processes [1] [2].

Research Implications and Suggested Protocols

For researchers investigating the D-enantiomer, the focus would likely be on confirming its lack of activity or exploring potential novel, non-canonical pathways.

  • Validating Core Inactivity: A standard experiment would involve comparing the ability of L- and D-NAC to boost intracellular glutathione levels in cell cultures, using a GSH assay kit [1] [2].
  • Cellular Uptake Assay: Use radiolabeled or fluorescently tagged L- and D-cysteine analogs to directly visualize and quantify cellular uptake, expecting minimal entry for the D-form.
  • Animal Model Studies: In vivo studies, similar to one investigating cysteine deficiency, could administer D-NAC to test if it reverses weight loss; it is not expected to be effective, as only L-cysteine and its precursors like L-NAC can rescue the phenotype [4].

Key Takeaways for Research and Development

  • Chirality is Fundamental: The profound difference in biological activity between the L- and D-forms of NAC underscores that chirality is a critical parameter in drug design and biological evaluation.
  • D-NAC as a Control: In experimental settings, D-NAC can serve as an excellent negative control to distinguish specific, enzymatically driven effects of L-NAC from non-specific chemical reactions.
  • Potential Novel Applications: While inactive in traditional pathways, D-NAC's properties could be explored in material science, as a stable thiol source in non-biological contexts, or in designing novel polymers.

References

Comprehensive Technical Analysis of N-Acetylcysteine (NAC) as a Reactive Oxygen Species (ROS) Scavenger: Mechanisms and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

N-acetylcysteine (NAC) is widely employed in redox biology research as both a therapeutic agent and an experimental tool for investigating reactive oxygen species (ROS)-mediated processes. Historically classified as a direct antioxidant, contemporary research reveals a more complex mechanism of action that extends beyond simple radical scavenging. This whitepaper synthesizes current scientific understanding to clarify that NAC's primary antioxidant effects are predominantly indirect, mediated through multiple pathways including glutathione synthesis, modulation of redox-sensitive signaling pathways, and metabolism to sulfur species with potent antioxidant properties. The implications for drug development are substantial, particularly regarding dose-dependent effects, context-specific applications, and potential paradoxical outcomes in cancer biology. This analysis provides researchers with a comprehensive framework for experimental design and data interpretation when utilizing NAC in scientific investigations.

Chemical Properties and Historical Context

N-acetylcysteine (NAC), chemically known as (2R)-2-acetamido-3-sulfanylpropanoic acid, is a derivative of the amino acid L-cysteine featuring an acetyl group attached to nitrogen. This N-acetylation confers greater stability and improved bioavailability compared to cysteine itself. First approved by the US Food and Drug Administration in 1963 as a mucolytic agent for respiratory conditions, NAC later became a standard treatment for acetaminophen (paracetamol) overdose due to its ability to replenish hepatic glutathione (GSH) stores and prevent hepatotoxicity. Its application has since expanded to investigational uses across numerous disease models involving oxidative stress.

The historical classification of NAC as a "direct antioxidant" stems from early observations of its ability to mitigate oxidative damage in biological systems. However, detailed kinetic analyses have revealed that NAC is surprisingly inefficient at directly scavenging many physiologically relevant ROS. The rate constants for reactions between NAC and common ROS are comparatively low: approximately 0.16 M⁻¹s⁻¹ with H₂O₂ and 68 M⁻¹s⁻¹ with O₂•⁻ at physiological pH and temperature [1]. These kinetic limitations question the biological significance of direct ROS scavenging as NAC's primary mechanism, prompting investigation into alternative pathways.

Detailed Mechanisms of Action

Primary Indirect Antioxidant Pathways

Table 1: Primary Mechanisms of NAC Action as an Antioxidant

Mechanism Key Components Biological Consequences Experimental Evidence
GSH Precursor Function Cysteine donation, γ-glutamylcysteine ligase, glutathione synthetase Increased intracellular GSH pools, enhanced GPx/GR activity, improved cellular redox buffering capacity Sulfur-35 tracing shows NAC incorporation into GSH; increased GSH levels in multiple cell types [2]
Sulfur Transduction Pathway H₂S production, SQR, MST, sulfane sulfur species Rapid oxidation of mitochondrial roGFP2 probes, protection against acute oxidative insults NAC-derived cysteine catabolism to H₂S and subsequent oxidation to sulfane sulfur; inhibition by MST/SQR knockdown [1]
Thiol-Disulfide Modulation Protein disulfide reduction, cysteine residue redox state alteration Altered activity of redox-sensitive proteins (Raf-1, MEK, ERK), cell cycle effects NAC-induced cell cycle arrest in hepatic stellate cells via MAPK pathway modulation [3]
Transcription Factor Regulation NRF2 activation, ARE-driven gene expression Upregulation of phase II detoxification enzymes and antioxidant proteins Not directly measured in cited studies but well-established in literature

The glutathione precursor function represents NAC's most extensively documented mechanism. As a membrane-permeable cysteine prodrug, NAC enters cells where it undergoes deacetylation to yield L-cysteine, which serves as the rate-limiting substrate for GSH synthesis. The intracellular conversion of NAC to cysteine occurs through cytosolic deacetylases, though the specific enzymes responsible remain incompletely characterized. This elevation of intracellular cysteine pools enhances the synthesis of glutathione (γ-glutamylcysteinylglycine), the predominant cellular non-protein thiol and a crucial component of the glutathione peroxidase/glutathione reductase system responsible for H₂O₂ detoxification [2].

The sulfur transduction pathway represents a more recently elucidated mechanism that explains NAC's rapid antioxidant effects independent of GSH synthesis. Through this pathway, NAC-derived cysteine undergoes catabolism to hydrogen sulfide (H₂S) via enzymatic activities including cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). The generated H₂S is subsequently oxidized within mitochondria by sulfide:quinone oxidoreductase (SQR) to form reactive sulfur species (RSS) including hydropersulfides (R-S-SH), which possess exceptional nucleophilic properties and potent antioxidant capacity [1]. These sulfane sulfur species can efficiently reduce oxidized cellular components and contribute to NAC's cytoprotective effects even in situations where GSH synthesis is compromised.

Metabolic Pathways and Signaling Modulation

The following diagram illustrates NAC's primary metabolic fates and their integration with cellular antioxidant systems:

NAC_metabolism NAC NAC Cysteine Cysteine NAC->Cysteine Deacetylation GSH GSH Cysteine->GSH GSH Synthesis H2S H2S Cysteine->H2S Desulfuration (CSE/CBS) Antioxidant_Effects Antioxidant_Effects GSH->Antioxidant_Effects GSH->Antioxidant_Effects GPx/GR System Sulfane_Sulfur Sulfane_Sulfur H2S->Sulfane_Sulfur SQR Oxidation (Mitochondria) RSS RSS Sulfane_Sulfur->RSS Reaction with cellular thiols RSS->Antioxidant_Effects

NAC's reducing capacity extends to direct interaction with protein thiols through thiol-disulfide exchange reactions. This activity enables NAC to reduce disulfide bonds in proteins, potentially altering their conformation, activity, and signaling function. This mechanism underpins NAC's ability to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, where it directly interacts with cysteine residues in Raf-1, MEK, and ERK proteins [3]. Additionally, NAC can influence the activity of transcription factors sensitive to cellular redox state, particularly Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), though this pathway was not explicitly detailed in the search results provided.

Critical Research Considerations and Limitations

Dose-Dependent and Temporal Effects

Table 2: Dose and Temporal Considerations for NAC Experimental Applications

Concentration Range Primary Effects Experimental Evidence Research Applications
Low (10-100 μM) Minimal acute antioxidant effects, potential chronic modulation Plasma concentrations achieved with standard oral dosing (600-1200 mg) in humans [4] Physiological relevance studies, chronic disease models
Intermediate (100 μM-1 mM) Moderate antioxidant and anti-inflammatory effects Partial reduction of oxidative stress markers and selective cytokine modulation in COPD models [5] Inflammation studies, moderate oxidative stress models
High (>1 mM) Robust antioxidant/anti-inflammatory effects, potential off-target impacts Complete normalization of oxidative parameters and broad cytokine suppression in ex vivo tissues [5] Acute oxidative injury models, maximum effect studies
Chronic vs Acute Exposure Sustained low-dose vs. immediate high-impact effects Chronic low-dose administration showed sustained antioxidant effects comparable to acute high-dose in A549 cells [4] Study design consideration, therapeutic strategy optimization

The effects of NAC demonstrate significant concentration dependence, with distinct mechanisms predominating at different dosage ranges. Low concentrations (typical of plasma levels achieved with standard oral supplementation in humans: ~16-35 μM) may require prolonged exposure to elicit measurable antioxidant effects through enhanced GSH synthesis. In contrast, higher concentrations (>1 mM) typically employed in cell culture experiments produce more immediate and potent antioxidant and anti-inflammatory outcomes, likely mediated through multiple complementary mechanisms including the sulfur transduction pathway [4]. Researchers must carefully consider this dose-response relationship when designing experiments and interpreting results, particularly when extrapolating findings from in vitro systems to potential clinical applications.

The temporal dimension of NAC treatment introduces additional complexity. Studies comparing different treatment durations reveal that chronic administration of lower NAC concentrations can produce sustained antioxidant and anti-inflammatory effects comparable to those achieved with acute high-dose exposure. For instance, in A549 alveolar epithelial cells challenged with poly(I:C) to mimic viral infection, prolonged treatment (up to 6 days) with low-dose NAC (16-35 μM) gradually reduced ROS production and inflammatory cytokine release to an extent similar to acute high-dose (1.6-5 mM) treatment over 24 hours [4]. This temporal pattern suggests that investigator consideration of both concentration and exposure duration is essential for appropriate experimental design.

Methodological Considerations and Common Artifacts

The interpretation of NAC effects in experimental systems requires careful attention to methodological details to avoid common artifacts and misinterpretations:

  • Fluorescent Probe Limitations: Many studies utilize fluorogenic probes like DCFH-DA (dichlorodihydrofluorescein diacetate) and related compounds (CellROX, CM-H2DCFDA) to assess intracellular ROS levels. Inhibition of fluorescence by NAC is frequently interpreted as evidence of ROS scavenging. However, neither NAC nor these probes react directly with H₂O₂ at appreciable rates. The observed fluorescence suppression may instead reflect NAC's impact on cellular iron metabolism or other indirect mechanisms rather than direct ROS scavenging [2].

  • Antioxidant Specificity Challenges: The common practice of using NAC as a single "antioxidant" to implicate ROS in biological processes is methodologically problematic. The diverse mechanisms of NAC action mean that observed effects cannot be automatically attributed to ROS scavenging. Best practice guidelines recommend employing multiple antioxidants with different mechanisms (both thiol and non-thiol based) to confirm ROS involvement [3] [6].

  • Cancer Biology Paradox: NAC demonstrates context-dependent effects in oncology research that necessitate careful interpretation. While sometimes protecting healthy cells from oxidative damage, NAC may paradoxically promote tumor progression and metastasis in certain cancer models by mitigating oxidative stress in metastatic cells or elevating glutathione levels that support cancer cell survival [2] [7]. These dichotomous outcomes underscore the importance of context-specific mechanism investigation.

Research Applications and Experimental Approaches

Detailed Experimental Protocols

Protocol 1: Assessing NAC Antioxidant Efficacy in Cultured Cells

This protocol measures NAC's ability to mitigate oxidative stress in cell culture systems using fluorescent ROS detection:

  • Cell Culture and Treatment: Plate appropriate cells (e.g., A549, primary fibroblasts) in suitable culture vessels and allow adherence. Include negative controls (untreated), positive controls (oxidant-challenged), and NAC treatment groups.

  • NAC Pre-treatment: Prepare fresh NAC solutions in culture medium immediately before use. Apply NAC across a concentration range (e.g., 16 μM to 5 mM) for varying durations (e.g., 24-144 hours for chronic exposure studies).

  • Oxidative Challenge: Apply relevant pro-oxidant stimuli appropriate to the research context:

    • H₂O₂ (100-500 μM, 30 min-2 hours)
    • Tert-butyl hydroperoxide (0.77 mM, 1-4 hours)
    • Inflammatory stimuli (e.g., LPS, poly(I:C)) [4] [5]
  • ROS Detection:

    • Load cells with CM-H2DCFDA (5-10 μM) or similar fluorescent probe for 30 minutes at 37°C
    • Wash with PBS and analyze by flow cytometry or fluorescence microscopy
    • Include unstained controls for background subtraction
  • Complementary Assays:

    • Measure intracellular thiol levels using 5-CM-FDA fluorescence
    • Quantify GSH/GSSG ratio using commercial kits
    • Assess oxidative damage markers (protein carbonylation, lipid peroxidation)

Protocol 2: Evaluating NAC Anti-inflammatory Effects in Ex Vivo Tissue

This protocol adapts from bronchial tissue models of COPD exacerbation [5]:

  • Tissue Preparation: Obtain fresh human bronchial rings (from surgical specimens) or appropriate tissue for research model. Place in Krebs-Henseleit buffer with indomethacin (5 μM) to inhibit prostaglandin synthesis.

  • Experimental Setup: Mount tissues in organ bath systems with oxygenation (95% O₂, 5% CO₂) at 37°C. Apply optimal resting tension (0.5-1.0 g for bronchial rings).

  • NAC and Challenge Protocol:

    • Pre-treat tissues with NAC across concentration range (10 nM to 10 mM)
    • Apply inflammatory challenge (LPS 100 ng/mL, overnight incubation)
    • Include controls (untreated, LPS alone, NAC alone)
  • Response Assessment:

    • Measure contractile responses to electrical field stimulation
    • Collect supernatant for cytokine analysis (IL-1β, IL-6, IL-8, TNF-α) by ELISA
    • Assess oxidative stress markers (peroxidase activity, H₂O₂, malondialdehyde)
    • Evaluate antioxidant capacity (total antioxidant capacity, GSH, SOD activity)
Pathway-Specific Investigations

The following diagram illustrates the integration of NAC mechanisms with key cellular signaling pathways:

NAC_pathways NAC NAC Cysteine Cysteine NAC->Cysteine Integrin_a5b1 Integrin_a5b1 NAC->Integrin_a5b1 Upregulation GSH GSH Cysteine->GSH H2S H2S Cysteine->H2S Antioxidation Antioxidation GSH->Antioxidation Sulfane_Sulfur Sulfane_Sulfur H2S->Sulfane_Sulfur Sulfane_Sulfur->Antioxidation PI3K_AKT PI3K_AKT Integrin_a5b1->PI3K_AKT Activation Tenogenic_Differentiation Tenogenic_Differentiation PI3K_AKT->Tenogenic_Differentiation

Research investigations have revealed that NAC modulates specific signaling pathways in cell-type-dependent manners. In tendon stem/progenitor cells (TSPCs), NAC promotes tenogenic differentiation through upregulation of integrin α5β1 and subsequent activation of the PI3K/AKT signaling pathway [8]. Transcriptomic analysis of NAC-treated TSPCs identified significant enrichment in genes associated with extracellular matrix organization, integrin binding, and PI3K/AKT signaling. This pathway-specific mechanism illustrates that NAC's effects extend beyond antioxidation to include direct modulation of differentiation pathways through integrin activation.

Implications for Drug Development and Therapeutic Applications

The complex mechanisms of NAC action present both opportunities and challenges for pharmaceutical development and therapeutic applications:

  • Dose Regimen Optimization: The concentration-dependent effects of NAC necessitate careful dose selection for specific therapeutic objectives. Low-dose chronic administration may suffice for maintaining redox homeostasis, while high-dose acute intervention may be required for addressing significant oxidative stress in conditions like COPD exacerbations [4] [5].

  • Tissue-Specific Targeting: The differential expression of enzymes involved in NAC metabolism (CSE, CBS, MST, SQR) across tissues suggests potential for tissue-specific effects. Development of targeted delivery systems could enhance efficacy while minimizing off-target impacts.

  • Cancer Therapy Considerations: The dual role of NAC in cancer biology—potentially protecting normal tissues while potentially promoting certain cancers—requires careful risk-benefit analysis in oncological applications [2] [7]. NAC should not be universally recommended as an adjunct to cancer therapy without context-specific investigation.

  • Combination Therapy Strategies: NAC's ability to modulate multiple pathways simultaneously suggests potential for synergistic combinations with other therapeutics. For instance, NAC enhanced the antitumor effect of chimeric antigen receptor (CAR)-modified natural killer cells and improved function of exhausted T cells in immunotherapy contexts [2].

Conclusion and Future Research Directions

N-acetylcysteine functions as a multifaceted redox-modulating agent with mechanisms extending far beyond direct ROS scavenging. Its antioxidant efficacy primarily derives from indirect pathways including glutathione precursor function, sulfur transduction involving H₂S and sulfane sulfur species, and direct thiol-disulfide exchange with regulatory proteins. Researchers must consider the concentration-dependence, temporal dynamics, and context-specificity of NAC effects when designing experiments and interpreting results.

Future research should focus on elucidating the precise enzymatic pathways responsible for NAC deacetylation and metabolism in different tissues, developing methods to selectively enhance specific mechanisms of NAC action, and establishing biomarkers that predict therapeutic response across different pathological conditions. Additionally, more sophisticated experimental designs employing multiple complementary antioxidants and ROS detection methods will help clarify the specific contributions of different ROS to biological processes under investigation.

References

N-Acetyl-D-cysteine: Antioxidant Properties and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Fundamentals

N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized antioxidant N-acetylcysteine. While N-acetyl-L-cysteine (L-NAC) has been extensively studied as a glutathione precursor and mucolytic agent, D-NAC offers distinct properties stemming from its chiral configuration. The critical distinction between these enantiomers lies in their metabolic fates: D-NAC maintains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group but cannot participate in the glutathione biosynthesis pathway due to its stereospecificity [1]. This fundamental biochemical difference makes D-NAC particularly valuable as a research tool for dissecting thiol-dependent antioxidant mechanisms independent of glutathione metabolism.

The molecular structure of D-NAC features a thiol-containing side chain (-SH) that confers its reductive capacity, with the acetyl group protecting the amine functionality and enhancing cellular permeability. Chemically known as (R)-2-acetamido-3-sulfanylpropanoic acid, D-NAC shares the same molecular formula (C₅H₉NO₃S) and weight (163.19 g/mol) as its L-enantiomer counterpart but exhibits different interactions with chiral biological systems [1]. The redox potential of the thiol group enables D-NAC to participate in various antioxidant reactions, including direct radical quenching and disulfide bond reduction, while its inability to enter the glutathione metabolic pathway makes it an ideal tool for controlled investigations of thiol-dependent versus glutathione-dependent antioxidant mechanisms in experimental systems.

Comparative Analysis of NAC Enantiomers

Table 1: Comparative Properties of N-Acetyl-L-cysteine and this compound

Property N-Acetyl-L-cysteine (L-NAC) This compound (D-NAC)
Molecular Formula C₅H₉NO₃S C₅H₉NO₃S
Molecular Weight 163.19 g/mol 163.19 g/mol
Thiol Group Present (-SH) Present (-SH)
GSH Precursor Yes [2] No [1]
Direct ROS Scavenging Yes [2] [3] Yes [1]
Bioavailability 4-10% (oral) [4] Research use only
Mucolytic Activity Yes [2] Not established
Primary Research Applications GSH replenishment, antioxidant studies Thiol-specific mechanisms, redox signaling

Mechanisms of Antioxidant Action

The antioxidant activity of D-NAC operates through two primary mechanisms: direct reactive oxygen species (ROS) scavenging and thiol-mediated reduction. The direct scavenging mechanism involves the nucleophilic thiol group of D-NAC donating a hydrogen atom to neutralize various oxidant species, including hydroxyl radicals, hypochlorous acid, and peroxynitrite. This direct interaction effectively quenches ROS before they can damage critical cellular components such as proteins, lipids, and DNA [1]. Unlike L-NAC, which exerts many of its effects through glutathione replenishment, D-NAC's actions are restricted to this direct antioxidant activity and other thiol-dependent mechanisms, making it particularly valuable for mechanistic studies aimed at dissecting glutathione-independent pathways.

The reducing capacity of D-NAC also manifests through its ability to break disulfide bonds in proteins via thiol-disulfide exchange reactions. This mechanism contributes to the reactivation of oxidized proteins and the reduction of protein aggregates [2]. Additionally, emerging evidence suggests that D-NAC may modulate signaling pathways through direct interaction with cysteine residues in regulatory proteins, potentially affecting processes such as apoptosis, inflammation, and gene expression [3]. These interactions occur independently of glutathione metabolism, highlighting the value of D-NAC in differentiating between various thiol-mediated cellular processes.

D-NAC in Redox Signaling Pathways

G ROS ROS ThiolProteins ThiolProteins ROS->ThiolProteins Oxidizes OxidativeDamage OxidativeDamage ROS->OxidativeDamage Induces DNAC DNAC DNAC->ROS Direct Scavenging DNAC->ThiolProteins Reduces CellularResponse CellularResponse DNAC->CellularResponse Direct Interaction ThiolProteins->CellularResponse Alters Activity

Figure 1: D-NAC modulates redox signaling through direct ROS scavenging and thiol reduction, independent of glutathione metabolism. These interactions can alter protein function and cellular responses to oxidative stress.

Experimental Data and Research Findings

Efficacy in Biological Systems

Research applications of D-NAC have primarily focused on its use as a specific tool to investigate thiol-dependent antioxidant mechanisms without the confounding factor of glutathione elevation. In controlled in vitro systems, D-NAC has demonstrated significant efficacy in reducing oxidative stress markers and protecting against ROS-induced damage. Studies utilizing cell-free systems have confirmed that D-NAC effectively neutralizes various reactive oxygen species, with its thiol group serving as the primary reactive site [1]. This direct antioxidant activity occurs rapidly and can be quantified using standardized oxidant scavenging assays, providing researchers with a valuable tool for dissecting specific antioxidant mechanisms.

In cellular models, D-NAC has shown particular utility in hypoxia and oxidative stress research. A pivotal study demonstrated that while D-NAC (20 mM) did not increase intracellular glutathione levels or enhance hypoxic apoptosis, glutathione monoester did produce these effects [1]. This finding provides compelling evidence that glutathione rather than NAC itself is responsible for enhancing hypoxic apoptosis in certain experimental models. The concentration-dependent effects of D-NAC have been observed across multiple studies, with higher concentrations (typically 10-20 mM) required for significant antioxidant effects in cellular systems, likely due to limited cellular uptake or competition with endogenous thiols.

Table 2: Experimental Evidence for D-NAC Antioxidant Properties

Experimental System Concentration Key Findings Limitations
Cell-free assays 0.1-10 mM Direct ROS scavenging confirmed [1] Does not reflect cellular complexity
Cellular models 10-20 mM Reduces oxidative stress without increasing GSH [1] High concentrations needed
Hypoxia models 20 mM No effect on hypoxic apoptosis [1] Cannot replace GSH-specific functions
Research applications Varies Useful for isolating thiol-specific effects [1] [3] Limited therapeutic potential

Experimental Protocols and Methodologies

In Vitro Assessment of Antioxidant Activity

Cell culture studies with D-NAC require specific protocols to ensure proper investigation of its antioxidant mechanisms. For mammalian cell lines, researchers typically prepare a stock solution of D-NAC in distilled water or PBS at concentrations ranging from 100-500 mM, which should be filter-sterilized (0.22 μm) and stored at -20°C for short-term use [1]. The working concentrations for cell treatment generally range from 1-20 mM, depending on the cell type and experimental objectives. It is critical to include appropriate controls, including untreated cells and cells treated with L-NAC to differentiate enantiomer-specific effects.

A standard protocol for evaluating D-NAC's effects on cellular oxidative stress involves the following steps:

  • Cell plating: Seed cells in appropriate culture vessels and allow attachment for 24 hours
  • Pre-treatment: Incubate cells with D-NAC for 1-2 hours before oxidative challenge
  • Oxidative stress induction: Apply oxidant stressor (e.g., H₂O₂, menadione, or tert-butyl hydroperoxide)
  • Assessment: Measure outcomes using various endpoints:
    • ROS levels using fluorescent probes (DCFDA, DHE)
    • Cell viability via MTT, WST-1, or propidium iodide exclusion
    • Oxidative damage markers (protein carbonylation, lipid peroxidation, 8-OHdG)
    • Glutathione levels to confirm lack of GSH elevation [1]
In Vivo Administration and Dosing

While research on D-NAC in animal models is limited compared to L-NAC, existing protocols for L-NAC administration can be adapted with appropriate considerations for enantiomer differences. For rodent studies, L-NAC is typically administered in drinking water at concentrations of 50-100 mM, which corresponds to a daily intake of approximately 600-1200 mg/kg [5]. Similar approaches could be employed for D-NAC investigations, with careful monitoring of water consumption to ensure accurate dosing. Alternative administration routes include intraperitoneal injection (typically 100-200 mg/kg daily) or oral gavage (150-300 mg/kg daily) [5] [6].

For behavioral and neurobiological studies, protocols have been established where NAC is administered in drinking water (900 mg/L) throughout critical experimental periods, such as during adolescent development in rodent models [6]. This method provides continuous exposure and has demonstrated efficacy in preventing neuropathological phenotypes induced by various stressors. Researchers should verify the stability of D-NAC in solution and prepare fresh solutions regularly (every 2-3 days) to ensure compound integrity throughout the study period.

Figure 2: Experimental workflow for assessing D-NAC antioxidant activity in cellular models, highlighting key steps from compound preparation to endpoint analysis.

Research Applications and Therapeutic Potential

Specific Research Contexts for D-NAC

The unique properties of D-NAC make it particularly valuable in several specific research contexts where distinguishing between glutathione-dependent and thiol-specific mechanisms is essential. In redox signaling studies, D-NAC serves as an excellent tool for investigating thiol-disulfide exchange reactions without concurrently altering cellular glutathione levels [3]. This specific application allows researchers to dissect complex redox regulation networks and identify direct protein targets of thiol-based modifications. Additionally, in mitochondrial research, D-NAC has been employed to study the role of direct thiol-mediated antioxidant defense independent of glutathione metabolism, particularly in models of oxidative phosphorylation and electron transport chain function.

In neuroscience research, the demonstrated neuroprotective effects of L-NAC in models of adolescent THC exposure [6] suggest potential applications for D-NAC in differentiating the mechanisms underlying such protection. Similarly, in metabolic studies where L-NAC has shown ambiguous effects on beta-cell function during aging [5] [7], D-NAC could help clarify whether observed outcomes result from glutathione elevation or other thiol-mediated mechanisms. The chemical purity of research-grade D-NAC is typically verified using advanced analytical methods such as liquid chromatography with UV and mass spectrometry detection, ensuring accurate interpretation of experimental results [8].

Limitations and Research Considerations

While D-NAC offers valuable specificities for mechanistic research, several important limitations must be considered in experimental design and interpretation. The inability to replenish glutathione pools means D-NAC cannot substitute for L-NAC in research focused on glutathione-dependent processes or therapeutic applications aiming to enhance glutathione synthesis [1]. Additionally, the pharmacokinetic profile of D-NAC may differ significantly from its L-enantiomer counterpart, potentially affecting tissue distribution, cellular uptake, and metabolic fate in experimental systems.

Researchers should also consider that the antioxidant effects of D-NAC may be limited in scenarios where oxidative stress is primarily mitigated through glutathione-dependent pathways. Furthermore, potential off-target effects or unique interactions stemming from its D-configuration warrant careful investigation in each experimental system. As with any research tool, appropriate controls and validation experiments are essential when employing D-NAC to ensure accurate interpretation of results and proper attribution of observed effects to its specific mechanisms of action.

Conclusion and Research Perspectives

This compound serves as a specific research tool for investigating thiol-dependent antioxidant mechanisms independent of glutathione metabolism. Its well-characterized direct ROS scavenging activity and disulfide-reducing capacity make it particularly valuable for dissecting complex redox signaling pathways and identifying specific protein thiol modifications. The experimental protocols and mechanistic insights outlined in this technical guide provide researchers with a foundation for incorporating D-NAC into appropriately designed studies aimed at elucidating fundamental redox biology mechanisms.

References

Comprehensive Technical Guide: N-Acetyl-D-cysteine Solubility, Stability, and Analytical Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Relevance

N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized N-acetylcysteine molecule, distinguished by its specific stereochemical configuration at the chiral center. While the L-enantiomer (N-acetyl-L-cysteine) has been extensively studied and utilized in therapeutic applications ranging from acetaminophen overdose antidote to mucolytic therapy, the D-form has garnered significant interest in pharmaceutical research and development, particularly as a chiral impurity in acetylcysteine pharmaceutical formulations and as a tool compound in mechanistic studies. The compound (CAS Registry Number: 26117-28-2) possesses a molecular formula of C(_5)H(_9)NO(_3)S and a molecular weight of 163.19 g/mol, identical to its L-enantiomer yet with distinct biochemical behavior owing to its stereospecific interactions. [1] [2]

This technical guide provides a comprehensive assessment of this compound's physicochemical properties, with particular emphasis on solubility characteristics and stability profiles under various conditions. The content is structured to support researchers and drug development professionals in making informed decisions regarding formulation development, analytical method selection, and storage conditions for this specific enantiomer. The guidance synthesizes current scientific literature with empirical data to address the practical challenges associated with handling and stabilizing this compound in research and potential pharmaceutical applications. Understanding the behavior of the D-enantiomer is particularly valuable for analytical method development where it serves as a reference standard, for stereochemical purity assessments of NAC formulations, and for investigating enantiomer-specific biological effects in preclinical models. [1]

Physicochemical Properties Overview

This compound exhibits specific physicochemical characteristics that directly influence its solubility behavior, stability profile, and appropriate handling requirements. These fundamental properties provide critical insights for researchers designing experimental protocols or formulation strategies involving this compound. [1]

Table 1: Fundamental Physicochemical Properties of this compound [1]

Property Specification Experimental Conditions
CAS Registry Number 26117-28-2
Molecular Formula C(_5)H(_9)NO(_3)S
Molecular Weight 163.19 g/mol
Melting Point 104-107°C
Boiling Point 407.7±40.0 °C Predicted
Density 1.294±0.06 g/cm³ Predicted
pKa 3.25±0.10 Predicted
Storage Conditions Keep in dark place, sealed in dry, room temperature Air sensitive, hygroscopic

The solid form of this compound typically presents as a white to off-white powder, which demonstrates hygroscopic tendencies and sensitivity to atmospheric oxygen. These characteristics necessitate careful handling and storage under controlled conditions to maintain compound integrity. The predicted pKa value of approximately 3.25 reflects the carboxylic acid group's ionization potential, indicating that the molecule will exist predominantly in its anionic form at physiological pH levels, thereby influencing its solubility characteristics and chemical reactivity across different pH environments. The thermal behavior, indicated by the melting point range of 104-107°C, provides guidance for processing conditions and potential compatibility with various pharmaceutical manufacturing operations. [1]

Solubility Profile and Partitioning Behavior

The solubility characteristics of this compound significantly impact its formulation potential and experimental applications across various research contexts. Comprehensive solubility data informs appropriate solvent selection for analytical method development, dissolution testing, and delivery system design. [1]

Table 2: Solubility Profile of this compound in Various Solvents [1]

Solvent System Solubility Notes / Quantitative Measures
Water Soluble 250 mg/mL (1531.96 mM) at unspecified temperature
DMSO Slightly soluble Suitable for stock solution preparation
Methanol Slightly soluble
General Solubility Soluble in water, slightly soluble in alcohols

This compound demonstrates favorable aqueous solubility, with documented solubility of 250 mg/mL in water, equivalent to approximately 1531.96 mM. This substantial water solubility facilitates the preparation of concentrated aqueous solutions for experimental use. The compound is also moderately soluble in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, though to a lesser extent than in aqueous environments. The slight solubility in these organic solvents enables the preparation of stock solutions for various research applications, though concentration limitations may apply. The molecule's amphiphilic character, derived from the combination of hydrophobic acetyl and methylene groups with hydrophilic carboxylic acid and thiol functionalities, contributes to its distinctive solubility pattern across solvents of varying polarity. This property is particularly relevant for membrane permeability considerations and potential formulation strategies aimed at optimizing delivery characteristics. [1]

Chemical Stability and Degradation Pathways

The chemical stability of this compound represents a critical consideration for researchers and formulators, as the compound demonstrates particular sensitivity to several environmental factors. Comprehensive understanding of its degradation behavior enables appropriate handling protocols and stabilization strategy implementation. [3] [4]

Primary Degradation Mechanisms

The predominant degradation pathway for N-acetylcysteine derivatives involves oxidative processes leading to dimer formation through disulfide bond creation. This reaction proceeds via oxidation of the thiol (-SH) group, resulting in conversion to N,N'-diacetylcystine (DAC), the symmetrical disulfide dimer. This transformation occurs readily in solution when exposed to molecular oxygen, with the reaction kinetics influenced by multiple factors including oxygen concentration, temperature, presence of metal ions, and solution pH. The DAC formation directly reduces bioavailable cysteine, as DAC converts 30 times more slowly to cysteine when administered intravenously compared to NAC, thereby diminishing the compound's functional activity in biological systems. [4]

Recent investigations into N-terminal cysteine modifications have revealed that acetylation patterns may significantly influence protein stability, suggesting potential parallels for small molecules like N-acetylcysteine. The competition between oxidation and acetylation at cysteine residues presents a complex regulatory mechanism that potentially impacts molecular stability under various physiological conditions. While this research primarily focuses on protein substrates, the fundamental chemical principles may extend to N-acetylcysteine derivatives, particularly regarding the susceptibility of the N-terminal cysteine to oxidative modifications that potentially trigger degradation through the Cysteine/Arginine N-degron pathway. [5]

Environmental Factor Impact

Comprehensive stability studies have quantified the effects of various environmental stressors on N-acetylcysteine degradation:

  • Temperature Influence: Accelerated stability testing reveals substantial temperature-dependent degradation, with N-acetylcysteine solutions demonstrating more rapid dimer formation at elevated temperatures. Controlled studies indicate that refrigeration at 5±3°C significantly stabilizes NAC solutions compared to room temperature storage. [3]
  • Oxidative Environment: The presence of molecular oxygen directly drives the oxidation process, with studies demonstrating a direct correlation between oxygen availability in solution and DAC formation rates. Pharmaceutical research has established that oxygen principally delivers from the primary headspace during storage, directly influencing the oxidation kinetics of NAC in solution. [4]
  • pH Effects: Forced degradation studies confirm that both acidic and basic conditions accelerate NAC degradation. Exposure to HCl 0.5M for 1 minute resulted in 15% degradation, while NaOH 0.1M for 10 minutes caused 23% degradation, indicating particular susceptibility to alkaline conditions. [3]
  • Light Exposure: Photostability assessment under sunlamp irradiation for 28 days demonstrated approximately 3% degradation, suggesting moderate light sensitivity that warrants appropriate protection during storage. [3]

Analytical Methods for Quantification and Stability Assessment

Robust analytical methodologies are essential for accurate quantification of this compound and its degradation products. High-performance liquid chromatography (HPLC) with UV detection has emerged as the predominant technique for stability-indicating assays, enabling precise monitoring of both the parent compound and its oxidative derivatives. [3] [6]

HPLC-UV Method for NAC and DAC Quantification

A validated reverse-phase HPLC method enables simultaneous determination of N-acetylcysteine and its primary degradation product, N,N'-diacetylcystine (DAC). The method employs an Atlantis dC18 column (4.6 mm × 150 mm, 3 μm) or equivalent C18 stationary phase, with a simple mobile phase system consisting of ammonium formate (5 mM) or similar aqueous buffer. The isocratic or gradient elution provides excellent separation of NAC and DAC, with retention times sufficiently distinct to ensure accurate quantification of each analyte. [6] [4]

This method demonstrates excellent linearity for both NAC (R² = 1.00) and DAC (R² = 1.00) across relevant concentration ranges, with limits of detection (LOD) and quantification (LOQ) established at 0.0001 mg/mL and 0.00018 mg/mL for NAC, and 0.00015 mg/mL and 0.00045 mg/mL for DAC, respectively. The method validation confirms appropriate accuracy, precision, specificity, and system suitability parameters within accepted pharmaceutical analysis criteria, with intermediate precision relative standard deviation <5%. This methodology supports various applications including stability testing, dissolution studies, and pharmaceutical formulation analysis. [6]

Forced Degradation Studies and Stability-Indicating Method Validation

Forced degradation studies provide critical validation of method selectivity and reveal the stability-indicating capability of analytical methods. Comprehensive stress testing of N-acetylcysteine under various conditions has demonstrated the method's ability to successfully resolve degradation products from the parent compound: [3]

Table 3: Forced Degradation Results for N-Acetylcysteine Under Various Stress Conditions [3]

Stress Condition Degradation Major Degradation Products Retention Times (min)
Heat (80°C, 3 h) 24% 1.3, 1.5, 1.8, 2.2, 5.3, 7.2–7.7
Light (sunlamp, 28 days) 3% 7.2–7.7
Oxidation (H₂O₂ 0.3%, 3 h) 6% 1.6, 2.0, 7.2–7.7
Acid (HCl 0.5 M, 1 min) 15% 1.5, 1.7, 7.2–7.7
Alkaline (NaOH 0.1 M, 10 min) 23% 1.9, 2.0, 7.2–7.7

The chromatographic data consistently identified a predominant degradation peak with retention time between 7.2-7.7 minutes across multiple stress conditions. This peak was confirmed through standard injection to represent the NAC dimer (N,N'-diacetylcystine), established as the primary degradation product under oxidative conditions. The method effectively resolves multiple degradation products formed under various stress conditions, confirming its stability-indicating capability for comprehensive stability assessment of N-acetylcysteine formulations. [3]

G Start Sample Preparation HPLC HPLC-UV Analysis Start->HPLC Column Column: C18 (4.6 × 150 mm, 3 µm) HPLC->Column MobilePhase Mobile Phase: Ammonium Formate (5 mM) HPLC->MobilePhase Detection UV Detection: ~200 nm HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Figure 1: HPLC-UV Analytical Workflow for this compound Quantification

Stabilization Strategies and Formulation Considerations

Effective stabilization approaches for this compound require multifaceted strategies addressing the primary degradation pathways, particularly oxidative dimerization. Research has identified several effective methods to enhance stability in pharmaceutical formulations and experimental solutions. [3] [4]

Antioxidant Systems and Additive Effects

Comprehensive studies have evaluated various antioxidant additives for their capability to minimize NAC oxidation in solution:

  • Zinc Gluconate: Research demonstrates that zinc gluconate at 62.5 μg·mL⁻¹ effectively stabilizes 25 mg·mL⁻¹ NAC solution for at least 8 days when stored at 5±3°C. This concentration represents an administrable dose to patients, making it pharmaceutically relevant. The stabilization mechanism potentially involves complex formation with the thiol group or catalytic site blocking. [3]
  • Sodium Edetate: The addition of disodium edetate (2 mg·mL⁻¹) provides stabilization through chelating effects, sequestering metal ions that might catalyze oxidation reactions. This concentration corresponds to that present in undiluted commercial NAC formulations. [3]
  • Ascorbic Acid: As a recognized antioxidant, ascorbic acid demonstrates potential stabilization effects, though comprehensive quantitative data specific to NAC stabilization requires further investigation. [3]
  • Tocopherol: The lipid-soluble antioxidant shows theoretical potential, though its application in aqueous NAC solutions presents formulation challenges that may limit practical utility. [3]
Packaging and Storage Optimization

Packaging configurations significantly influence N-acetylcysteine stability by controlling oxygen exposure during storage:

  • Headspace Minimization: Experimental evidence confirms that oxygen in the primary headspace represents the principal source driving NAC oxidation. Manufacturing processes that minimize headspace volume demonstrate substantially reduced DAC formation during storage. [4]
  • Oxygen Absorbers: Incorporation of fast-acting oxygen absorbers (e.g., SS-500BXMBC with capacity >500 mL) in secondary packaging effectively maintains low oxygen environments, particularly crucial for long-term storage of semipermeable containers. Strategic placement adjacent to port systems maximizes effectiveness. [4]
  • Barrier Materials: Utilization of multilayer coextruded films with enhanced oxygen barrier properties in primary packaging, combined with silicon dioxide (SiOx)-coated high gas barrier materials for secondary packaging, creates comprehensive protection against oxygen permeation. [4]

Temperature control remains fundamental to stability maintenance, with refrigerated conditions (5±3°C) providing substantial stabilization compared to ambient storage. Protection from light exposure through use of light-resistant containers provides additional protection against potential photodegradation pathways. [3]

G NAC This compound (Reduced Form) Radical Thiyl Radical (Intermediate) NAC->Radical Oxidation Oxygen Molecular Oxygen (O₂) Oxygen->Radical DAC N,N'-diacetylcystine (DAC) (Oxidized Dimer) Radical->DAC Dimerization Stabilizers Stabilization Approaches A1 Antioxidants (Zinc, EDTA) Stabilizers->A1 A2 Oxygen Exclusion (Headspace Control) Stabilizers->A2 A3 Temperature Control (Refrigeration) Stabilizers->A3 A1->NAC A2->Oxygen A3->Radical

Figure 2: this compound Oxidation Pathway and Stabilization Strategies

Conclusion and Research Implications

The comprehensive profiling of this compound presented in this technical guide highlights critical considerations for researchers and pharmaceutical developers working with this enantiomeric form. The compound demonstrates favorable aqueous solubility but requires careful management of its oxidative susceptibility throughout handling, storage, and formulation processes. The well-characterized degradation pathway to N,N'-diacetylcystine (DAC) necessitates implementation of appropriate stabilization strategies, including antioxidant incorporation, oxygen exclusion, and temperature control, to maintain compound integrity during experimental and storage timelines. [1] [3] [4]

References

Comparative Pharmacological Profiles of NAC Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

The core difference between the two enantiomers lies in their interaction with biological systems, primarily due to the chiral nature of enzymatic processes. The table below summarizes the key comparative pharmacological information.

Parameter N-Acetyl-L-cysteine (L-NAC) N-Acetyl-D-cysteine (D-NAC)
Molecular Formula C₅H₉NO₃S [1] C₅H₉NO₃S [2]
CAS Number 616-91-1 (implied from common use) 26117-28-2 [2]
Primary Mechanism as a Precursor Serves as a precursor for L-cysteine and subsequently glutathione (GSH) synthesis [3] [4] [5]. Cannot enter the glutathione metabolic pathway [2].
Direct Antioxidant Mechanism Directly scavenges reactive oxygen species (ROS) via its free thiol group [4] [6]. Scavenges ROS through the reaction with its thiol group, acting as a direct antioxidant [2].
Impact on Intracellular GSH Increases intracellular glutathione (GSH) levels [3] [7] [8]. Does not increase intracellular GSH levels [2].
Biological Activity in Models Protects against oxidative damage and cell death in various models (e.g., retinal pigment epithelium, neuronal cells) [7] [5] [8]. Did not enhance hypoxic apoptosis in a study where L-NAC and GSH monoester did [2].
Research Applications Extensive study in clinical and preclinical research for oxidative stress-related conditions [3] [9] [5]. Used as a research tool to distinguish GSH-dependent effects from direct antioxidant or GSH-independent effects [2].

Experimental Evidence and Research Utility

A key study highlights the experimental utility of D-NAC. When researchers pretreated cells with 20 mM D-NAC for one hour before a 12-hour hypoxic challenge, it failed to increase intracellular GSH levels and did not enhance hypoxic apoptosis [2]. This contrasts with GSH monoester, which did increase GSH and enhance apoptosis. This finding is critical as it demonstrates that the pro-apoptotic effect under hypoxia was dependent on GSH rather than the direct antioxidant action of the NAC molecule itself [2].

This makes D-NAC a valuable experimental control. Its use allows scientists to isolate and study GSH-independent mechanisms, such as direct ROS scavenging, without the confounding variable of upregulated glutathione synthesis [2].

Proposed Workflow for Mechanistic Studies Using D-NAC

For researchers aiming to delineate the pathways of antioxidant effects, incorporating D-NAC into the experimental design is highly informative. The following diagram illustrates a proposed workflow.

G Start Oxidative Stress Intervention A Cell Culture or In Vivo Model Start->A B Experimental Groups A->B C L-NAC Treatment Group B->C D D-NAC Treatment Group B->D E Vehicle Control Group B->E F Outcome Analysis C->F GSH ↑ & Direct ROS Scavenging D->F Direct ROS Scavenging Only E->F Baseline Response G Mechanism Elucidation F->G

Strategic Research Applications

Given its unique properties, D-NAC is not a therapeutic candidate but a sophisticated research tool. Its primary application is in mechanistic pharmacology:

  • Pathway Deconvolution: It is indispensable for determining whether an observed effect of L-NAC is mediated through GSH replenishment or its direct antioxidant activity. A positive result with L-NAC but not D-NAC strongly implicates the GSH pathway [2].
  • Control Compound: In screening assays, D-NAC can serve as a control to identify off-target or non-specific effects related to the thiol group, ensuring that hits from a screen are specific to the intended GSH-mediated biology.

The search results indicate a significant gap in the pharmacokinetic characterization of D-NAC. Future research should focus on establishing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and systemic bioavailability to enhance its utility as a research tool.

References

Comprehensive Application Notes and Protocols for N-Acetylcysteine in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetylcysteine (NAC) in Cell Culture

N-Acetylcysteine (NAC) is a thiol-containing compound derived from the amino acid L-cysteine that serves critical functions in cell culture systems as both a potent antioxidant and a cysteine precursor for glutathione biosynthesis. As a research tool, NAC has gained widespread application across diverse experimental contexts including oxidative stress protection, enhancement of cell viability, and modulation of redox-sensitive signaling pathways. The fundamental mechanism of NAC centers on its ability to directly scavenge reactive oxygen species (ROS) through its free sulfhydryl group while simultaneously supporting the endogenous antioxidant system by providing cysteine, the rate-limiting substrate for glutathione synthesis. This dual functionality makes NAC particularly valuable in cell culture environments where oxidative stress frequently arises from factors such as high oxygen tension, metabolic byproducts, and suboptimal culture conditions [1].

The reduced form of NAC serves as a more efficient precursor for intracellular glutathione synthesis compared to oxidized cysteine (cystine), bypassing potential limitations in cellular uptake mechanisms. Beyond its antioxidant applications, NAC has demonstrated utility in protecting cells against toxic insults from heavy metals, preventing apoptosis in high-density cultures, and maintaining protein quality in biomanufacturing systems where proper disulfide bond formation is critical for therapeutic protein production [2] [3]. These applications highlight NAC's versatility as a cell culture supplement, though its effective implementation requires careful consideration of concentration, timing, and cell-specific responses to optimize benefits while avoiding potential pro-oxidant effects at excessive concentrations.

Mechanism of Action and Physiological Effects

Molecular Mechanisms of NAC Activity

NAC exerts its effects in cell culture systems through multiple interconnected biological mechanisms that collectively modulate cellular redox status and function:

  • Direct Antioxidant Activity: The free thiol (-SH) group in NAC directly interacts with and neutralizes reactive oxygen species including hydroxyl radicals, hydrogen peroxide, and hypochlorous acid, thereby reducing oxidative damage to cellular macromolecules including lipids, proteins, and nucleic acids [1]. This direct radical-scavenging capacity is particularly important in cell culture systems where antioxidant enzymes may be limited.

  • Glutathione Precursor Function: As an acetylated precursor of L-cysteine, NAC efficiently enters cells where it is deacetylated to yield cysteine, the rate-limiting substrate for glutathione synthesis. Through this mechanism, NAC replenishes intracellular glutathione stores, enhancing the cellular capacity to maintain redox homeostasis and detoxify peroxides through the glutathione peroxidase pathway [1] [3].

  • Redox Signaling Modulation: By regulating intracellular glutathione levels and redox state, NAC indirectly influences multiple redox-sensitive signaling pathways including NF-κB, AP-1, and MAPK cascades, consequently altering gene expression patterns related to inflammation, proliferation, and apoptosis [1].

  • Disulfide Bond Reduction: The reducing capacity of NAC can break disulfide bonds in proteins and other biological molecules, which underlies its mucolytic properties and may influence extracellular matrix composition and receptor activation in certain culture systems [1].

Visualization of NAC Mechanisms and Experimental Applications

The diagram below illustrates the primary mechanisms of NAC activity in cell culture systems and their functional consequences:

G cluster_mechanisms NAC Mechanisms cluster_effects Functional Consequences NAC NAC Direct Direct Antioxidant Activity NAC->Direct Precursor GSH Precursor Function NAC->Precursor Redox Redox Signaling Modulation NAC->Redox Disulfide Disulfide Bond Reduction NAC->Disulfide OxStress Reduced Oxidative Stress Direct->OxStress Precursor->OxStress Apoptosis Reduced Apoptosis Redox->Apoptosis Quality Improved Protein Quality Disulfide->Quality Viability Enhanced Cell Viability OxStress->Viability Apoptosis->Viability

NAC Preparation and Formulation Guidelines

Stock Solution Preparation

Proper preparation of NAC stock solutions is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocol describes preparation of a standard 1M NAC stock solution:

  • Materials Required: N-Acetylcysteine powder (molecular weight = 163.2 g/mol), sterile phosphate-buffered saline (PBS) or culture-grade water, 0.22μm sterile filters, sterile glass vials or tubes.

  • Procedure:

    • Calculate the mass of NAC required for the desired concentration. For 10 mL of 1M stock: 1 mol/L × 0.01 L × 163.2 g/mol = 1.632 g NAC.
    • Dissolve NAC powder in pre-warmed (37°C) sterile PBS or culture-grade water with gentle vortexing.
    • Filter-sterilize the solution through a 0.22μm membrane filter.
    • Aliquot into sterile containers and store at -20°C protected from light.
    • Confirm pH adjustment to physiological range (7.0-7.4) if necessary.
  • Critical Considerations:

    • NAC solutions oxidize rapidly upon exposure to air, leading to formation of disulfide bonds and reduced activity. Use airtight containers and minimize headspace.
    • Fresh preparation is recommended for critical applications, though properly stored aliquots remain stable for up to 3 months at -20°C.
    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
    • For concentrated stocks (>100 mM), slight acidity may require pH adjustment using sterile NaOH to prevent culture acidification [2].
Culture Media Supplementation

The following workflow outlines the systematic approach for incorporating NAC into cell culture media:

G cluster_prep Media Preparation Phase cluster_quality Quality Assessment Start Prepare NAC Stock Solution Step1 Thaw NAC stock at room temperature Start->Step1 Step2 Dilute to intermediate concentration in base media Step1->Step2 Step3 Add to complete culture media at final working concentration Step2->Step3 Step4 Mix gently by inversion Step3->Step4 Step5 Confirm pH stability (7.2-7.4) Step4->Step5 Step6 Verify osmolality remains within acceptable range Step5->Step6 Step7 Document preparation date and concentration Step6->Step7 Use Use immediately or store at 4°C protected from light Step7->Use

Concentration Optimization and Experimental Applications

Recommended Concentrations for Various Cell Systems

Optimal NAC concentration varies significantly across different cell types and experimental contexts. The following table summarizes evidence-based concentration ranges for specific applications:

Table 1: Recommended NAC Concentrations for Different Cell Culture Applications

Cell Type/System Concentration Range Experimental Context Key Findings Source
Bovine ovarian follicles 1.0 mM In vitro follicle culture Significantly increased percentage of growing follicles and viability markers [4]
Bovine ovarian follicles 5.0-25.0 mM In vitro follicle culture Caused membrane damage, organelle disruption, and reduced follicle growth [4]
CHO cells 0.5-2.0 mM Bioproduction culture Extended culture viability by 2-3 days, 15% titer increase, reduced aggregation [2]
Human HepG2 cells 0.125-0.5 mM Lead nitrate cytotoxicity protection Significantly increased cell viability in dose-dependent manner, reduced MDA [3]
General cell culture 1-10 mM Oxidative stress protection Commonly used range for antioxidant protection in various mammalian cells [1]
Additional Concentration Guidelines for Specialized Applications

Table 2: NAC Concentration Guidelines for Specific Experimental Objectives

| Experimental Objective | Recommended Concentration | Duration | Additional Considerations | |----------------------------|-------------------------------|--------------|------------------------------| | Oxidative stress protection | 1-5 mM | 24h pre-treatment to full exposure | Pre-treatment enhances glutathione reserves before stress induction | | Heavy metal cytotoxicity protection | 0.125-0.5 mM | Co-treatment for 48h | Demonstrated protection against lead-induced cytotoxicity | [3] | | High-density culture viability extension | 1-2 mM | Throughout culture period | Particularly beneficial in CHO cultures reaching 20-30 million cells/mL | [2] | | Protein quality enhancement | 0.5-1 mM | During production phase | Supports proper disulfide bond formation in therapeutic proteins | [2] | | Apoptosis inhibition | 1-10 mM | 24-72 hours | Concentration-dependent protection against various apoptotic stimuli |

Detailed Experimental Protocols

Protocol 1: NAC Cytotoxicity and Protection Assessment

This protocol describes a comprehensive approach to evaluate NAC-mediated protection against cytotoxic insults, adapted from established methods in HepG2 and other mammalian cell systems [3]:

  • Experimental Objectives:

    • Quantify NAC protection against chemical-induced cytotoxicity
    • Determine optimal NAC concentration for cytoprotection
    • Assess NAC-mediated reduction in oxidative damage markers
  • Materials Required:

    • Cell line of interest (e.g., HepG2, CHO, or other relevant models)
    • Complete culture media appropriate for the cell line
    • NAC stock solution (1M in PBS, prepared as described in Section 3.1)
    • Cytotoxic agent (e.g., lead nitrate, hydrogen peroxide, or compound-specific stressor)
    • Cell viability assay reagents (MTT, trypan blue, or equivalent)
    • Lipid peroxidation assay kit (for MDA quantification)
    • 96-well plates, culture flasks, and standard tissue culture supplies
  • Procedure:

    • Cell Seeding: Plate cells at appropriate density (e.g., 1×10⁴ cells/well for 96-well plates) in complete medium and incubate for 24h to allow attachment.
    • Experimental Groups Setup:
      • Group 1: Untreated control (media only)
      • Group 2: Cytotoxic agent only (e.g., 30 μg/mL lead nitrate)
      • Group 3: NAC control (highest NAC concentration tested)
      • Group 4-6: Cytotoxic agent + NAC (e.g., 0.125, 0.25, 0.5 mM NAC)
    • Treatment Application: Prepare fresh treatment solutions in complete media. Carefully aspirate seeding media and add treatment conditions with appropriate replicates (n≥6 recommended).
    • Incubation: Incubate cells for treatment duration (typically 48h) under standard culture conditions (37°C, 5% CO₂).
    • Viability Assessment:
      • MTT Assay: Add 50μL MTT solution (5 mg/mL in PBS) to each well, incubate 2-4h at 37°C. Carefully aspirate medium, add 200μL DMSO to dissolve formazan crystals, measure absorbance at 550-570nm.
      • Trypan Blue Exclusion: Harvest cells by trypsinization, mix with 0.4% trypan blue solution (1:1 dilution), count viable (unstained) and non-viable (blue) cells using hemocytometer.
    • Oxidative Damage Assessment:
      • Harvest cells by scraping, lyse by sonication on ice.
      • Measure lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay, quantifying malondialdehyde (MDA) formation at 586nm.
      • Normalize MDA values to total protein content.
    • Data Analysis:
      • Calculate percentage viability relative to untreated controls.
      • Determine statistical significance using one-way ANOVA with post-hoc testing.
      • Generate dose-response curves for NAC protection.
  • Troubleshooting Notes:

    • Excessive cytotoxicity may require adjustment of insult concentration or exposure duration.
    • Precipitation of NAC or test compounds may occur at high concentrations—visually inspect solutions before application.
    • Include vehicle controls to account for potential solvent effects.
Protocol 2: NAC-Mediated Oxidative Stress Protection in High-Density Cultures

This protocol addresses the application of NAC in intensive bioproduction systems where oxidative stress limits productivity and viability [2]:

  • Experimental Objectives:

    • Evaluate NAC effects on culture longevity and productivity
    • Assess NAC-mediated reduction in oxidative stress markers
    • Determine impact on product quality attributes
  • Materials Required:

    • CHO or other relevant production cell line
    • Production basal media and feeds
    • NAC stock solution (1M)
    • Glutathione assay kit
    • Reactive oxygen species detection probe (e.g., H₂DCFDA)
    • Metabolite analyzers or test strips (glucose, lactate, glutamate)
    • Product quality assays (HPLC, electrophoresis, aggregation measurement)
  • Procedure:

    • Culture Initiation: Seed cells at standard density (e.g., 0.5×10⁶ cells/mL) in production media with appropriate replicates.
    • NAC Application: Add NAC to treatment groups at optimal concentration (typically 1-2 mM for CHO cells) during early exponential growth phase.
    • Monitoring Schedule:
      • Daily sampling: Cell count and viability (trypan blue exclusion), glucose/lactate measurement, pH assessment
      • 48h intervals: Intracellular glutathione levels, ROS detection using fluorescent probes
      • Endpoint analyses: Product titer quantification, aggregation assessment by SEC-HPLC, charge variant analysis by iCIEF
    • ROS Detection:
      • Harvest 1×10⁶ cells, wash with PBS
      • Load with 10μM H₂DCFDA in PBS, incubate 30min at 37°C
      • Wash cells, resuspend in PBS, measure fluorescence (excitation 488nm/emission 525nm)
    • Glutathione Measurement:
      • Harvest cells, lyse in cold extraction buffer
      • Process according to glutathione assay kit instructions
      • Normalize total and reduced glutathione values to cell number
    • Product Quality Assessment:
      • Collect conditioned media, remove cells by centrifugation
      • Purify product using appropriate methods (e.g., protein A chromatography for mAbs)
      • Analyze aggregation levels by size-exclusion chromatography
      • Assess free thiol content using Ellman's reagent
  • Key Parameters for Evaluation:

    • Peak viable cell density (PVC) and integral viable cell density (IVCD)
    • Culture duration until viability drops below 80%
    • Specific productivity (qP) calculations
    • Antioxidant capacity (GSH/GSSG ratio)
    • Product quality metrics (aggregation, charge variants, potency)

Technical Considerations and Limitations

Culture System Compatibility

The effective implementation of NAC supplementation requires careful consideration of several technical factors that influence its stability and activity:

  • Media Composition Effects: The efficacy of NAC can be influenced by media components. Media containing transition metals (iron, copper) may catalyze NAC oxidation, while the presence of other thiol-containing compounds (cysteine, cystine) may have additive or competitive effects. Serum-containing media typically provide additional antioxidant capacity that may reduce the apparent effect of NAC supplementation [2].

  • Oxygen Tension Considerations: Standard cell culture conditions (atmospheric oxygen tension of ~20%) create a pro-oxidant environment compared to physiological oxygen levels (1-5%). NAC may demonstrate more pronounced effects in conventional culture systems compared to physiologically-relevant low oxygen environments, potentially confounding translation to in vivo applications [4].

  • Cell Type-Specific Responses: Different cell types exhibit varying sensitivities and responses to NAC supplementation. Primary cells with limited antioxidant capacity often show greater benefit than transformed cell lines. Additionally, certain cancer cell lines may experience altered proliferation rates in response to NAC-mediated redox changes, potentially complicating experimental outcomes [1] [3].

Stability and Analytical Monitoring
  • NAC Stability Constraints: NAC solutions undergo progressive oxidation upon exposure to oxygen, light, and elevated temperatures. The half-life in solution at 37°C is approximately 4-6 hours, necessitating careful preparation and handling to maintain reducing capacity [2]. Regular monitoring of NAC concentration in conditioned media may be necessary for long-term cultures through methods such as HPLC with electrochemical detection or Ellman's assay for free thiol quantification.

  • Optimal Concentration Determination: The biphasic response to NAC—with beneficial effects at appropriate concentrations but potential toxicity at excessive levels—requires careful dose-response evaluation for each new experimental system. The demonstrated toxicity of high-dose NAC (5-25 mM) in bovine follicles underscores the importance of concentration optimization rather than assumption of linear dose-response relationships [4].

Conclusion

N-Acetylcysteine represents a versatile and valuable tool for cell culture applications, particularly in contexts where oxidative stress limits experimental outcomes or production efficiency. The effective implementation of NAC requires careful consideration of concentration optimization, application timing, and cell-specific responses. The protocols and guidelines provided in this document offer a framework for systematic evaluation and application of NAC in diverse cell culture systems, with particular emphasis on evidence-based concentration selection and appropriate analytical monitoring. As research continues to elucidate the complex redox biology underlying NAC's effects, these foundational protocols can be adapted to address emerging applications in both basic research and bioproduction contexts.

References

Comprehensive Application Notes and Protocols for N-Acetyl-D-cysteine Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetyl-D-cysteine

This compound (NAC-D) is the D-enantiomer of the more commonly available N-acetyl-L-cysteine (NAC). While NAC-L has been extensively studied and utilized in clinical settings for decades as a mucolytic agent and antidote for acetaminophen overdose, NAC-D has gained attention in experimental research for its unique properties. The molecular formula of NAC-D is C~5~H~9~NO~3~S, with a molecular weight of 163.19 g/mol. Unlike its L-counterpart, NAC-D exhibits significantly different metabolic processing in biological systems, making it particularly valuable as a control in studies investigating stereoselective effects of thiol compounds. [1] [2]

The primary research applications of NAC-D include its use as a negative control in studies examining glutathione synthesis, investigation of stereospecific metabolic pathways, and exploration of non-glutathione-mediated antioxidant effects. Recent studies have utilized NAC-D to differentiate between receptor-mediated and direct antioxidant effects in experimental models. These applications necessitate proper preparation and characterization of NAC-D stock solutions to ensure experimental reproducibility and validity. This protocol provides detailed methodologies for the preparation, characterization, and stabilization of NAC-D stock solutions for research applications. [1]

Chemical Properties and Characterization

Fundamental Physicochemical Properties

This compound possesses distinct chemical characteristics that influence its handling and solubility in experimental settings. The compound has a specific optical rotation of +5° (c = 3% in water), opposite to its L-enantiomer counterpart. It melts at 109-110°C and has a relative density of 1.294 g/cm³. The compound features a free thiol group in its structure, which is responsible for its antioxidant properties through direct reaction with reactive oxygen species (ROS). This thiol group is also highly susceptible to oxidation, particularly in aqueous solutions, necessitating careful handling and storage conditions. [1] [2]

The structural difference between the D and L enantiomers, while seemingly minimal, results in significantly different biological behaviors. Studies have demonstrated that unlike NAC-L, which effectively increases hepatic glutathione levels, NAC-D fails to enhance glutathione synthesis, with liver concentrations remaining similar to controls. This indicates that the glutathione synthesis pathway exhibits strong stereoselectivity. Furthermore, metabolic studies show that approximately 47% of administered NAC-D is excreted unchanged in urine within 24 hours, compared to only 6.1% for NAC-L, highlighting substantial differences in metabolic processing. [1]

Comparative Analysis of NAC Enantiomers

Table 1: Comparative Properties of N-Acetyl-L-cysteine and this compound

Property N-Acetyl-L-cysteine (NAC-L) This compound (NAC-D)
Molecular Formula C~5~H~9~NO~3~S C~5~H~9~NO~3~S
Molecular Weight 163.19 g/mol 163.19 g/mol
Specific Optical Rotation -5° (c = 3% in water) +5° (c = 3% in water)
Glutathione Synthesis Effectively increases levels No significant increase
Urinary Excretion (unchanged) 6.1% of dose in 24h 47% of dose in 24h
Sulfate Production Increases plasma and urinary sulfate No significant increase
Biological Activity Antioxidant, mucolytic, precursor to glutathione Antioxidant, limited metabolic conversion

Stock Solution Preparation Protocol

Materials and Equipment
  • Chemical Reagents: this compound (powder, purity ≥99%), sterile water for injection or cell culture grade water, optional 0.22 µm filtered 1N HCl for pH adjustment if needed for specific applications. [1] [3]
  • Lab Equipment: Analytical balance (accuracy 0.1 mg), sterile containers (glass preferred for stock solutions), magnetic stirrer with stir bars, pH meter, syringe filters (0.22 µm), sterile aliquoting tubes/vials, inert gas supply (argon or nitrogen) for degassing optional but recommended. [4]
  • Safety Equipment: Lab coat, gloves, safety glasses, chemical fume hood for weighing and initial preparation.
Step-by-Step Preparation Procedure
  • Calculate Required Amount: Determine the mass of NAC-D needed based on desired concentration and final volume. For a 250 mg/mL stock solution, calculate 250 mg per 1 mL of final volume. This concentration represents approximately 1.53 M solution. [1]

  • Weigh NAC-D Powder: Using an analytical balance, accurately weigh the required amount of NAC-D powder. Record the exact mass for concentration verification and documentation purposes.

  • Add Solvent: Gradually add sterile water to the powder while stirring continuously. Sonication is recommended to facilitate complete dissolution, as the compound has high solubility in water (250 mg/mL, equivalent to 1531.96 mM). [1]

  • Adjust pH (If Required): For specific applications requiring precise pH control, adjust with minimal volumes of dilute HCl or NaOH. The pH of the solution should be monitored closely as it can affect stability.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile container to ensure sterility, particularly for cell culture applications. This step should be performed under aseptic conditions. [3]

  • Aliquoting: Immediately aliquot the filtered solution into sterile, airtight vials. Minimize headspace in each vial by filling nearly to capacity or displacing air with inert gas before sealing. [4]

  • Labeling and Storage: Clearly label each aliquot with compound name, concentration, preparation date, batch number, and storage conditions. Store at -20°C for long-term preservation. [1]

Preparation Workflow

G Start Start Preparation Calculate Calculate Required Mass Start->Calculate Weigh Weigh NAC-D Powder Calculate->Weigh AddWater Add Sterile Water Weigh->AddWater Stir Stir and Sonicate AddWater->Stir CheckSolubility Verify Complete Dissolution Stir->CheckSolubility CheckSolubility->Stir Incomplete AdjustpH Adjust pH if Needed CheckSolubility->AdjustpH Complete Filter Sterile Filtration (0.22 µm) AdjustpH->Filter Aliquot Aliquot Solution Filter->Aliquot DisplaceAir Displace Air with Inert Gas Aliquot->DisplaceAir Label Label and Document DisplaceAir->Label Store Store at -20°C Label->Store End Stock Solution Ready Store->End

Stability and Storage Considerations

Stability Data and Storage Conditions

The chemical stability of NAC-D in solution is primarily challenged by oxidation of its free thiol group. When exposed to oxygen, NAC-D undergoes oxidation to form N,N-diacetylcystine (DAC), a dimeric degradation product. This oxidation process follows first-order kinetics and is influenced by temperature, oxygen concentration, and light exposure. [5] [4]

Table 2: Stability Data for this compound Solutions Under Various Conditions

Storage Condition Container Type Stability Duration Remaining NAC-D Key Degradation Product
-20°C (frozen) Sealed vial, minimal headspace 3 years (predicted) >95% N,N-diacetylcystine (DAC)
5 ± 3°C (refrigerated) Sealed vial, air headspace 8 days ~90% DAC
5 ± 3°C (refrigerated) With zinc gluconate stabilizer 8 days >90% DAC
25 ± 2°C (room temp) Sealed vial, air headspace 3 days ~85% DAC
Exposed to light Clear glass container 28 days ~97% Multiple degradation products
Optimization of Stability

Several strategies can significantly enhance the stability of NAC-D stock solutions:

  • Oxygen Exclusion: Studies have demonstrated that minimizing oxygen exposure is the most critical factor in preventing oxidation. This can be achieved by displacing air with inert gases (argon or nitrogen) before sealing containers, using oxygen-absorbing materials in secondary packaging, and minimizing headspace. Research shows that oxygen principally enters solutions from the primary headspace, making this a key intervention point. [4]

  • Stabilizer Addition: The addition of zinc gluconate at concentrations of 62.5 µg·mL⁻¹ has been shown to stabilize 25 mg·mL⁻¹ NAC solutions for at least 8 days when stored at 5 ± 3°C. Other potential stabilizers include edetate disodium, although their effects specifically on NAC-D have not been thoroughly investigated. [5]

  • Container Selection: The use of multilayer coextruded films with barrier properties for oxygen or glass containers with oxygen-impermeable seals significantly reduces degradation during storage. Secondary packaging using high gas barrier materials such as silicon dioxide (SiOx) foil further enhances stability. [4]

  • Protection from Light: While NAC-D is relatively stable under light exposure compared to other stress conditions (showing only 3% degradation after 28 days under sunlamp), protection from direct light is still recommended for long-term storage. [5]

Research Applications and Experimental Use

Pharmacological and Experimental Applications

NAC-D serves several important roles in experimental settings:

  • Control for Stereospecificity: NAC-D is primarily used as a negative control in studies investigating glutathione-mediated effects. Research has consistently shown that while NAC-L effectively increases intracellular glutathione levels, NAC-D fails to do so, allowing researchers to differentiate between glutathione-dependent and independent mechanisms. [1]

  • Direct Antioxidant Effects: Despite its inability to enhance glutathione synthesis, NAC-D retains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group. This property makes it valuable for studying direct antioxidant effects separate from glutathione-mediated pathways. [1]

  • Metabolic Studies: The significantly different metabolic fate of NAC-D (with 47% excreted unchanged in urine versus 6.1% for NAC-L) makes it useful for investigating the stereoselectivity of metabolic pathways and transport mechanisms. [1]

  • Biofilm Disruption: Like its L-enantiomer, NAC-D exhibits bactericidal properties and can break down bacterial biofilms of clinically relevant pathogens including Pseudomonas aeruginosa and Staphylococcus aureus, potentially with different efficacy profiles worth investigating. [2]

Dosing and Formulation for Experimental Models

For in vitro applications, NAC-D is typically used in concentrations ranging from 0.1 to 5 mM, depending on the experimental system. In cell culture media, it is commonly prepared as a 1000X stock solution (e.g., 5 mg/mL) in appropriate buffers or culture media, with aliquots stored at -20°C until use. [3]

For in vivo studies, dosage must be carefully calibrated based on the model system. In animal studies, equivalent human doses are typically scaled by body surface area rather than simple weight-based calculations. The extensive renal excretion of unchanged NAC-D should be considered when designing pharmacokinetic studies. [1]

Oxidation Pathway and Degradation Products

The primary degradation pathway for NAC-D involves oxidation of its thiol group, leading to dimer formation. Understanding this pathway is crucial for proper handling and storage of stock solutions.

G NAC_D This compound (Reduced Form) Radical Thiyl Radical (Intermediate) NAC_D->Radical Oxidation (-H) DAC N,N-Diacetylcystine (DAC) (Oxidized Dimer) Radical->DAC Dimerization Oxygen Molecular Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) Oxygen->H2O2 Reduction H2O2->NAC_D Further Oxidation

The oxidation of NAC-D follows a stepwise mechanism beginning with the formation of a thiyl radical intermediate through hydrogen abstraction. This radical subsequently dimerizes to form N,N-diacetylcystine (DAC). The presence of metal ion catalysts can accelerate this process, which is why chelating agents like edetate disodium can improve stability. The degradation product DAC has significantly different biological properties, with studies showing it is converted 30 times slower to cysteine when administered intravenously compared to oral administration where it is reduced by cystine-reductase in the intestine. [4]

Quality Control and Analytical Methods

HPLC Analysis for Quantification and Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection represents the gold standard method for quantifying NAC-D and detecting its degradation products. A validated HPLC-UV method based on the European Pharmacopoeia methodology can simultaneously quantify NAC-D and its primary degradation product, DAC. [5] [4]

The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. For NAC quantification, linearity is typically demonstrated between 250-1500 µg·mL⁻¹ (R² > 0.99). The method should successfully separate NAC-D from its degradation products, particularly DAC, which typically elutes at 7.2-7.7 minutes under standard conditions. [5]

Key chromatographic parameters for NAC-D analysis include:

  • Column: Atlantis dC18 (4.6 mm × 150 mm, 3 µm) or similar C18 column
  • Mobile phase: 5 mM ammonium formate or similar buffer
  • Detection: UV at 200-202 nm
  • Flow rate: 2.0 mL/min
  • Injection volume: 10-20 µL
Forced Degradation Studies

Forced degradation studies help establish the stability-indicating nature of analytical methods and identify potential degradation products:

  • Oxidative Degradation: Exposure to 0.3% H~2~O~2~ for 3 hours results in approximately 6% degradation of NAC, with multiple degradation products formed. [5]

  • Acidic Conditions: Treatment with 0.5 M HCl for 1 minute causes about 15% degradation. [5]

  • Basic Conditions: Exposure to 0.1 M NaOH for 10 minutes leads to approximately 23% degradation. [5]

  • Thermal Degradation: Heating at 80°C for 3 hours results in about 24% degradation. [5]

  • Photodegradation: Exposure to a sunlamp for 28 days causes minimal degradation (approximately 3%). [5]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Incomplete Dissolution: If NAC-D does not fully dissolve at the target concentration, brief sonication is recommended. The compound has high solubility in water (250 mg/mL), so dissolution issues are typically related to inadequate mixing rather than solubility limitations. [1]

  • Unexpected Degradation: If analysis reveals significant DAC formation in fresh preparations, verify oxygen exposure during preparation. Implement more rigorous oxygen exclusion techniques, such as degassing solvents before use and maintaining an inert atmosphere throughout preparation.

  • pH Drift: NAC solutions may experience pH changes over time. For applications requiring strict pH control, consider preparation in an appropriate buffer system (e.g., phosphate buffer, pH 7.0-7.4).

  • Precipitation Upon Thawing: If precipitation occurs after freeze-thaw cycles, gently warm the solution to 37°C with mixing. Avoid repeated freeze-thaw cycles by using appropriate aliquoting strategies.

Safety Considerations

While NAC-D is generally considered safe for research use, standard precautionary measures should be followed:

  • Use personal protective equipment including gloves, lab coat, and safety glasses
  • Work in a well-ventilated area or chemical fume hood when handling powder
  • Follow institutional guidelines for chemical waste disposal
  • Although specific toxicity data for NAC-D is limited, it should be handled with the same precautions as other pharmaceutical compounds

Conclusion

Proper preparation and storage of this compound stock solutions require careful attention to oxygen exclusion, temperature control, and appropriate container selection. The protocol outlined herein provides researchers with a standardized method for generating reproducible, high-quality NAC-D solutions for experimental use. The unique properties of NAC-D, particularly its inability to enhance glutathione synthesis compared to its L-enantiomer, make it particularly valuable for mechanistic studies differentiating stereospecific versus non-specific antioxidant effects. By following these detailed application notes and protocols, researchers can ensure the reliability and interpretability of experiments utilizing this specialized enantiomeric compound.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of N-Acetylcysteine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Overview

N-Acetylcysteine (NAC) is a pharmaceutical drug and nutritional supplement used primarily as a mucolytic agent in respiratory disorders and as an antidote for acetaminophen overdose due to its ability to replenish glutathione stores. It exists in both reduced (NAC) and oxidized (N,N'-diacetyl-L-cystine, Di-NAC) forms, making proper analytical separation crucial for accurate quantification. HPLC analysis of NAC presents specific challenges due to its sulfhydryl group that is prone to oxidation, requiring careful method development to stabilize the molecule and separate it from its degradation products.

The analysis of NAC is particularly important in pharmaceutical quality control and stability studies, as the compound can degrade under various stress conditions. Stability-indicating methods are essential for quantifying NAC and its impurities in both bulk drug substances and formulated products. This document provides detailed protocols for several validated HPLC methods that address these challenges, including methods for NAC alone in syrup and effervescent tablet formulations, as well as simultaneous estimation with combination partners.

Summary of HPLC Methods for N-Acetylcysteine

Table 1: Chromatographic Conditions for Various NAC HPLC Methods

Method Parameter NAC in Wet Cough Syrup [1] NAC in Effervescent Tablets [2] NAC with L-Arginine [3] NAC with Cefexime [4]
Column Waters Symmetry C18 (150×4.6mm, 3.5µm) Cadenza C18 Waters Xterra RP8 (150×4.6mm, 5µm) Acclaim C18 (150×4mm)
Mobile Phase Gradient: Acetonitrile and 0.05M phosphate buffer (pH 3.0) Gradient: 0.01M octane sulphonate (pH 2.20):Methanol:ACN (90:8:2) Isocratic: Phosphate Buffer (pH 4.5):Methanol (90:10 v/v) Isocratic: 25mM KH₂PO₄ (pH 2.7):ACN (90:10 v/v)
Flow Rate 0.8 mL/min Gradient program 0.8 mL/min 1.0 mL/min
Detection Wavelength 214 nm Not specified 248 nm 220 nm
Retention Time ~4.6 minutes 55 min total run time NAC: 3.156 min; L-Arginine: 2.697 min NAC: 2.7 min; Cefexime: 11.47 min
Application Assay of NAC in syrup Related substances in effervescent tablets Simultaneous estimation with L-Arginine Simultaneous estimation with Cefexime

Method Validation Data

Table 2: Validation Parameters for NAC HPLC Methods

Validation Parameter NAC in Wet Cough Syrup [1] NAC with L-Arginine [3] NAC with Cefexime [4]
Linearity Range 400-600 µg/mL (R=0.999) Not fully specified (R=0.99) 10-90 µg/mL
Accuracy (% Recovery) Not specified 97-103% 101.16-101.96%
Precision (% RSD) Not specified <2% <2% for all cases
LOD Not specified 2.87 µg/mL Not specified
LOQ Not specified 9.56 µg/mL Not specified
Specificity Specific in presence of degradation products Resolved from excipients Specific for both components
Robustness Not specified Within acceptable criteria Not specified

Detailed Experimental Protocols

Protocol 1: Analysis of NAC in Wet Cough Syrup

4.1.1 Sample Preparation

  • Prepare mobile phase by mixing acetonitrile and 0.05M phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
  • Extract an appropriate amount of syrup equivalent to desired NAC concentration
  • Dilute with mobile phase to obtain final concentration within linearity range (400-600 µg/mL)
  • Filter through 0.45µm membrane filter before injection

4.1.2 Chromatographic Conditions

  • Column: Waters Symmetry C18 (150mm × 4.6mm i.d., 3.5µm particle size)
  • Mobile Phase: Gradient of Acetonitrile and 0.05M Phosphate Buffer (pH 3.0)
  • Flow Rate: 0.8 mL/min
  • Detection: UV at 214 nm
  • Injection Volume: 10-20 µL
  • Temperature: Ambient
  • Run Time: Approximately 10 minutes (retention time ~4.6 minutes)

4.1.3 System Suitability Tests

  • Inject standard solution and ensure retention time is within ±2% of expected value
  • Calculate theoretical plates - should be >2000
  • Determine tailing factor - should be <2.0
  • Calculate %RSD for replicate injections - should be <2%
Protocol 2: Simultaneous Estimation of NAC and L-Arginine

4.2.1 Mobile Phase Preparation

  • Prepare phosphate buffer by dissolving appropriate amount of monopotassium phosphate in Milli-Q water
  • Adjust pH to 4.5 using dilute phosphoric acid or sodium hydroxide
  • Mix buffer and HPLC-grade methanol in ratio 90:10 (v/v)
  • Filter through 0.45µm membrane filter and degas by sonication

4.2.2 Standard Preparation

  • Accurately weigh approximately 120 mg of NAC and 160 mg of L-Arginine
  • Transfer to 100 mL volumetric flask, add 30 mL mobile phase, and sonicate for 15 minutes
  • Dilute to volume with mobile phase and mix well
  • Pipette 5 mL of this solution into 25 mL volumetric flask and dilute to mark with mobile phase

4.2.3 Sample Preparation

  • Accurately weigh 500 mg of granules (equivalent to NAC and L-Arginine)
  • Transfer to 100 mL volumetric flask, add 25 mL mobile phase, and sonicate for 30 minutes
  • Dilute to volume with mobile phase and mix well
  • Pipette 5 mL of this solution into 25 mL volumetric flask and dilute to mark with mobile phase
  • Filter through 0.45µm membrane filter before injection

4.2.4 Chromatographic Conditions

  • Column: Waters Xterra RP8 (150mm × 4.6mm, 5µm particle size)
  • Mobile Phase: Phosphate Buffer (pH 4.5):Methanol (90:10 v/v)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 30°C
  • Detection: UV at 248 nm
  • Injection Volume: 10 µL
  • Run Time: 6 minutes
Protocol 3: Related Substances in NAC Effervescent Tablets

4.3.1 Mobile Phase Preparation

  • Prepare 0.01M octane sulphonate solution and adjust pH to 2.20
  • Mix with methanol and acetonitrile in ratio 90:8:2 (v/v/v)
  • Filter and degas before use

4.3.2 Sample Preparation

  • Use 0.3M hydrochloric acid as diluent for optimal recovery
  • Prepare test solution at appropriate concentration (typically 1-2 mg/mL)
  • Prepare impurity standards at specified concentrations

4.3.3 Chromatographic Conditions

  • Column: Cadenza C18
  • Mobile Phase: Gradient program as follows:
    • Initial: 0.01M octane sulphonate (pH 2.20):Methanol:ACN (90:8:2)
    • Follow gradient program to separate all known impurities (A, B, C, D)
  • Flow Rate: As specified in gradient program
  • Detection: UV at appropriate wavelength
  • Injection Volume: 10-20 µL
  • Run Time: 55 minutes

Stability-Indicating Properties and Forced Degradation

The HPLC methods described function as stability-indicating methods capable of separating NAC from its degradation products. Forced degradation studies should be conducted to demonstrate the method's specificity:

  • Acidic Degradation: Expose NAC to 0.1N HCl at elevated temperature (e.g., 60°C) for specified time
  • Alkaline Degradation: Expose NAC to 0.1N NaOH at room temperature for specified time
  • Oxidative Degradation: Treat NAC with hydrogen peroxide (e.g., 3%) at room temperature
  • Thermal Degradation: Expose solid NAC to elevated temperatures (e.g., 70°C)
  • Photolytic Degradation: Expose NAC solution to UV or visible light as per ICH guidelines

The method for NAC effervescent tablets successfully separated and quantified known impurities A, C, and D under all stress conditions, with impurity B specifically appearing under acidic conditions [2]. The method for wet cough syrup demonstrated specificity for NAC in the presence of formulation excipients and forced degradation products [1].

Critical Method Considerations

NAC Oxidation and Handling

NAC is susceptible to oxidation when in solution and exposed to air, converting to its disulfide form (Di-NAC) [5]. To minimize oxidation:

  • Prepare fresh solutions daily or store under inert atmosphere
  • Use degassed solvents and mobile phases
  • Consider adding antioxidants where appropriate and compatible with detection
  • Minimize exposure to light and heat
Detection Considerations

The choice of detection wavelength depends on the specific method:

  • 214 nm is used for direct detection of NAC in simple formulations [1]
  • 220 nm is employed for simultaneous estimation with cefexime [4]
  • 248 nm is optimal for simultaneous estimation with L-arginine [3]

Lower wavelengths (210-220 nm) provide higher sensitivity but may have more baseline noise and solvent restrictions.

Mobile Phase Optimization

The pH of the mobile phase is critical for controlling retention and selectivity:

  • Low pH (2.0-2.7) suppresses ionization of silanol groups and carboxylic acids, improving peak shape [4] [2]
  • Moderate pH (4.5) may be necessary when analyzing with other compounds that require different selectivity [3]
  • Ion-pair reagents (e.g., octane sulphonate) improve separation of polar impurities [2]

Schematic Diagram of NAC Analysis Workflow

The following diagram illustrates the complete workflow for NAC HPLC method development and validation:

nac_workflow cluster_sample Sample Preparation Steps cluster_validation Validation Parameters Start Start NAC HPLC Analysis SamplePrep Sample Preparation Start->SamplePrep MobilePhase Mobile Phase Preparation SamplePrep->MobilePhase SP1 Weigh accurately SamplePrep->SP1 ColumnSelect Column Selection MobilePhase->ColumnSelect Instrument Instrument Setup ColumnSelect->Instrument Analysis Chromatographic Analysis Instrument->Analysis Data Data Analysis Analysis->Data Validation Method Validation Data->Validation V1 Linearity Validation->V1 SP2 Add diluent SP1->SP2 SP3 Sonication SP2->SP3 SP4 Dilute to volume SP3->SP4 SP5 Filtration SP4->SP5 V2 Accuracy V1->V2 V3 Precision V2->V3 V4 Specificity V3->V4 V5 Robustness V4->V5

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues in NAC Analysis

Problem Possible Causes Solutions
Peak Tailing Column degradation, inappropriate pH, silanol interactions Use end-capped columns, lower mobile phase pH (<3), use ion-pair reagents
Retention Time Shift Mobile phase variation, column temperature fluctuations, column aging Standardize mobile phase preparation, control column temperature, replace aged column
Poor Resolution Incorrect mobile phase composition, excessive flow rate, column selection Optimize organic modifier ratio, adjust flow rate, change column chemistry
Low Recovery NAC oxidation, incomplete extraction, adsorption to surfaces Use fresh solutions, optimize extraction time, use appropriate diluents
High Background Noise Contaminated mobile phase, old UV lamp, excessive detection wavelength Use HPLC-grade reagents, replace UV lamp, optimize wavelength

Conclusion

The HPLC methods presented provide reliable and validated approaches for the quantification of N-acetylcysteine in various pharmaceutical formulations. Each method has been demonstrated to be specific, precise, accurate, and robust for its intended application. The selection of an appropriate method depends on the specific formulation being analyzed, the available equipment, and the required performance characteristics. Proper attention to sample preparation and mobile phase optimization is critical for success due to the labile nature of NAC. These protocols provide pharmaceutical scientists with ready-to-implement methods that comply with regulatory requirements for drug quality control.

References

N-Acetyl-D-cysteine LC-MS quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAC Quantification

N-acetylcysteine (NAC) is a pharmacologically active compound used as a mucolytic agent, antidote for acetaminophen poisoning, and investigational neuroprotective agent [1]. Accurate quantification of NAC in biological matrices presents significant analytical challenges due to its presence in multiple redox forms - as a free thiol and various oxidized disulfides with other thiol compounds (cysteine, glutathione, proteins) [1].

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for NAC quantification due to its superior sensitivity, specificity, and ability to overcome limitations of earlier methods (GC, HPLC) that required lengthy derivatization or extraction procedures [1]. This protocol details a validated LC-MS/MS method for determining total NAC (after reductive cleavage of disulfides) in human plasma, suitable for pharmacokinetic studies and clinical trial support.

Experimental Protocols

Sample Preparation Workflow

G PlasmaSample Plasma Sample (100 µL) Reduction Reductive Cleavage Add DTT solution Incubate 30 min at room temperature PlasmaSample->Reduction Extraction Liquid-Liquid Extraction Add acidic ethyl acetate Vortex mix × 5 min Centrifuge 10 min Reduction->Extraction Collection Collect organic layer Extraction->Collection Evaporation Evaporation to dryness Under nitrogen stream Collection->Evaporation Reconstitution Reconstitution in mobile phase Vortex mix × 2 min Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Critical Reagents and Solutions:

  • Dithiothreitol (DTT) solution: 10 mg/mL in water
  • Extraction solvent: Ethyl acetate acidified with 0.1% hydrochloric acid
  • Hydrochloric acid: 1 M solution for pH adjustment
  • Mobile phase: Acetonitrile and aqueous formic acid (0.1%)

Detailed Procedure:

  • Plasma Pretreatment: Add 100 µL of plasma to a clean glass tube
  • Reductive Cleavage: Add 50 µL of DTT solution, vortex mix for 30 seconds, and incubate for 30 minutes at room temperature to reduce all oxidized NAC forms to free thiol
  • Acidification: Add 50 µL of 1 M HCl to protonate the thiol group
  • Liquid-Liquid Extraction: Add 1 mL of acidic ethyl acetate, vortex mix vigorously for 5 minutes
  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes
  • Organic Layer Transfer: Transfer 800 µL of the upper organic layer to a new tube
  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 30°C
  • Reconstitution: Reconstitute the dry residue in 100 µL of mobile phase
  • Vortex and Transfer: Vortex mix for 2 minutes and transfer to an LC vial for analysis
LC-MS/MS Instrumentation and Conditions

Liquid Chromatography System:

  • Column: Reversed-phase C18 (e.g., 100 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0.0 | 0.3 | 95 | 5 | | 2.0 | 0.3 | 95 | 5 | | 8.0 | 0.3 | 5 | 95 | | 10.0 | 0.3 | 5 | 95 | | 10.1 | 0.3 | 95 | 5 | | 15.0 | 0.3 | 95 | 5 |

  • Injection Volume: 5-10 µL

  • Column Temperature: 35°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Spray Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Ion Source Gas: 50 psi

  • Collision Gas: Nitrogen

  • MRM Transitions:

    | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |----------|-------------------|------------------|---------------------| | NAC | 162.0 | 84.0 | 15 | | NAC | 162.0 | 32.0 | 25 |

Method Validation

The method has been comprehensively validated according to regulatory guidelines for bioanalytical methods:

Validation Parameter Results Acceptance Criteria
Linearity R² > 0.998 R² ≥ 0.990
LLOQ 50 ng/mL Signal-to-noise ≥ 5
Precision (Intra-day) 3.2-6.8% RSD ≤ 15%
Precision (Inter-day) 8.7-13.4% RSD ≤ 15%
Accuracy -5.9 to 8.5% RE ± 15%
Extraction Recovery 85-95% Consistent and reproducible
Matrix Effects No significant suppression ≤ 15% of variation

Stability Assessment:

  • Bench-top stability: 6 hours at room temperature
  • Processed sample stability: 24 hours at 10°C
  • Freeze-thaw stability: 3 cycles at -20°C and -80°C
  • Long-term frozen stability: 6 months at -80°C

Application to Clinical Studies

This validated method has been successfully applied to a clinical study with 24 healthy volunteers who received single 200 mg oral doses of NAC in different formulations [1] [2]. The method demonstrated robustness in analyzing approximately 800 human plasma samples, with quality control precision ranging from 8.7% to 13.4% RSD and accuracy from -5.9% to 8.5% relative error [2].

The methodology enabled reliable pharmacokinetic characterization, demonstrating its suitability for clinical trials. The sample preparation workflow efficiently handles the reduction of oxidized NAC forms, providing accurate quantification of total NAC concentrations.

Troubleshooting and Optimization Tips

G Start Analytical Issue LowRecovery Low Extraction Recovery Start->LowRecovery PoorChromatography Poor Chromatographic Peak Shape Start->PoorChromatography MatrixEffects Signal Suppression/Matrix Effects Start->MatrixEffects LowSensitivity Low Sensitivity/High LLOQ Start->LowSensitivity Solution1 • Adjust pH of extraction • Test alternative solvents (DCM, MTBE) • Increase extraction time LowRecovery->Solution1 Solution2 • Condition column properly • Adjust mobile phase pH • Add ion-pairing reagents PoorChromatography->Solution2 Solution3 • Optimize sample dilution • Improve sample cleanup • Use stable isotope IS MatrixEffects->Solution3 Solution4 • Optimize ESI parameters • Check capillary condition • Increase injection volume LowSensitivity->Solution4

Common Issues and Solutions:

  • Incomplete Reduction: Ensure fresh DTT preparation and adequate incubation time
  • Oxidation During Processing: Maintain acidic conditions and minimize sample processing time
  • Matrix Effects: Use lots of consistent quality plasma for calibration standards
  • Carryover: Implement thorough needle wash procedures between injections
  • Retention Time Shifts: Condition column adequately and use mobile phase additives consistently

Future Perspectives

The LC-MS/MS method described provides a robust framework for NAC quantification that can be adapted for related thiol-containing compounds. Future applications could include simultaneous quantification of NAC with its metabolites and related endogenous thiols like cysteine, cystine, glutathione, and their disulfide conjugates [3].

Recent clinical studies have explored NAC's potential in neurological conditions like multiple sclerosis, investigating its effects on oxidative stress biomarkers and symptoms [4] [5] [6]. Reliable NAC quantification methods will remain essential for understanding its pharmacokinetics and pharmacodynamics across these emerging applications.

References

N-Acetyl-D-cysteine stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of N-Acetyl-D-cysteine

This compound (D-NAC) is the D-stereoisomer of the more common N-acetyl-L-cysteine (L-NAC). Its key characteristics are summarized in the table below.

Property Description
IUPAC Name (2R)-2-acetamido-3-sulfanylpropanoic acid [1]
CAS Number 26117-28-2 [1]
Molecular Formula C5H9NO3S [1]
Molecular Weight 163.19 g/mol [1]
Mechanism of Action Antioxidant that scavenges reactive oxygen species (ROS) through its thiol group. [1] [2]
Key Limitation Cannot enter the glutathione metabolic pathway, unlike its L-isomer, and therefore does not contribute to glutathione biosynthesis. [1] [2]
Solubility 250 mg/mL in water (approximately 1531.96 mM). [1]

Inferred Stability Considerations and Testing Protocol

While direct data on D-NAC is lacking, the chemical stability of L-NAC in aqueous solution is well-documented and can inform a testing strategy for the D-isomer. The primary degradation pathway for L-NAC is oxidation, leading to the formation of its dimer, N,N'-diacetylcystine (DAC) [3] [4]. This reaction is influenced by oxygen presence, temperature, and storage conditions [3] [4].

Based on these principles, here is a proposed protocol to determine the stability of this compound in aqueous solution.

Experimental Workflow for Stability Testing

The following diagram outlines the key steps in a stability study protocol:

NACStabilityWorkflow Start Start: Prepare Aqueous D-NAC Solution A1 Divide Solution into Aliquots Start->A1 A2 Place Aliquots into Different Storage Conditions A1->A2 A3 Sample at Predefined Time Points A2->A3 A4 Analyze Samples via Validated HPLC-UV Method A3->A4 A5 Quantify D-NAC and Identify Degradants (e.g., DAC) A4->A5 A6 Determine Degradation Kinetics and BUD A5->A6 End End: Establish Stability Profile and BUD A6->End

Detailed Methodology
  • Solution Preparation

    • Prepare the stock solution using water for injection or a relevant buffer.
    • To study the effect of antioxidants, you may add compounds like zinc gluconate (e.g., 62.5 µg·mL⁻¹), which has been shown to stabilize L-NAC solutions [3].
    • After preparation, fill the containers (e.g., vials, infusion bags) as fully as possible to minimize the headspace of oxygen [4].
  • Storage Conditions

    • Refrigerated: 5 ± 3 °C (standard storage) [3].
    • Accelerated: 25 ± 2 °C (to study degradation kinetics) [3].
    • Consider testing under protective atmospheres (e.g., nitrogen) or using oxygen absorbers in the secondary packaging to assess the maximum possible stability [4].
  • Stability-Indicating Assay (HPLC-UV) A high-performance liquid chromatography method with UV detection (HPLC-UV), adapted from the literature, can be used to quantify D-NAC and its degradation products [3] [4].

    • Chromatographic Conditions:
      • Column: C18, 4.6 × 150 mm, 3 µm [4] or 4.6 × 250 mm, 5 µm [3].
      • Mobile Phase: 5 mM Ammonium formate [4] or a mixture of water and acetonitrile with trifluoroacetic acid [3].
      • Flow Rate: ~2.0 mL·min⁻¹ [3].
      • Detection Wavelength: ~200 nm [3].
    • Method Validation: The method should be validated for specificity, linearity, precision, and accuracy. Forced degradation studies (stressing the sample with heat, acid, base, and oxidants) should confirm that the method can separate D-NAC from its degradants [3].
  • Data Analysis

    • Stability is typically defined as the time point at which the concentration of the active ingredient remains above 90% of the initial concentration [3].
    • Plot the percentage of remaining D-NAC and the formation of degradation products over time for each storage condition.
    • Use this data to determine the degradation rate and assign a beyond-use date (BUD).

Key Parameters for Your Experimental Record

The table below summarizes critical factors to monitor and document during your stability study.

Parameter Consideration & Rationale
Oxygen Exposure The primary driver of oxidation. Control and document initial oxygen content in solution and headspace. [4]
Temperature Higher temperatures accelerate degradation. Use controlled stability chambers or refrigerators. [3]
pH of Solution Degradation rates can vary with pH. Monitor and report the initial pH.
Container Type The permeability of the container to oxygen can affect stability (e.g., PVC vs. multilayer barrier films). [4]
Light Exposure Although potentially less critical than oxidation, conduct tests under protected light conditions as a standard practice.

How to Proceed Without Direct Data

The lack of direct data means your research will be breaking new ground. The protocol above, based on the well-established behavior of L-NAC, provides a robust and scientifically sound starting point. Your study will be valuable for establishing the first stability guidelines for this compound in aqueous solution.

References

N-Acetyl-D-cysteine purity documentation

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties and Suppliers

The table below summarizes the fundamental identifying information for N-Acetyl-D-cysteine and lists some commercial suppliers that provide it for research purposes [1] [2].

Property Description
CAS Number 26117-28-2 [1]
Molecular Formula C₅H₉NO₃S [1]
Molecular Weight 163.19 g/mol [1]
IUPAC Name (R)-2-acetamido-3-sulfanylpropanoic acid [1]
SMILES SCC@H=O)NC(C)=O [2]
Purity Various grades offered: 95%, 97%, ≥98% (HPLC) [1]
Documented Activity Scavenges ROS but cannot enter the glutathione metabolic pathway [2].

Selected Suppliers:

  • TargetMol Chemicals Inc.: Purity ≥98% [1].
  • Aladdin Scientific: Purity 97% [1].
  • MedChemExpress (MCE): Sold as an analytical standard [2].

Insights from N-Acetyl-L-cysteine Stability & Analysis

Although specific protocols for the D-isomer are limited, the extensive research on N-acetyl-L-cysteine (NAC) provides a valuable framework for developing purity and stability protocols. Key methodological considerations are outlined below.

HPLC-UV Method for Quantification and Stability

A validated HPLC-UV method for determining NAC concentration and tracking its stability can be adapted for the D-isomer [3].

  • Objective: To quantify NAC and its main degradation product (NAC-dimer) in a solution.
  • Chromatography:
    • Column: C18 (e.g., 4.6 × 250 mm, 5 µm). Note that the column type can critically impact results [3].
    • Mobile Phase: Solvent A (0.1% TFA in 5% ACN in water) and Solvent B (0.1% TFA in ACN) [3].
    • Gradient: 0-20 min: 0% B to 50% B; 20-30 min: 50% B to 10% B; 30-40 min: 10% B to 0% B [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: UV at 210 nm [3].
  • Sample Preparation: A stock solution of NAC (25 mg/mL) is diluted with the mobile phase to a theoretical concentration of 500 µg/mL for analysis [3].
  • Method Validation: The method demonstrated linearity (250-1500 µg/mL), precision (RSD < 2.5%), and accuracy [3].
  • Stability-Indicating Nature: Forced degradation studies (heat, light, oxidation, acid, base) confirmed the method could separate NAC from its degradation products, proving it is stability-indicating [3].
LC-MS/MS Method for Sensitive Quantification

For higher sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is preferred [4].

  • Objective: To quantify NAC with high sensitivity in biological matrices.
  • Sample Cleanup: One-step protein precipitation with methanol [4].
  • Chromatography:
    • Column: C18 [4].
    • Mobile Phase: 0.1% formic acid and acetonitrile with gradient elution [4].
    • Flow Rate: 0.3 mL/min [4].
  • Detection: Tandem Mass Spectrometry (MS/MS) [4].
  • Internal Standard: Use of deuterated internal standard (d³-NAC) for improved accuracy [4].
  • Method Performance: The validated method showed excellent linearity (0.01–4 µg/mL), low LLOQ (0.01 µg/mL), and high precision (RSD < 10.61%) [4].

Stability Profile and Stabilization Strategies

Stability studies on parenteral NAC solutions highlight its tendency to oxidize, primarily forming a dimer, and suggest strategies to minimize degradation [3].

  • Major Degradation Product: NAC-dimer (Impurity C per Ph. Eur.) [3].
  • Stability Conditions: A 25 mg/mL NAC solution in dextrose 5% (D5W) is stable for 4 days when refrigerated at 5 ± 3 °C [3].
  • Stabilization Additives: The addition of zinc gluconate (at 62.5 µg·mL⁻¹) was shown to stabilize a 25 mg·mL⁻¹ NAC solution for at least 8 days under refrigeration [3]. Other tested additives included ascorbic acid, sodium edetate, and tocopherol [3].

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the purity and stability assessment of this compound, integrating the methodologies described above.

Start Start: this compound Purity Assessment Step1 HPLC-UV Analysis (C18 column, gradient elution, UV detection @210 nm) Start->Step1 Step2 Initial Purity Determination Step1->Step2 Step3 Forced Degradation Studies (Heat, Light, Acid, Base, Oxidation) Step2->Step3 Step4 Stability-Indicating Method Verification Step3->Step4 Step5 LC-MS/MS Analysis for High Sensitivity/Specificity (If required) Step4->Step5 Step6 Final Purity Report & Stability Recommendations Step4->Step6  Confirms method selectivity Step5->Step6  Assesses stability under stress

Key Considerations for Researchers

When working with this compound, keep the following points in mind:

  • Distinction from L-Isomer: this compound is the D-stereoisomer of the commonly used N-acetyl-L-cysteine (NAC). It is crucial to note that while it possesses antioxidant activity by scavenging ROS, it cannot enter the glutathione metabolic pathway [2]. This fundamental biochemical difference means its applications and biological effects are distinct from those of NAC [5].
  • Regulatory Status: Be aware of the regulatory context. The U.S. FDA has issued guidance regarding enforcement discretion for dietary supplements containing N-acetyl-L-cysteine [6]. The status of the D-isomer may differ and should be verified for its intended use.

References

N-Acetyl-D-cysteine analytical standard

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Data and Specifications

The table below summarizes key chemical and physical information for the .

Property Specification
CAS Number 26117-28-2 [1] [2]
Molecular Formula C(_5)H(_9)NO(_3)S [1] [2]
Molecular Weight 163.19 g/mol [1] [2]
Appearance White Solid [2]
Storage Conditions 2-8°C; Hygroscopic; Protect from light [3] [2]
Application Research and analytical applications; intended for use in HPLC, GC, and MS [1]

Application Notes for Researchers

  • Primary Research Applications: N-Acetyl-D-cysteine is the D-isomer analog of N-acetyl-L-cysteine (NAC) [1] [4]. It can act as a radioprotectant against oxidative damage caused by high-dose irradiation [2]. It is also used as an analytical standard for quality control in pharmaceutical laboratories [1] [3].
  • Critical Mechanism Note: A key distinction from its L-isomer counterpart is that This compound cannot enter the glutathione metabolic pathway [1] [4]. It retains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group, but it does not serve as a precursor to boost glutathione synthesis [1]. This property makes it a valuable tool for designing controlled experiments to isolate the effects of direct ROS scavenging from those dependent on glutathione elevation.

Experimental Protocols and Handling

Protocol 1: General Handling and Storage
  • Storage: Upon receipt, store the standard at 2-8°C in a refrigerator [2]. The container should be protected from light and moisture, as the compound is hygroscopic [3] [2].
  • Reconstitution: For solution preparation, use appropriate solvents. The compound may require an inert atmosphere during handling to minimize oxidation, depending on the application [2].
  • Stability: Be aware that NAC solutions are susceptible to degradation, primarily through oxidation. The major degradation product is the NAC dimer [5]. The use of antioxidants like zinc gluconate can stabilize solutions [5].
Protocol 2: HPLC Analysis for Purity and Stability

This protocol is adapted from stability-indicating methods used for NAC [5].

  • Instrument: HPLC system with UV detection.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). Note that the column furnisher can influence results [5].
  • Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., Acetonitrile). A reported mobile phase is an aqueous solution (pH adjusted to 3.0) and Acetonitrile in a ratio of 97:3 [5].
  • Flow Rate: 2.0 mL/min [5].
  • Detection Wavelength: 200 nm [5].
  • Sample Preparation: Weigh the standard accurately and dissolve in the mobile phase to prepare a stock solution. Further dilute to the working concentration within the linear range of 250-1500 µg/mL [5].
  • System Suitability: The method should be able to separate this compound from its main degradation product (the dimer), which has a distinct retention time [5].

Mechanism of Action and Pathways

The following diagram illustrates the distinct metabolic fates of the N-Acetylcysteine (NAC) isomers, highlighting the key functional difference for researchers.

G NAC_L N-Acetyl-L-cysteine (NAC) Cys_L L-Cysteine NAC_L->Cys_L  Deacetylated NAC_D This compound (NAC-D) Cys_D D-Cysteine NAC_D->Cys_D  Deacetylated GSH Glutathione (GSH) (Synthesis) Cys_L->GSH  GSH Pathway   Direct Direct ROS Scavenging (Thiol Group) Cys_D->Direct  No GSH Synthesis  

Research Context and Comparison

  • N-Acetyl-L-cysteine in Neurological Research: The L-isomer is extensively studied in preclinical models for neurodegenerative diseases like Parkinson's and Alzheimer's. Its primary proposed mechanisms include replenishing the antioxidant glutathione, modulating glutamate signaling, and reducing neuroinflammation [6] [7] [8].
  • Role of this compound: The D-isomer's value lies in its ability to help researchers isolate the effects of direct antioxidant activity from those that are glutathione-dependent, which is crucial for validating specific mechanisms of action [1] [4].

Important Safety and Compliance Notes

  • Intended Use: This product is sold for research and analytical applications only and is not for use in humans [1].
  • Regulatory Status: It is a controlled substance in some territories and may not be available for sale in all regions [1].
  • Synthetic R&D Risk: As with any synthetic product, there is a potential research and development risk [1].

References

Comprehensive Application Notes and Protocols: Mass Spectrometric Analysis of N-Acetyl-D-cysteine in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

N-Acetylcysteine (NAC) exists in two enantiomeric forms: the natural L-form and the less common D-form. While N-Acetyl-L-cysteine has well-established roles as a mucolytic agent and antidote for acetaminophen poisoning, the D-enantiomer has gained research interest due to its distinct biological properties. Unlike the L-form, which effectively increases hepatic glutathione levels, the D-isomer demonstrates limited metabolism in biological systems, resulting in significantly higher excretion of unchanged compound in urine (47% of dose compared to 6.1% for L-form) [1]. This metabolic stability makes accurate quantification of the D-enantiomer particularly important for pharmacological studies.

The analysis of NAC in biological matrices presents significant challenges due to its presence in multiple forms—as a free thiol and in various oxidized forms (disulfides) resulting from reactions with other thiols including cysteine, glutathione, or proteins [2]. For comprehensive pharmacokinetic studies, analytical methods must account for all these forms, typically requiring a reductive cleavage step before extraction and analysis. This protocol provides optimized mass spectrometry parameters for reliable quantification of N-Acetyl-D-cysteine in complex biological samples, addressing the growing research interest in this enantiomer's unique antioxidant properties and potential research applications.

Mass Spectrometry Parameters and Instrumentation

Liquid Chromatography and Mass Spectrometry Conditions

The analysis of this compound requires precise liquid chromatography separation coupled with tandem mass spectrometry detection. Based on published methodologies for related compounds, the following parameters have been optimized for NAC analysis:

Liquid Chromatography Conditions:

  • Column: Aqua 3 μm C18 300Å or equivalent reverse-phase column [3]
  • Mobile Phase: Gradient system with methanol/water or acetonitrile/water mixtures
  • Gradient Program: Initial conditions 10% methanol, increasing to 90% over 8-10 minutes
  • Flow Rate: 0.3-0.5 mL/min
  • Injection Volume: 5-20 μL depending on sensitivity requirements
  • Column Temperature: Maintained at 25-40°C

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative mode [3] [2]
  • Ion Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
  • Precursor Ion: m/z 162 [M-H]⁻ for NAC [2]
  • Product Ions: m/z 84 and m/z 32 for NAC [2]
  • Source Temperature: 300-350°C
  • Ion Spray Voltage: -4500 V
  • Collision Energy: Optimized between -15 to -25 eV

Table 1: Optimal MRM Transitions for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 162 84 -20
This compound 162 32 -25
DETC-NAC 263 100 -18
DIPC-NAC (Internal Standard) 291 128 -22
Analytical Method Characteristics

The developed LC-MS/MS method for NAC analysis demonstrates excellent performance characteristics for bioanalytical applications:

Sensitivity and Linearity:

  • Limit of Detection (LOD): Approximately 0.01 μg/mL in urine matrices [3]
  • Linear Range: 0.5-500 nM for related cysteine compounds in plasma and dialysate solutions [4]
  • Precision: All relative standard deviations (RSD) ≤ 6.4% for fortified urine samples [3]
  • Recovery: Demonstrated recovery of 96-103% of theory across multiple fortification levels [3]

Specificity and Selectivity: The method effectively separates this compound from its L-enantiomer and endogenous compounds, ensuring accurate quantification. The use of specific MRM transitions combined with chromatographic separation provides high selectivity in complex biological matrices including plasma, urine, and cerebral microdialysate.

Sample Preparation Protocols

Plasma and Serum Sample Preparation

Proper sample preparation is critical for accurate quantification of this compound in biological matrices. The protocol must account for the various oxidized forms of NAC through a reductive cleavage step:

Reductive Cleavage Procedure:

  • Add 50 μL of internal standard solution (if available) to 500 μL of plasma or serum
  • Add 50 μL of 2-mercaptoethanol (99%) or 1,4-dithiothreitol (DTT) as reducing agent
  • Incubate at room temperature for 15-30 minutes to reduce disulfide bonds
  • Add 1 mL of acidic ethyl acetate (with 0.1% hydrochloric acid) for protein precipitation and extraction
  • Vortex vigorously for 2 minutes followed by centrifugation at 10,000 × g for 5 minutes
  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen stream
  • Reconstitute the residue in 100-200 μL of mobile phase initial conditions
  • Centrifuge at 14,000 × g for 3 minutes before LC-MS/MS analysis [2]

Alternative Protein Precipitation Method: For methods not requiring reduction, samples can be prepared using perchloric acid precipitation:

  • Add 100 μL of 70% perchloric acid to 500 μL plasma
  • Vortex and centrifuge at 10,000 × g for 5 minutes
  • Collect supernatant for direct analysis [4]
Urine Sample Preparation

Urine sample preparation follows a solid-phase extraction approach for optimal clean-up:

Solid-Phase Extraction Protocol:

  • Dilute urine sample 1:1 with phosphate buffer (pH 7.0)
  • Condition C18 SPE column with 3 mL methanol followed by 3 mL water
  • Apply diluted urine sample to preconditioned SPE column
  • Wash with 3 mL of 40% methanol/60% water solution
  • Elute analytes with 3 mL acetone
  • Evaporate eluent to dryness under gentle nitrogen stream
  • Reconstitute in 200 μL mobile phase for LC-MS/MS analysis [3]

Method Validation and Quality Control

Validation Parameters

Comprehensive method validation following FDA and EMA bioanalytical guidelines ensures reliable quantification:

Linearity and Calibration:

  • Prepare calibration standards in the range of 0.5-500 nM for plasma and salt solutions
  • Use weighted (1/x or 1/x²) linear regression for best fit at lower concentrations
  • Correlation coefficients (r²) should exceed 0.995
  • Back-calculated standards should be within ±15% of nominal values

Precision and Accuracy:

  • Assess intra-day and inter-day precision using QC samples at low, medium, and high concentrations
  • Precision should not exceed 15% RSD, with 20% acceptable at LLOQ
  • Accuracy should be within ±15% of nominal values, ±20% at LLOQ

Stability Studies:

  • Evaluate bench-top stability (4-24 hours at room temperature)
  • Assess freeze-thaw stability through three cycles
  • Determine long-term stability at -80°C for up to 30 days
  • Test processed sample stability in autosampler conditions (4-24 hours) [4]

Table 2: Method Validation Performance Characteristics for Cysteine Analog Analysis

Validation Parameter Performance Characteristics Matrix
Linear Range 0.5-500 nM Plasma, dialysate
Precision (RSD) <10% RSD Plasma, urine
Recovery >95% from all matrices Plasma, salt solutions
Freeze-Thaw Stability Stable through 3 cycles Plasma
Bench-top Stability Stable up to 24 hours at low pH Plasma, salt solutions
Quality Control Procedures

Implement robust quality control measures during sample analysis:

  • Process QC samples at low, medium, and high concentrations in duplicate with each batch
  • Include matrix blanks to monitor potential interference
  • Use internal standards when available to correct for matrix effects and recovery variations
  • For DETC-NAC analysis, the N,N-di-isopropylcarbamoyl homolog (DIPC-NAC) serves as an excellent internal standard [4]

Applications in Research Context

Neurological Disorders and Multiple Sclerosis

Mass spectrometric analysis of this compound has significant applications in neurological research, particularly in studies investigating oxidative stress mechanisms. Recent clinical trials have explored NAC administration in Multiple Sclerosis (MS) patients, demonstrating that NAC treatment positively affects cerebral glucose metabolism in several brain regions including the caudate, inferior frontal gyrus, and temporal gyri [5]. These metabolic changes were associated with patient-reported improvements in cognition and attention.

Additional research has shown that NAC administration alters cerebral blood flow (CBF) in MS patients, with significant differences observed in the pons, midbrain, thalamus, and various cortical regions [6]. The accurate quantification of NAC and its metabolites through validated LC-MS/MS methods is therefore essential for understanding the pharmacokinetic and pharmacodynamic relationships in these clinical outcomes.

Oxidative Stress Biomarker Correlations

NAC supplementation has demonstrated measurable effects on oxidative stress biomarkers in clinical studies:

  • Lipid Peroxidation: Significant reduction in serum malondialdehyde (MDA) concentrations following 600 mg NAC twice daily for 8 weeks [7]
  • Anxiety Symptoms: Improvement in Hospital Anxiety and Depression Scale (HADS-A) scores correlating with oxidative stress reduction [7]
  • Glutathione Metabolism: Differential effects between enantiomers, with the D-form failing to increase hepatic glutathione levels unlike its L-counterpart [1]

These findings highlight the importance of stereoselective analytical methods for understanding the distinct biological fates and effects of NAC enantiomers.

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete analytical procedure for this compound quantification in biological matrices:

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis SampleCollection Sample Collection (Plasma/Urine) ReductionStep Reductive Cleavage (2-mercaptoethanol/DTT) SampleCollection->ReductionStep Extraction Liquid-Liquid Extraction (Acidic ethyl acetate) ReductionStep->Extraction Evaporation Evaporation (Nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile phase) Evaporation->Reconstitution LCAnalysis LC Separation (C18 column, gradient elution) Reconstitution->LCAnalysis MSDetection MS/MS Detection (ESI negative mode, MRM) LCAnalysis->MSDetection DataAnalysis Data Analysis (Calibration curve) MSDetection->DataAnalysis

Figure 1: Experimental Workflow for this compound LC-MS/MS Analysis

The metabolic pathway of N-acetylcysteine compounds involves complex interconversions between reduced and oxidized forms:

G NAC This compound (Free thiol) OxidizedForms Oxidized Forms (Disulfides) NAC->OxidizedForms Oxidation in matrix BiologicalEffects Biological Effects: - Antioxidant activity - Limited glutathione synthesis - ROS scavenging NAC->BiologicalEffects Reduced Reduced Forms (After cleavage) OxidizedForms->Reduced Reductive cleavage 2-mercaptoethanol/DTT MSDetection MS Detection (m/z 162→84) Reduced->MSDetection LC-MS/MS Analysis

Figure 2: Metabolic Pathway and Analytical Transformation of this compound

Troubleshooting and Technical Notes

Common Issues and Solutions

Ionization Suppression:

  • Matrix effects can significantly impact ESI efficiency
  • Use stable isotope-labeled internal standards when available
  • Optimize sample clean-up to reduce co-eluting compounds
  • Employ post-column infusion to identify regions of ion suppression

Chromatographic Performance:

  • Poor peak shape may indicate column degradation or inappropriate mobile phase pH
  • Consider adding 0.1% formic acid to mobile phases to improve protonation
  • Ensure adequate column conditioning and temperature control

Sensitivity Challenges:

  • For low-level quantification, consider derivatization to enhance ionization efficiency
  • Optimize collision energy for each MRM transition
  • Increase injection volume or implement pre-concentration steps
Enantiomeric Separation Considerations

While this protocol focuses specifically on this compound analysis, researchers requiring enantiomeric separation should implement chiral chromatography methods. Common approaches include:

  • Chiral Stationary Phases: Use of cyclodextrin-based or macrocyclic antibiotic columns
  • Chiral Derivatization: Pre-column derivatization with chiral reagents to form diastereomers separable on conventional reverse-phase columns
  • Two-Dimensional LC: Heart-cutting 2D-LC systems for complex matrix analyses

Conclusion

The presented application notes and protocols provide a comprehensive framework for the quantification of this compound in biological matrices using LC-MS/MS. The method demonstrates excellent sensitivity, precision, and accuracy across relevant concentration ranges for pharmacological studies. The distinct biological behavior of the D-enantiomer, particularly its limited metabolism and inability to enhance glutathione synthesis compared to the L-form, underscores the importance of enantioselective analytical methods in research applications. As clinical interest in NAC continues to grow, especially in neurological disorders like multiple sclerosis, robust mass spectrometry methods will remain essential for understanding its pharmacokinetics and mechanism of action.

References

Comprehensive Application Notes and Protocols for Chromatographic Enantioseparation of N-Acetyl-D-cysteine in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetylcysteine Chirality and Analytical Significance

N-acetylcysteine (NAC) is a pharmacologically active derivative of the amino acid L-cysteine, widely used as a mucolytic agent and in the management of acetaminophen poisoning. The pharmaceutical activity of NAC is stereospecific, with the L-enantiomer possessing the desired therapeutic effects. The unwanted D-enantiomer may form during synthesis or storage, potentially affecting drug efficacy and safety profiles. The chromatographic enantioseparation of NAC enantiomers is therefore essential for pharmaceutical quality control, ensuring optical purity and compliance with regulatory requirements.

The chiral nature of NAC presents significant analytical challenges that require specialized separation techniques. Conventional reversed-phase HPLC methods typically cannot distinguish between enantiomers, necessitating either chiral stationary phases or pre-column derivatization to form diastereomers separable on standard reversed-phase columns. This application note provides a comprehensive protocol for the precise separation and quantification of N-acetyl-D-cysteine from its L-enantiomer using a robust derivatization approach with o-phthaldialdehyde (OPA) and primary amine additives, followed by separation on polysaccharide-based chiral columns.

Method Selection and Rationale

Comparison of Chiral Separation Approaches for NAC

Various methodological approaches exist for the chiral separation of NAC, each with distinct advantages and limitations:

  • Direct separation with chiral stationary phases (CSPs): This approach utilizes specialized chiral columns containing selectors that differentially interact with enantiomers. While potentially eliminating derivatization steps, method development can be time-consuming and columns often exhibit limited versatility across different compound classes.

  • Indirect method via chiral derivatization: This technique employs chiral derivatizing reagents to form diastereomeric complexes separable on conventional reversed-phase columns. The main disadvantage is the requirement for extremely high purity reagents to avoid formation of multiple diastereomers from a single enantiomer.

  • Hybrid approach (implemented in this protocol): This method utilizes achiral derivatization with OPA and primary amines to form isoindole derivatives, followed by separation on polysaccharide-based CSPs. This combines the robustness of derivatization chemistry with the versatility of modern chiral columns, offering superior resolution and flexibility in method optimization.

Table 1: Comparison of Chiral Separation Methods for NAC

Method Type Principle Advantages Limitations
Direct CSP Differential interaction with chiral selector No derivatization required Limited column versatility, higher cost
Indirect Derivatization Formation of diastereomers with chiral reagents Uses standard reversed-phase columns Requires high-purity chiral reagents
Hybrid Approach Achiral derivatization + CSP separation High resolution, flexible optimization Additional derivatization step required

Materials and Equipment

Chemicals and Reagents
  • N-acetyl-DL-cysteine standard (high-purity, for method development)
  • N-acetyl-L-cysteine pharmaceutical samples (effervescent tablets, syrups, or powders)
  • o-Phthaldialdehyde (OPA) (≥98% purity)
  • Primary aliphatic amines: 1-propylamine, (R)-sec-butylamine, isobutylamine, cyclopentylamine
  • HPLC-grade solvents: acetonitrile, methanol
  • Ammonium citrate or phosphate buffers for mobile phase
  • Citric acid and ammonia solution (25%) for buffer preparation
  • High-purity water (Milli-Q or equivalent)
Equipment
  • HPLC system with quaternary pump, vacuum degasser, autosampler, and column temperature controller
  • Fluorescence detector (alternative: UV-Vis detector with reduced sensitivity)
  • Polysaccharide-based chiral columns: Chiralcel OZ-3R, Chiralcel OJ-3R, Chiralcel OD-3R, Chiralpak AZ-3R
  • Analytical balance (precision ±0.1 mg)
  • pH meter with combination electrode
  • Ultrasonic bath for solvent degassing
  • Vortex mixer for derivatization procedures

Experimental Protocol

Preparation of Solutions
4.1.1 Mobile Phase Preparation

Prepare 20 mM ammonium citrate buffer (pH 3.0) by dissolving appropriate amount of citric acid in high-purity water. Adjust pH with ammonia solution (25%) or dilute HCl. Filter through 0.45 μm membrane filter and degas by sonication for 15 minutes. Prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in the ratio 65:35 (v/v) unless otherwise specified for method optimization.

4.1.2 Derivatization Reagent Preparation

OPA solution: Dissolve 10 mg o-phthaldialdehyde in 0.5 mL methanol. Add 2 mL of 20 mM ammonium citrate buffer (pH 3.0) and 0.5 mL of 1-propylamine (or alternative primary amine). Mix thoroughly and protect from light. Prepare fresh daily for optimal results.

Primary amine solutions: Prepare 0.1 M solutions of various primary amines (ethylamine, 1-propylamine, 1-butylamine, cyclopentylamine, etc.) in methanol for screening purposes.

Derivatization Procedure

The derivatization workflow follows a specific sequence to ensure complete reaction and reproducible results:

G A Step 1: Prepare NAC sample (0.1-100 μg/mL in buffer) B Step 2: Add OPA solution (10 mg in methanol/buffer) A->B C Step 3: Add primary amine (0.1 M in methanol) B->C D Step 4: Vortex mix (30 seconds) C->D E Step 5: Incubate at room temperature (5-10 minutes) D->E F Step 6: Inject into HPLC system (10-20 μL) E->F

Step-by-step derivatization protocol:

  • Standard solution preparation: Dissolve accurately weighed NAC standard in 20 mM ammonium citrate buffer (pH 3.0) to obtain a primary stock solution of 1 mg/mL. Prepare working standards in the concentration range of 0.1-100 μg/mL by appropriate dilution with the same buffer.

  • Derivatization reaction: Transfer 100 μL of NAC working standard or sample solution to a clean vial. Add 50 μL of OPA solution and 50 μL of primary amine solution (0.1 M in methanol). The optimal amine for routine analysis is 1-propylamine, but alternatives may be screened for specific applications.

  • Mixing and incubation: Vortex the mixture vigorously for 30 seconds to ensure complete reaction. Allow to stand at room temperature for 5-10 minutes protected from light. The resulting isoindole derivatives are stable for several hours when protected from light.

  • Chromatographic analysis: Inject 10-20 μL of the derivatized solution into the HPLC system within 2 hours of derivatization.

HPLC Instrumental Conditions

Chromatographic separation is performed using the following optimized conditions:

  • Column: Chiralcel OZ-3R (150 × 4.6 mm, 3 μm) or equivalent
  • Mobile phase: 20 mM ammonium citrate buffer (pH 3.0):acetonitrile (65:35, v/v)
  • Flow rate: 0.8-1.0 mL/min
  • Column temperature: 25-30°C
  • Detection: Fluorescence detection with λ_ex = 330 nm and λ_em = 450 nm
  • Injection volume: 10-20 μL
  • Run time: 15-20 minutes
System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure adequate method performance:

  • Resolution: Resolution between NAC enantiomer peaks should be ≥2.5
  • Tailing factor: ≤1.5 for both enantiomer peaks
  • Theoretical plates: ≥5000 per column for L-NAC peak
  • Retention time RSD: ≤2% for six replicate injections

Method Validation

The method has been comprehensively validated according to ICH guidelines Q2(R1) for the following parameters:

Table 2: Method Validation Parameters for NAC Enantioseparation

Validation Parameter Results Acceptance Criteria
Linearity range 0.1-100 μg/mL for both enantiomers R² > 0.999
LOD (Limit of Detection) 0.02-0.04 μg/mL S/N ≥ 3
LOQ (Limit of Quantification) 0.1 μg/mL S/N ≥ 10, RSD < 5%
Accuracy (% Recovery) 98.75-102.20% 95-105%
Precision (RSD) Intra-day: ≤0.61%, Inter-day: ≤0.87% ≤2%
Specificity Baseline separation of enantiomers (Rs ≥ 2.5) No interference
Robustness Stable with minor changes in acetonitrile content (±2%), pH (±0.2), temperature (±2°C) RSD < 2%
Robustness Testing

Deliberate, small variations in method parameters were introduced to evaluate method robustness:

  • Mobile phase composition: Variation of acetonitrile content by ±2%
  • Buffer pH: Adjustment of ±0.2 units from nominal pH
  • Column temperature: Variation of ±2°C
  • Flow rate: Changes of ±0.1 mL/min from specified value

The method demonstrated excellent robustness with resolution maintained above 2.0 under all tested conditions, and RSD of retention times less than 2%.

Applications in Pharmaceutical Analysis

Analysis of Commercial Pharmaceutical Products

This method has been successfully applied to the determination of optical purity in commercially available NAC formulations including:

  • ACC Syrup (20 mg/mL)
  • ACC 100 NEO effervescent tablets
  • Generic NAC formulations

The method effectively separates and quantifies the D-enantiomer impurity at levels as low as 0.1% of total NAC content, well below the typical ICH threshold for chiral impurities (typically 0.5-1.0%).

Forced Degradation Studies

The method demonstrates stability-indicating capabilities by resolving NAC enantiomers from potential degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions have shown that the method remains specific for NAC enantiomer separation even in the presence of degradation products.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in NAC Enantioseparation

Problem Potential Causes Solutions
Poor resolution between enantiomers Inappropriate amine additive, incorrect mobile phase pH, column degradation Screen alternative amine additives, adjust pH (2.5-4.0), replace column if necessary
Peak tailing Column contamination, inappropriate mobile phase composition Flush column with strong solvent, adjust organic modifier percentage
Retention time drift Mobile phase inconsistency, temperature fluctuations Prepare fresh mobile phase daily, use column thermostat
Low derivatization efficiency Old OPA reagent, incorrect reagent ratios, insufficient reaction time Prepare fresh OPA solution daily, optimize reagent volumes, ensure adequate reaction time (5-10 min)
High background noise Contaminated reagents, mobile phase issues Use high-purity reagents, filter mobile phase through 0.45 μm filter

Regulatory Considerations

This method is suitable for pharmaceutical quality control in accordance with current regulatory expectations. The validation data demonstrate compliance with ICH guidelines for specificity, accuracy, precision, and linearity. The method can reliably quantify the D-enantiomer impurity at levels significantly below the reporting threshold specified in ICH Q3A and Q3B guidelines.

For regulatory submissions, include:

  • Complete validation report with all relevant parameters
  • Representative chromatograms of standard and sample solutions
  • Demonstration of specificity against placebo and degradation products
  • System suitability criteria for ongoing method verification

Conclusion

The presented protocol provides a robust, sensitive, and validated method for the enantioseparation of this compound from its pharmacologically active L-enantiomer. The combination of pre-column derivatization with OPA and primary amines followed by separation on polysaccharide-based chiral columns offers a reliable solution for monitoring optical purity in pharmaceutical development and quality control. The method's proven application to commercial products and compliance with regulatory standards make it suitable for implementation in pharmaceutical analysis laboratories.

Chemical Profile & Solubility Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical characteristics of N-Acetyl-D-cysteine and provides a standard method for preparing stock solutions [1].

Property Detail / Protocol Step
Chemical Formula C5H9NO3S [1]
Molecular Weight 163.20 g/mol [1]
CAS No. 26117-28-2 [1]
Step 1: Solvent Selection Use DMSO to pre-dissolve NAC-D for a master liquid stock solution [1].
Step 2: Solution Preparation Sequentially add PEG300, Tween 80, and then ddH2O to the DMSO master liquid. Ensure the solution is clear at each step before adding the next solvent [1].
Step 3: Alternative Preparation As an alternative to the aqueous solution, the DMSO master liquid can be added to Corn Oil [1].

Key Differences from N-Acetyl-L-cysteine

For your experimental design, it is critical to note the fundamental difference between the D- and L- forms, which goes beyond solubility:

  • Inability to Boost Glutathione: While N-Acetyl-L-cysteine (NAC-L) is renowned for its role as a precursor to glutathione (a key cellular antioxidant) [2] [3], N-Acetyl-D-cysteine cannot participate in glutathione biosynthesis [1].
  • Shared Antioxidant Property: Both isomers possess a thiol group and can function as direct reactive oxygen species (ROS) scavengers, though this direct action is kinetically limited [1] [4]. The primary antioxidant mechanism of NAC-L is now increasingly attributed to its role in generating hydrogen sulfide (H2S) and subsequent sulfane sulfur species [5] [4]. Whether NAC-D follows this same metabolic pathway is a key area for experimental verification.

The diagram below illustrates this critical mechanistic difference.

G Start N-Acetyl-L-cysteine (NAC-L) A Deacetylated to L-Cysteine Start->A B Precursor for Glutathione (GSH) A->B C Metabolized to H₂S & Sulfane Sulfur A->C D Potent Antioxidant & Cytoprotective Effects B->D C->D Start_D This compound (NAC-D) E Direct ROS Scavenging (via thiol group) Start_D->E F Cannot be used for Glutathione Biosynthesis Start_D->F G Key Experimental Question: Is it metabolized to H₂S? Start_D->G

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of this compound? NAC-D is primarily used as a control compound in experiments to distinguish between the effects of the thiol group (which both isomers share) and the specific biochemical roles of the L-form, such as glutathione synthesis and integration into specific metabolic pathways [1].

Q2: The solution turns cloudy during preparation. What should I do? If the solution becomes cloudy at any stage, it indicates that the compound is precipitating. You should:

  • Stop adding the next solvent.
  • Re-clarify the solution using physical methods such as vortexing, sonication, or a warm water bath [1].
  • Ensure the solution is completely clear before proceeding to the next step.

Q3: How should I store this compound stock solutions? Always follow the manufacturer's specific storage recommendations. For long-term stability, it is generally advised to:

  • Store the lyophilized powder in a cool, dry place.
  • Aliquot the prepared stock solutions and store them at recommended temperatures (often -20°C or below) to avoid repeated freeze-thaw cycles [1].

References

NAC Stability: Key Factors & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The stability of NAC in solution is primarily challenged by oxidation, which is influenced by several factors. The main degradation product is N,N'-diacetylcystine (DAC), a dimer formed via oxidation of the thiol groups [1] [2] [3].

The table below summarizes the key factors affecting NAC stability and their impacts:

Factor Impact on Stability Key Findings
Oxygen (O₂) Major destabilizing factor Oxidation is the primary degradation pathway. DAC formation depends directly on the amount of O₂ in solution and container headspace [3].
Temperature Major destabilizing factor Higher temperatures accelerate degradation. Stability is significantly longer under refrigeration (5°C) compared to room temperature [1].
Additives/Stabilizers Can improve stability Zinc gluconate (62.5 µg·mL⁻¹) effectively stabilized a 25 mg·mL⁻¹ NAC solution for 8 days at 5°C. EDTA, ascorbic acid, and tocopherol were also studied [1].
pH Influences degradation Forced degradation studies show NAC is susceptible to both acidic and basic conditions, with higher degradation in alkaline environments [1].

Based on these factors, here are specific troubleshooting guides and FAQs.

Troubleshooting & FAQs

Why is my NAC solution degrading, and how can I prevent it?
  • Problem: Oxidation to DAC, leading to loss of active compound.
  • Solutions:
    • Minimize Oxygen Exposure: During manufacturing or compounding, minimize the headspace in the primary container. For long-term storage in semi-permeable containers, consider using oxygen absorbers in the secondary packaging [3].
    • Refrigerate: Store solutions at 2-8°C (5±3°C) to dramatically slow the degradation rate [1].
    • Use Stabilizers: The addition of zinc gluconate at administrable concentrations (e.g., 62.5 µg·mL⁻¹) has been shown to be an effective stabilizer for parenteral solutions [1].
    • Control pH: Ensure the solution is within a stable pH range and avoid extremes.
How can I monitor NAC concentration and degradation in my solutions?

You can use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate and quantify both NAC and its dimer, DAC [2].

  • Sample Preparation: Dilute the NAC solution in the mobile phase.
  • HPLC Method Example:
    • Column: C18 (e.g., Atlantis dC18, 4.6 mm × 150 mm, 3 µm) [3].
    • Mobile Phase: 5 mM Ammonium formate [3] or a water-acetonitrile mixture [1].
    • Detection: UV detector, wavelength ~200 nm [1].
  • Method Validation: The method should be validated for linearity, precision, accuracy, and specificity. It must demonstrate the ability to separate NAC from its degradation products (DAC and others) under forced degradation conditions (heat, light, oxidation, acid, base) [1].

The following diagram illustrates the core degradation pathway and the primary stabilization strategies.

nac_stability NAC N-Acetylcysteine (NAC) DAC N,N'-diacetylcystine (DAC) NAC->DAC Oxidation O2 Oxygen (O₂) O2->DAC Strat1 Minimize Headspace Strat1->O2 Reduces Strat2 Use O₂ Absorbers Strat2->O2 Reduces Strat3 Refrigerate (5°C) Strat3->NAC Protects Strat4 Add Stabilizers (e.g., Zinc Gluconate) Strat4->NAC Protects

What is the difference between N-Acetyl-L-cysteine and N-Acetyl-D-cysteine in terms of stability and function?

While the core chemical stability regarding oxidation is expected to be similar, their biological functions differ significantly.

  • N-Acetyl-L-cysteine (L-NAC): This is the natural, biologically active form. It is used by cells as a precursor to synthesize L-cysteine and, subsequently, the antioxidant glutathione (GSH) [4] [5].
  • N-Acetyl-D-cysteine (D-NAC): This is the unnatural enantiomer. It is not effectively used by the body for GSH synthesis. One study found that while L-NAC was efficiently metabolized (only 6.1% excreted unchanged in urine), 47% of a D-NAC dose was recovered unchanged, indicating it is not a good substrate for the enzymes involved in GSH production [6].

Important Note on Enantiomer-Specific Data

The experimental protocols and quantitative data in the search results, including the stabilizing effect of zinc gluconate and the specific HPLC methods, are based on studies of N-Acetyl-L-cysteine. When applying these to the D-enantiomer, you should verify their performance in your specific experimental system, as enzymatic degradation pathways or interactions with biological components will differ.

References

N-Acetyl-D-cysteine glutathione pathway interference

Author: Smolecule Technical Support Team. Date: February 2026

Glutathione Pathway and NAC's Role

N-Acetyl-Cysteine (NAC) is a well-known precursor and by-product in the glutathione (GSH) metabolic pathway. Its primary role is to provide cysteine residues, which are a rate-limiting substrate for the de novo synthesis of glutathione [1] [2]. The diagram below illustrates the core glutathione pathway and where NAC intervenes.

G NAC NAC Cysteine Cysteine NAC->Cysteine  Deacetylation Glutamylcysteine Glutamylcysteine Cysteine->Glutamylcysteine  GCL Catalyzes GSH GSH Glutamylcysteine->GSH  GS Catalyzes GSSG GSSG GSH->GSSG  GPx Catalyzes (Detoxification) GSSG->GSH  GR Catalyzes (NADPH consumed) GCL γ-Glutamylcysteine Ligase (GCL) GS Glutathione Synthase (GS) GPx Glutathione Peroxidase (GPx) GR Glutathione Reductase (GR)

A critical function of glutathione is to mitigate oxidative stress. This fundamental antioxidant mechanism is summarized in the table below.

Component Role in Antioxidant Defense Key Details
Reactive Oxygen Species (ROS) Pro-oxidant molecules Includes superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). Production increases during intense exercise, inflammation, and disease states [1] [2].
Glutathione (GSH) Direct free radical scavenger; Cofactor for GPx Directly quenches hydroxyl radicals and other ROS. Serves as an essential co-substrate for Glutathione Peroxidase (GPx) to reduce harmful peroxides (e.g., H₂O₂, lipid peroxides) [1] [3].
Oxidized Glutathione (GSSG) Inactive, oxidized form Formed when GSH is used as an antioxidant (e.g., by GPx). The GSH/GSSG ratio is a key marker of cellular oxidative stress [1] [3] [4].
Glutathione Reductase (GR) Recycles GSSG back to GSH Uses NADPH to reduce GSSG, regenerating the active GSH pool and maintaining the cellular redox balance [1] [3].

Experimental Monitoring & Inhibition

To study pathway interference, researchers use various methods to monitor glutathione levels and can employ specific inhibitors.

Analytical Methods for Glutathione Detection

Accurately measuring glutathione and its oxidized form is crucial for assessing the impact of NAC. The following table outlines common techniques.

Method Principle Key Considerations
Colorimetric Assays Measures GSH concentration through a color-forming chemical reaction [5]. Suitable for high-throughput screening; may lack specificity in complex biological samples [4].
Liquid Chromatography (LC) Separates GSH and GSSG from other components in a sample. Often used with UV or mass spectrometry (MS) detection [4]. HILIC (Hydrophilic Interaction LC) is particularly well-suited for separating the highly polar glutathione molecules. Considered a gold standard for accuracy [4].
Capillary Zone Electrophoresis (CZE) Separates ions (GSH, GSSG) based on their electrophoretic mobility in a capillary [4]. Faster and more economic than LC with less need for derivatization; requires smaller sample volumes [4].
Surface-Enhanced Raman Scattering (SERS) Uses metal nanoparticles to enhance the Raman signal of GSH, allowing for highly sensitive detection [5]. An emerging, efficient, and selective technique for biomolecule detection like GSH [5].
Pharmacological Inhibition of the Pathway

A common strategy to study glutathione dependency is to inhibit its synthesis. The compound Buthionine-sulfoximine (BSO) is a specific, well-characterized pharmacological inhibitor [6].

  • Mechanism of Action: BSO directly and competitively inhibits γ-Glutamylcysteine Ligase (GCL), the rate-limiting enzyme in glutathione synthesis [6].
  • Experimental Utility: By depleting intracellular GSH, BSO can help study the functional consequences of glutathione loss, such as impaired self-renewal of cancer stem cells or increased sensitivity to chemotherapy [6].
  • Consideration: A major experimental challenge is that BSO lacks targeting specificity. It depletes GSH in both normal and cancerous cells, which can lead to widespread oxidative stress and side effects, complicating the interpretation of in vivo results [6].

Frequently Asked Questions

  • What is the primary mechanism by which N-Acetyl-Cysteine (NAC) supports glutathione metabolism? NAC functions primarily as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione. Cysteine itself has poor bioavailability and can be toxic at higher doses. NAC's acetyl group makes it more stable and effective at increasing intracellular cysteine levels, thereby promoting the de novo synthesis of glutathione [1] [2].

  • My experiments require inhibiting the glutathione pathway. What is a standard tool for this? Buthionine-sulfoximine (BSO) is the most widely used pharmacological inhibitor for this purpose. It specifically targets and inhibits γ-glutamylcysteine ligase (GCL), the first and rate-limiting enzyme in glutathione synthesis. This leads to a reliable depletion of intracellular glutathione pools, allowing you to study the effects of glutathione deficiency [6].

  • What are the major technical challenges in accurately measuring glutathione levels in biological samples? Key challenges include:

    • Autoxidation: GSH can rapidly oxidize to GSSG during sample preparation, artificially lowering the GSH/GSSG ratio.
    • Degradation: Both GSH and GSSG can be degraded by enzymes like γ-glutamyl transferase.
    • Lack of Chromophore: GSH does not absorb UV light well, making direct detection difficult and often requiring derivatization.
    • High Polarity: Its water-soluble nature makes extraction from complex matrices challenging [4].

Important Note on N-Acetyl-D-cysteine

Most scientific literature, including the studies cited here, exclusively investigates N-Acetyl-L-cysteine (NAC). The D-isomer (this compound) is a distinct chiral molecule and may not be metabolized through the same pathways or have the same biological activity. You should design your experiments with this critical distinction in mind.

References

NAC Mechanisms Relevant to Experimental Biology

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanisms of N-Acetyl-L-cysteine (NAC), which is the common and biologically active form, are summarized in the table below. When planning experiments, these mechanisms are potential points where artifacts could arise, for example, through unintended alteration of redox states or protein activity.

Mechanism Description Relevance to Experimental Artifacts
Glutathione Repletion [1] [2] Serves as a precursor to L-cysteine, a rate-limiting amino acid for synthesizing glutathione (GSH), a major intracellular antioxidant. Modulating the cellular redox environment can inadvertently affect pathways being studied, such as apoptosis or inflammation.
Direct Reactive Oxygen Species (ROS) Scavenging [1] Directly interacts with and neutralizes various reactive oxygen species. Can confound results in studies investigating oxidative stress if not properly accounted for in the experimental design.
Mucolytic Action [1] [2] Breaks down disulfide bonds in mucin proteins, reducing the viscosity of mucus. Primarily relevant for in vivo or 3D cell culture models involving mucus or biofilms; may be a minor concern in standard 2D cell cultures.
Cysteine Reactivity & Protein Binding [3] The thiol (-SH) group in its cysteine moiety can react with electrophilic centers, including other cysteine residues on proteins. May cause unintended modification of protein structures and functions, potentially leading to off-target effects.
Anti-inflammatory Effects [1] [4] Reduces the production of pro-inflammatory cytokines and can inhibit the activation of key signaling pathways like NF-κB. Can mask or alter genuine inflammatory responses in cellular or animal models of disease.

Key Experimental Considerations

When designing experiments with NAC, pay close attention to these parameters to ensure reproducibility and minimize artifacts:

  • NAC Form: Most research uses the L-cysteine form (N-Acetyl-L-cysteine). The "D" form may have different biological activity and should be explicitly specified.
  • Dosage and Timing: Effects are highly dose- and time-dependent [5]. Low concentrations may be insufficient to increase glutathione, while high concentrations can be cytotoxic or provoke unexpected responses.
  • Cell Type and Context: NAC's impact can vary significantly. It may protect cells from stress in one model [5] while inhibiting cancer-stroma interactions in another [6].
  • Handling and Stability: NAC solutions are susceptible to oxidation in air. Prepare fresh solutions for each experiment and use appropriate controls to account for any degradation products.

Suggested Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing potential NAC-related artifacts in your experiments.

artifact_troubleshooting Start Unexpected Experimental Result A Verify NAC Identity and Purity (Confirm L- vs D- form, supplier) Start->A B Check Solution Preparation (Freshly made, correct solvent, pH) A->B C Re-evaluate Dosage and Timeline (Concentration response, time course) B->C D Assess Redox State Changes (Measure GSH/GSSG, ROS levels) C->D E Control for Off-Target Effects (e.g., use alternative antioxidants) D->E

FAQs for Researchers

  • Q: What is the typical dosage range for NAC in cell culture studies?

    • A: Concentrations in research vary widely, from micromolar to millimolar ranges (e.g., 0.1 to 20 mM) [6] [3]. A dose-response curve is essential for any new system.
  • Q: How should I prepare and store stock solutions of NAC?

    • A: NAC is typically dissolved in sterile water or PBS, and buffered to a physiological pH (around 7.4). Due to oxidation, it is crucial to prepare stock solutions fresh before each experiment or aliquot and store at -20°C or -80°C for short periods.
  • Q: Besides acting as an antioxidant, how else could NAC be affecting my cells?

    • A: Beyond boosting glutathione, NAC can directly modulate cell signaling pathways (e.g., by inhibiting NF-κB) [4], influence glutamate levels in the brain [1], and even induce a quiescent state in certain cells like pancreatic stellate cells [6].
  • Q: The literature shows conflicting results for NAC in my field of study. Why?

    • A: Discrepancies are common and often stem from differences in cell type, disease model, NAC concentration, treatment duration, and timing of intervention [5]. The biological context is critical.

References

Analytical Techniques for N-Acetyl-D-cysteine Purity Verification

Author: Smolecule Technical Support Team. Date: February 2026

Method Key Parameters / Spectral Features Application in Purity Verification Key Attributes

| HPLC-UV [1] | Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Gradient: 0-20 min: 0-50% B. Flow Rate: 1.0 mL/min. Detection: 200-210 nm. | Quantifies NAC and its main dimeric degradation product (N,N'-diacetylcystine). A stability-indicating method validated per ICH guidelines [1]. | - Linearity: 250-1500 µg/mL (R²>0.99).

  • Robustness: Sensitive to mobile phase pH and column type [1]. | | ¹H NMR Spectroscopy [2] [3] | Solvent: Water (D₂O). Reference: DSS. Concentration: ~25 mM. Frequency: 600 MHz. Provides chemical shift (δ), multiplicity (s, d, t, m). | Confirms molecular structure and identity. Can be used to check for the presence of process-related impurities or stereoisomers if reference standards are available [2]. | - Direct structural verification.
  • Non-destructive to the sample.
  • Requires high-purity reference material for comparison [2]. | | LC-MS (Liquid Chromatography-Mass Spectrometry) [4] | Ionization: ESI (Electrospray Ionization). Detection: Positive mode for [M+H]⁺. Observed m/z: 164.0 for NAC [4]. | Identifies and quantifies NAC and its pharmacopeial impurities (Cysteine, Cystine, N,N'-diacetylcystine, N,S-diacetylcysteine) in a single run, providing high selectivity [4]. | - High sensitivity and selectivity.
  • Confirms identity via molecular mass.
  • Can detect co-eluting analytes. |

Detailed Experimental Protocols

HPLC-UV for Assay and Impurity Profiling

This method is ideal for quantifying NAC and monitoring its stability.

  • Sample Preparation:
    • Dissolve the N-Acetyl-D-cysteine sample in the mobile phase to a theoretical concentration of about 500 µg/mL [1].
  • Chromatographic Conditions:
    • Column: C18, 4.6 x 250 mm, 5 µm (e.g., Waters Symmetry 300 C18). Note that the column brand can impact results [1].
    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in 5% Acetonitrile/Water [2].
    • Mobile Phase B: 0.1% TFA in Acetonitrile [2].
    • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 100 | 0 | | 20 | 50 | 50 | | 30 | 90 | 10 | | 40 | 100 | 0 |
    • Flow Rate: 1.0 mL/min [2].
    • Detection Wavelength: 200-210 nm [1].
    • Injection Volume: As per system suitability (e.g., 10-20 µL).
  • Forced Degradation (Stability-Indicating Property Validation):
    • To prove the method can separate degradation products, stress the NAC sample under various conditions [1]:
      • Acid/Base Hydrolysis: Treat with 0.5 M HCl or 0.1 M NaOH.
      • Oxidative Degradation: Treat with 0.3% H₂O₂.
      • Thermal Degradation: Heat at 80°C.
    • Inject the stressed samples. The main NAC peak should be well-resolved from degradation peaks, confirming the method's specificity [1].

The workflow for this HPLC-UV analysis and validation can be summarized as follows:

start Start HPLC-UV Analysis prep Prepare Sample & Standards start->prep cond Set Chromatographic Conditions prep->cond inject Inject Sample cond->inject data Acquire & Analyze Data inject->data validate Perform Forced Degradation data->validate spec Check Specificity (Separation of peaks) validate->spec end Method Validated spec->end

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to verify the molecular structure of the compound.

  • Sample Preparation:
    • Dissolve approximately 4 mg of this compound in 0.6 mL of deuterated water (D₂O) to achieve a concentration of about 25 mM [3].
    • Add a small amount of DSS (sodium 2,2-dimethyl-2-silapentane-5-sulfonate) as an internal chemical shift reference [3].
  • Instrumentation and Acquisition:
    • Instrument: High-field NMR spectrometer (e.g., 500 MHz or 600 MHz) [2] [3].
    • Temperature: 25.0 °C [3].
    • Acquisition: Standard ¹H NMR pulse sequence. Acquire a sufficient number of scans to ensure a good signal-to-noise ratio.
  • Data Analysis:
    • Process the Free Induction Decay (FID) to generate the spectrum.
    • Reference the spectrum to the DSS peak at 0 ppm [3].
    • Identify the characteristic proton signals of this compound. Compare the chemical shifts and multiplicities with a reference spectrum of the pure compound [3].

Troubleshooting Common Experimental Issues

Q1: My HPLC analysis shows excessive peak tailing or broadening for the main NAC peak. What could be the cause? A: This is often related to the column condition or mobile phase pH.

  • Check Column Performance: Ensure the C18 column is not degraded. Test with a standard mixture to confirm column efficiency.
  • Adjust Mobile Phase pH: The robustness study indicates that the retention and shape of the NAC peak can be sensitive to the pH of the mobile phase [1]. Precisely control the pH of your aqueous phase (e.g., to 3.0) and ensure it is consistent between runs.

Q2: During forced degradation studies, I see multiple unknown peaks. How can I identify them? A: The primary degradation product of NAC is its dimer, N,N'-diacetylcystine [1].

  • Use a Reference Standard: If available, inject a certified reference standard of N,N'-diacetylcystine to confirm its retention time (often around 7.2-7.7 minutes under the described conditions) [1].
  • Employ LC-MS: Coupling the HPLC system to a Mass Spectrometer is the most powerful approach. You can identify the dimer by its molecular mass and correlate unknown peaks with other known pharmacopeial impurities like cysteine or N,S-diacetylcysteine [4].

Q3: How can I improve the stability of NAC solutions during my analysis? A: NAC is susceptible to oxidation, especially in solution [1].

  • Use Freshly Prepared Solutions: Prepare mobile phases and sample solutions daily.
  • Consider Additives: For long-term storage of sample solutions, research indicates that adding stabilizers like zinc gluconate (at 62.5 µg·mL⁻¹) can significantly reduce oxidation for at least 8 days when refrigerated [1].
  • Minimize Oxygen Exposure: Purge solutions with an inert gas like nitrogen and store in tightly sealed containers [1].

References

N-Acetyl-D-cysteine degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for NAC in solution?

    • A: The primary chemical degradation pathway is the oxidation of N-acetylcysteine (NAC) by ambient oxygen to form N,N-diacetylcystine (DAC). This reaction diminishes the bioavailability of cysteine, as DAC is converted to bioavailable cysteine 30 times more slowly than NAC after intravenous administration [1].
  • Q2: Why is preventing NAC degradation critical for parenteral formulations?

    • A: In pediatric parenteral nutrition (PPN), NAC is used as a stable, soluble precursor to the semi-essential amino acid cysteine, especially for preterm neonates. Degradation to DAC directly reduces the amount of bioavailable cysteine, potentially compromising the nutritional therapy [1]. The European guidelines recommend a maximum degradation limit of 10% for active ingredients in such products [1].
  • Q3: What are the key factors that trigger and accelerate NAC degradation?

    • A: The presence of oxygen is the main trigger. The reaction depends directly on the amount of oxygen present in the solution and in the headspace of the primary packaging [1]. The oxidation process occurs during storage and can be accelerated by the sterilization process [1].

Troubleshooting Guide: NAC Degradation in Formulations

Observed Issue Potential Root Cause Recommended Corrective Action
High levels of DAC in final product Excessive oxygen in primary packaging headspace Minimize headspace volume during the manufacturing and filling process [1].
DAC formation during long-term storage Oxygen permeation through semi-permeable container walls Use oxygen absorbers (e.g., Mitsubishi SS-500BXMBC) inside the secondary packaging [1].
Low bioavailability of cysteine from NAC formulation High conversion of NAC to the poorly bioavailable DAC Implement packaging with high oxygen barrier properties, such as a multilayer coextruded film or SiOx-coated foil for secondary packaging [1].
Inconsistent NAC stability between batches Variable initial oxygen concentrations in solution and headspace Standardize and control the gas environment during manufacturing; consider nitrogen sparging of solutions before filling [1].

Experimental Protocol: Monitoring NAC Stability and DAC Formation

This high-performance liquid chromatography (HPLC) method, validated for analyzing NAC in parenteral nutrition, can be adapted for quality control and stability studies [1].

1. Objective: To simultaneously quantify the concentrations of N-acetylcysteine (NAC) and its degradation product, N,N-diacetylcystine (DAC), in a formulated product.

2. Materials and Equipment:

  • HPLC System: Equipped with a UV or DAD detector.
  • Analytical Column: Atlantis dC18 column (4.6 mm × 150 mm, 3 µm) or equivalent.
  • Mobile Phase: 5 mM Ammonium formate solution.
  • Reference Standards: NAC and DAC of known purity.
  • Samples: The NAC-containing formulation to be tested.

3. Procedure:

  • Sample Preparation: Prepare the test sample according to the analytical method described in the European Pharmacopoeia or a validated internal procedure [1].
  • Chromatographic Conditions:
    • Set the column temperature as required.
    • Use an isocratic or gradient elution with the 5 mM ammonium formate mobile phase.
    • Set the flow rate and injection volume as per method validation.
    • The detection wavelength should be set as validated (typically 210 nm for NAC).
  • System Suitability: Before sample analysis, ensure the HPLC system meets predefined criteria (e.g., resolution, tailing factor, repeatability) using a standard solution.
  • Analysis: Inject the prepared sample and record the chromatogram. Identify NAC and DAC peaks by comparing their retention times with those of the reference standards.
  • Calculation: Quantify the concentrations of NAC and DAC in the sample using the peak areas and a validated calibration curve.

4. Acceptance Criteria:

  • The intermediate precision of the method, expressed as relative standard deviation, is expected to be <5% [1].
  • For the product, a common specification is that no more than 10% of NAC should be degraded to DAC [1].

NAC Degradation Pathway and Stabilization Strategy

The diagram below illustrates the degradation process and the primary points of intervention for stabilization.

G Start N-Acetylcysteine (NAC) in Solution Trigger Primary Trigger Presence of Oxygen (O₂) Start->Trigger Problem Chemical Reaction Oxidation Trigger->Problem Headspace Control Point 1 Primary Packaging Headspace Trigger->Headspace Packaging Control Point 2 Packaging Material Trigger->Packaging Result Degradation Product N,N-Diacetylcystine (DAC) Problem->Result Consequence Biological Consequence Greatly Reduced Bioavailability Result->Consequence Action1 Corrective Action Minimize Headspace Volume Headspace->Action1 Action2 Corrective Action Use High-Barrier Films Add Oxygen Absorbers Packaging->Action2

References

N-Acetyl-D-cysteine thiol oxidation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms of Action for Thiol Protection

NAC protects protein thiol groups from oxidation through several interconnected biochemical pathways, summarized in the diagram below.

G NAC NAC Input GSH_Synthesis GSH Synthesis NAC->GSH_Synthesis Provides Cysteine Cys34_Regeneration Regenerate Albumin Cys34 NAC->Cys34_Regeneration Thiol-Disulfide Exchange H2S_Pathway H₂S & Sulfane Sulfur Production NAC->H2S_Pathway Metabolic Conversion Direct_Chelation Direct Metal Chelation NAC->Direct_Chelation Thiol Group Binding Outcome1 ↑ Intracellular Redox Buffer GSH_Synthesis->Outcome1 Outcome2 ↑ Extracellular Antioxidant Capacity Cys34_Regeneration->Outcome2 Outcome3 Fast-Acting Antioxidant Effect H2S_Pathway->Outcome3 Outcome4 Protection from Toxic Metal Stress Direct_Chelation->Outcome4

The primary mechanisms are:

  • GSH Synthesis Precursor: NAC is deacetylated to cysteine, which is a rate-limiting building block for the synthesis of glutathione (GSH), the primary intracellular antioxidant [1] [2].
  • Regeneration of Albumin Cys34: NAC can directly regenerate the free thiol of cysteine-34 on albumin by breaking its inactive, cysteinylated disulfide bond (HSA-Cys). This action significantly boosts the extracellular antioxidant capacity, as the reduced form of Cys34 is a potent extracellular antioxidant [3].
  • H₂S and Sulfane Sulfur Production: NAC can function as a source of hydrogen sulfide (H₂S) and sulfane sulfur species, which act as fast-acting antioxidants [4].
  • Direct Metal Chelation: The thiol group of NAC can directly bind to toxic metal ions, reducing their toxicity. Its amide derivative, NACA, shows improved cell membrane permeability for this purpose [2].

Experimental Data & Dosing

The table below summarizes key experimental findings on NAC's effects from recent studies.

Experimental Model NAC Concentration / Dose Key Findings Related to Thiol & Oxidative Stress
In vitro (Human Plasma) [3] 5–50 µg/mL Dose-dependently broke the disulfide bond in cysteinylated albumin (HSA-Cys), regenerating the reduced, active Cys34.
In vitro (CHO-K1 cells) [2] 1 mM (pre-treatment) Provided broad-spectrum protection against cytotoxicity induced by Arsenic, Mercury, Cadmium, Chromium, and Cobalt.
In vitro (MIN6 β-cells) [5] 1 mM (culture medium) Reduced cellular oxidative stress under both physiological and fatty acid stress conditions.
In vivo (Aging Mice) [6] 50 mM in drinking water (~600-1200 mg/kg/day) Improved glucose tolerance; reduced beta-cell oxidative stress and preserved function under high-fat diet challenge.
Ex vivo (Human AVFS Fibroblasts) [7] 1 mM (5-day treatment) Restored complex I activity, mitochondrial membrane potential, cellular respiration; reduced oxidative damage markers (MDA, Carbonyl, 8-OHdG).
In vivo (Diabetic Rats) [8] Not Specified Decreased lipoperoxidation and protein oxidation in submandibular glands; increased S-glutathionylation.

Experimental Protocols

Here are detailed methodologies for common experiments using NAC, derived from the search results.

Cell Culture Supplementation

This protocol is adapted from studies on MIN6 beta-cells and CHO-K1 cells [5] [2].

Workflow Diagram

G Step1 1. Prepare NAC Stock Step2 2. Add to Culture Medium Step1->Step2 Step3 3. Apply Stressor Step2->Step3 Step4 4. Assay & Analyze Step3->Step4

Procedure

  • NAC Stock Solution: Prepare a sterile, concentrated stock solution (e.g., 100 mM - 1 M) in distilled water or PBS. Filter-sterilize (0.2 µm) and aliquot for storage at -20°C.
  • Treatment Medium: Dilute the NAC stock into your standard cell culture medium to achieve the desired working concentration (e.g., 0.1 - 1 mM for proof-of-concept studies [5] [2] [7]). Include vehicle-control groups.
  • Co-treatment with Stressors: To test NAC's protective effect, add the oxidative stressor (e.g., palmitate for lipotoxicity [5], toxic metals like cadmium or arsenic [2], or hydrogen peroxide) directly to the culture medium containing NAC.
  • Assessment: After the treatment period, assay for markers of oxidative stress (e.g., lipid peroxidation via MDA, protein carbonylation, 8-OHdG for DNA damage [7]), cell viability, and other relevant functional endpoints.
In Vivo Administration in Drinking Water

This protocol is based on long-term studies in aging mice [6].

Workflow Diagram

G S1 1. Prepare NAC Water S2 2. Administer to Animals S1->S2 S3 3. Monitor Consumption S2->S3 S4 4. Conduct Terminal Assays S3->S4

Procedure

  • Solution Preparation: Dissolve NAC powder in the animals' autoclaved drinking water to a final concentration of 50 mM. Freshly prepare the solution and provide it in light-protected bottles, as NAC can oxidize. Change the NAC water 2-3 times per week.
  • Study Design: House animals (e.g., C57BL/6N mice) and randomly assign them to two groups: a control group receiving normal water and the treatment group receiving 50 mM NAC water. Treatment can begin at a specific age (e.g., 18 weeks) and continue long-term (e.g., up to 60 weeks) [6].
  • Dosage Calculation: Monitor water consumption to estimate the daily dose. In the referenced study, 50 mM in drinking water resulted in a daily intake of approximately 600-1200 mg/kg [6].
  • Endpoint Analysis: Conduct metabolic tests (e.g., glucose tolerance test, insulin tolerance test) and collect tissue samples (e.g., pancreas, liver, brain) for biochemical (e.g., GSH levels) and histological analysis.

Frequently Asked Questions (FAQs)

Q1: Why might my NAC treatment fail to show a protective effect in my cell model?

  • Incorrect Dosage/Timing: The concentration may be too low or the treatment duration too short. Perform a dose-response curve. Consider that chronic, low-grade stress models might require longer treatment.
  • Improper Stock Solution: If the NAC stock is old, improperly stored, or not filter-sterilized, it may have oxidized and lost potency. Always prepare fresh aliquots.
  • Cell-Specific Sensitivity: The balance of ROS is crucial for cellular signaling. Excessively high doses of NAC can cause reductive stress, disrupting normal physiological functions like insulin signaling [6] [5].
  • Wrong Model for the Mechanism: Confirm that your stress model genuinely involves oxidative stress or thiol oxidation. NAC's protection is most relevant in such contexts.

Q2: What are the critical controls for an experiment with NAC?

  • Vehicle Control: Cells or animals treated with the solvent used to dissolve NAC (e.g., water, saline).
  • Positive Control: A group treated with a known oxidative stressor alone (e.g., H₂O₂, palmitate).
  • NAC + Stressor Group: The key experimental group to assess protection.
  • NAC Alone Group: Essential to identify any potential off-target or toxic effects of NAC itself on your readouts [5].

Q3: How does NAC compare to traditional metal chelators? NAC, and especially its more lipophilic amide derivative NACA, can offer broad-spectrum protection against multiple toxic metals (As, Hg, Cd, Cr, Co) simultaneously. While traditional chelators like DMSA are highly effective, they are often metal-specific and more hydrophilic, limiting access to some cellular compartments. NAC's dual role as both an antioxidant and a chelator may provide superior protection in some in vitro models [2].

Q4: What is the clinical and regulatory status of NAC? NAC is an FDA-approved prescription drug for acetaminophen overdose and as a mucolytic agent [1] [9]. The FDA has stated it is illegal to include NAC in dietary supplements because it is an approved drug; however, this policy is under review. Prescription NAC is always available under medical guidance [9].

References

N-Acetyl-D-cysteine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Techniques for NAC

The table below summarizes three validated analytical methods for NAC, detailing key parameters and potential application notes.

Method Type Key Validation Parameters Application Notes

| Spectrophotometric (UV-Vis) [1] | - Linearity: 1.0-100.0 μM (R² > 0.9999)

  • LOD: 0.14 μM
  • Accuracy/Precision: High correlation, low RSD | - Simple, cost-effective.
  • Uses Fe(III) reduction and Fe(II)-TPTZ complex measured at 593 nm.
  • Susceptible to interference in complex matrices. | | Liquid Chromatography with UV and MS Detection [2] | - Linearity (UV for NAC): Up to 1500 μg/mL (R² > 0.99)
  • LOQ (MS for impurities): As low as 214.96 ng/mL
  • Accuracy: Bias within ±2.1% [3] | - Can quantify NAC and its pharmacopeial impurities in a single run.
  • LC-UV used for high-concentration NAC; LC-MS for low-level impurities. | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] [5] | - Linearity: 0.01-4 μg/mL (R² > 0.99)
  • LOD/LOQ: 0.005 μg/mL / 0.01 μg/mL
  • Accuracy: 84.9-114.77%
  • Precision: RSD < 10.61% | - Highly sensitive and selective for complex matrices (e.g., plasma, tissue).
  • Requires reduction of disulfide bonds (e.g., with DTT) for total NAC measurement [4] [5]. |

Common Issues & Troubleshooting Guide

Here are solutions to frequently encountered problems during NAC analysis, based on the search results.

Problem Possible Cause Troubleshooting Solution

| Low Recovery / Inaccurate Quantification | Oxidation of NAC to its dimer (N,N'-diacetylcystine) during sample preparation or storage [2] [3]. | - Use antioxidants like zinc gluconate (e.g., 62.5 μg/mL) or edetate disodium in solutions [3].

  • Purge solutions with inert gas (e.g., N₂) and store in filled, air-tight containers at 2-8°C [3]. | | Poor Chromatography (Peak Tailing/Co-elution) | - Unoptimized mobile phase.
  • Co-elution of cysteine and cystine impurities [2]. | - Use acidic mobile phases (e.g., 0.1% formic acid) for better peak shape in LC-MS [4].
  • Adjust LC conditions (column, gradient) to resolve NAC from cysteine and cystine; MS detection can differentiate co-eluting impurities [2]. | | High Background Noise in Electrochemical Detection | High overpotential required for oxidation of NAC at unmodified electrodes [6]. | - Use modified electrodes. A sensor with NiO-SWCNTs and ionic liquid (BMPF6) reported a detection limit of 8.0 nM for NAC [6]. |

Detailed Experimental Protocols

For your team's laboratory protocols, here are detailed methodologies for two common techniques.

1. Spectrophotometric Method using TPTZ [1] This method is ideal for rapid, cost-effective analysis of pure NAC samples, such as in pharmaceutical formulations.

  • Reagent Preparation:
    • Acetate Buffer (0.5 M, pH 3.6): Used as the reaction medium.
    • Fe(III) Solution (10 mM): Dissolve FeCl₃·6H₂O in deionized water with a small amount of HCl.
    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in a small volume of 6.0 M HCl, then dilute with water.
    • NAC Standard Solutions: Prepare fresh daily in deionized water.
  • Experimental Workflow:
    • Pipette 20.0 mL of acetate buffer into a 25.0 mL volumetric flask.
    • Add 1.25 mL of 10 mM Fe(III) solution and 1.25 mL of 10 mM TPTZ solution.
    • Add 1.0 mL of the NAC sample or standard solution.
    • Dilute to the mark with deionized water, mix well, and let the reaction proceed at room temperature.
    • Incubate: 60 minutes for NAC (30 minutes for the analogous drug MPG).
    • Measure the absorbance at 593 nm against a reagent blank.
  • Reaction Principle: NAC reduces Fe(III) to Fe(II), which then forms a deep-blue complex with TPTZ, measured spectrophotometrically [1].

2. LC-MS/MS Method for Biological Samples [4] [5] This method is suited for high-sensitivity analysis in complex matrices like plasma.

  • Sample Preparation (Critical Step):
    • To measure total NAC (free thiol + oxidized forms), a reduction step is essential.
    • Incubate the plasma sample with a reducing agent like Dithiothreitol (DTT) [4].
    • Deproteinize the sample using one-step methanol precipitation [4].
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile [4].
    • Flow Rate: ~0.3 mL/min [4].
  • MS Detection:
    • Ionization: Electrospray Ionization (ESI), typically in negative mode [5].
    • Monitoring: For NAC, the precursor ion is m/z 162 → product ion m/z 84 or 120 [4] [5].
    • Internal Standard: Use a stable isotope-labeled standard like d³-NAC for highest accuracy [4].

Method Selection & Stability Workflow

To help visualize the decision-making process for method selection and stability investigation, here is a workflow diagram:

start Start: NAC Analytical Method Selection goal Define Analysis Goal start->goal option1 Option 1: Routine Quality Control (Pharmaceutical Formulation) goal->option1 option2 Option 2: High-Sensitivity Analysis (Plasma, Tissue Samples) goal->option2 method1 Method: Spectrophotometry (Simple, Cost-Effective) option1->method1 method2 Method: LC-MS/MS (Sensitive, Selective) option2->method2 stability Investigate Stability Issues method1->stability method2->stability check1 Suspected Oxidation to Dimer? stability->check1 solution1 Solution: Add Antioxidant (e.g., Zinc Gluconate) Store at 2-8°C in inert gas check1->solution1 Yes end Method Validated solution1->end

References

Analytical Methods for Impurity Identification

Author: Smolecule Technical Support Team. Date: February 2026

For researchers identifying and quantifying N-Acetyl-D-cysteine and its impurities, two highly effective chromatographic methods are detailed below.

Table 1: Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS) Method [1] [2]

Parameter Specification
Core Application Simultaneous determination of N-Acetylcysteine and four pharmacopeial impurities (cysteine, cystine, N,N'-diacetylcystine, N,S-diacetylcysteine) in effervescent tablets.
Detection Subsequent UV (for N-Acetylcysteine) and MS (for impurities).
MS Interface Pneumatically assisted electrospray (Ionspray).
Mobile Phase Acidic (pH 3.0), with 0.1% formic acid to stabilize thiol compounds.

| Quantitation Limits | - N-Acetylcysteine: 2.28 µg/mL (UV)

  • Impurities: 214.96 - 271.24 ng/mL (MS) |

Table 2: Reversed-Phase HPLC (RP-HPLC) Method [3] [4]

Parameter Specification
Core Application Stability-indicating determination of N-Acetyl-L-cysteine (NAC) and its oxidized dimer, N,N'-diacetyl-L-cystine (Di-NAC).
Detection UV.
Key Advantage Simpler setup than LC-MS; suitable for cell culture media and formulation analysis.
Linearity R = 1.00 for both NAC and Di-NAC.

| Quantitation Limits | - NAC: LOD 0.0001 mg/mL, LOQ 0.00018 mg/mL

  • Di-NAC: LOD 0.00015 mg/mL, LOQ 0.00045 mg/mL |

Stability and Degradation Insights

Understanding the stability of N-Acetylcysteine is critical as its primary degradation pathway is oxidation to the disulfide dimer, N,N'-diacetylcystine [4].

Table 3: Forced Degradation Study Results for N-Acetylcysteine [4]

Stress Condition API Degradation Observed Degradation Products (Retention Times)
Heat (80°C, 3 hours) 24% Multiple products, including a predominant peak at 7.2-7.7 min (identified as the NAC dimer).
Oxidation (H2O2 0.3%, 3 hours) 6% Peaks at 1.6 min, 2.0 min, and the NAC dimer (7.2-7.7 min).
Acid (HCl 0.5 M, 1 minute) 15% Peaks at 1.5 min, 1.7 min, and the NAC dimer.
Alkaline (NaOH 0.1 M, 10 minutes) 23% Peaks at 1.9 min, 2.0 min, and the NAC dimer.
Light (Sunlamp, 28 days) 3% The NAC dimer.

Stabilizing agents can significantly improve solution stability. One study found that adding zinc gluconate (62.5 µg·mL-1) stabilized a 25 mg·mL-1 NAC solution for over 8 days under refrigeration (5 ± 3 °C) [4].

Troubleshooting FAQs and Experimental Guidance

Here are solutions to common challenges you may encounter in your experiments.

  • How can I prevent the oxidation of N-Acetylcysteine in my solution? To minimize oxidation, prepare fresh solutions and use an acidic mobile phase (pH ~3.0) during analysis [1] [2]. For parenteral or cell culture solutions, consider adding stabilizers like disodium edetate or zinc gluconate, and store solutions refrigerated with minimal headspace to reduce oxygen exposure [4].

  • Why are my cysteine and cystine peaks co-eluting, and how can I resolve them? Co-elution of cysteine and cystine is a known issue in some LC methods [1]. To resolve this, use Mass Spectrometry (MS) detection in addition to UV. MS provides superior selectivity based on mass-to-charge ratio (m/z), allowing for accurate identification and quantification of co-eluting impurities that UV cannot distinguish [1] [2].

  • My method is not sensitive enough to detect low levels of impurities. How can I improve it? Switching from UV to MS detection can dramatically improve sensitivity for impurity detection. The LC-MS method can achieve quantitation at the nanogram-per-milliliter level, which is crucial for detecting impurities at the low concentrations required by pharmacopeias [1] [2].

Workflow for Impurity Analysis

The following diagram outlines a logical workflow for the identification and quantification of this compound impurities, integrating the methods discussed.

impurity_workflow Start Start: Sample Preparation MethodSelection Method Selection Start->MethodSelection LCMS LC-UV-MS Method MethodSelection->LCMS For multiple impurities & high sensitivity RPHPLC RP-HPLC Method MethodSelection->RPHPLC For NAC/Di-NAC & simpler setup UVDetect UV Detection (Quantifies main NAC analyte) LCMS->UVDetect MSDetect MS Detection (Identifies & quantifies impurities) LCMS->MSDetect HPLC_UV HPLC-UV Analysis (Separates & quantifies NAC/Di-NAC) RPHPLC->HPLC_UV DataAnalysis Data Analysis & Impurity Reporting UVDetect->DataAnalysis MSDetect->DataAnalysis HPLC_UV->DataAnalysis

References

Chemical Properties & Handling Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identification and handling information for N-Acetyl-D-cysteine:

Property Description
CAS Number 26117-28-2 [1] [2] [3]
Molecular Formula C5H9NO3S [1] [2] [3]
Molecular Weight 163.19 g/mol [1] [2] [3]
Physical State Solid, White to Off-White [1]
Solubility Soluble in water (250 mg/mL), DMSO (slightly), Methanol (slightly) [1] [3]
Density 1.294 g/cm³ [1] [3]
Flash Point 200.4°C [1]
Handling Precautions Avoid dust formation, avoid contact with skin and eyes, use personal protective equipment (gloves, safety goggles), ensure adequate ventilation [1].

Storage Conditions & Stability

For ensuring the compound's stability, please adhere to the following conditions:

  • General Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated place [1].
  • Temperature for Long-term Storage: For research samples, it is recommended to store the powder at -20°C [3].
  • Solution Preparation: The compound is slightly soluble in water [1]. Sonication is recommended when preparing stock solutions in water [3].
  • Incompatibilities: Store apart from foodstuff containers or incompatible materials [1].

Key Experimental Considerations

A critical factor for your experimental design and data interpretation is the fundamental biochemical difference between the D- and L- enantiomers.

  • Mechanism of Action: this compound exhibits antioxidant activity by directly scavenging reactive oxygen species (ROS) through its thiol group [2] [3].
  • Crucial Biological Difference: Unlike its L-enantiomer (NAC), this compound cannot participate in glutathione biosynthesis [2]. The L-form is a precursor for glutathione, a key intracellular antioxidant, but the unnatural D-isomer is not utilized by the biosynthetic enzymes due to stereoselectivity [3]. Experiments in animals showed that the D-isomer failed to increase hepatic glutathione levels, unlike the L-form [3].

Experimental Planning Workflow

To help you plan your experiments, here is a logical workflow that incorporates the key considerations for using this compound:

Start Start: Plan Experiment with This compound SP1 Prepare Stock Solution - Use sonication for aqueous solutions - Consider slight solubility in water/DMSO Start->SP1 SP2 Aliquot for Storage - Store powder at -20°C - Keep container tightly closed Start->SP2 SP3 Design Experimental Controls - Include N-Acetyl-L-cysteine (NAC) to contrast mechanisms Start->SP3 Exp Conduct Experiment SP1->Exp SP2->Exp SP3->Exp IC1 Interpret Results: Antioxidant effects are likely due to direct ROS scavenging Exp->IC1 IC2 Interpret Results: Effects are NOT due to increased cellular glutathione levels Exp->IC2

FAQs and Troubleshooting

Here are answers to some specific questions you or your team might encounter:

  • Q1: Why is my this compound not having the expected antioxidant effect in my cell model?

    • A: The most likely reason is that the primary antioxidant pathway you are testing for depends on glutathione synthesis. Since the D-form cannot be used to synthesize glutathione, its effects will be limited to direct ROS scavenging. Consider testing the L-form (NAC) in a parallel experiment as a control.
  • Q2: How long is my stock solution stable?

    • A: While specific stability data for this compound in solution is not available in the search results, its analog N-Acetyl-L-cysteine is known to degrade via oxidation. A general recommendation for research is to prepare fresh stock solutions frequently. For short-term storage of prepared solutions, -80°C is suggested [3].
  • Q3: What is the main degradation product I should look out for?

    • A: Although specific data for the D-form is limited, the primary degradation pathway for N-Acetyl-L-cysteine is oxidation, leading to the formation of its dimer, N,N-diacetylcystine (DAC) [4] [5]. It is plausible that the D-form undergoes a similar reaction.

References

N-Acetyl-D-cysteine biological activity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Key Biological Activities & Mechanisms

The table below summarizes the core characteristics of N-Acetyl-D-cysteine for easy comparison.

Feature Description
Core Activity Direct antioxidant and reactive oxygen species (ROS) scavenger [1] [2]
Primary Mechanism Interacts with and neutralizes free radicals via its thiol (-SH) group [1] [2]
Role in Glutathione (GSH) Pathway Cannot be used for the biosynthesis of glutathione due to its D-configuration [1] [2]
Key Differentiator from L-Form Useful in experiments designed to isolate the effects of direct ROS scavenging from indirect, GSH-dependent antioxidant pathways [1]

Essential Experimental Protocols

Here are detailed methodologies for key experiments to confirm this compound's activity in a research setting.

Experiment 1: Confirming Absence of Glutathione Biosynthesis

This protocol verifies that D-NAC does not contribute to the glutathione pool.

  • Objective: To demonstrate that this compound does not increase intracellular glutathione (GSH) levels.
  • Cell Preparation: Plate appropriate cell lines (e.g., human cell lines relevant to your research) and allow them to adhere and grow to 70-80% confluence under standard conditions.
  • Treatment:
    • Test Group: Treat cells with 20 mM this compound [1].
    • Positive Control: Treat cells with a known GSH precursor, such as GSH monoester [1].
    • Negative Control: Treat cells with buffer or medium only.
  • Incubation: Incubate cells with the compounds for 1 hour, followed by a 12-hour hypoxia induction (or other oxidative stress model) to challenge the glutathione system [1].
  • Analysis: Measure intracellular GSH levels using a standard assay kit (e.g., DTNB/GSSG reductase recycling assay) and compare GSH levels across treatment groups. Expect no significant increase in the D-NAC group compared to the negative control.
Experiment 2: Assessing Direct Antioxidant and ROS Scavenging Capacity

This protocol tests the direct radical-scavenging ability of D-NAC.

  • Objective: To quantify the ROS scavenging activity of this compound in a cell-free system.
  • Reagent Preparation:
    • Prepare a solution of a specific ROS generator (e.g., Hydrogen Peroxide, H₂O₂).
    • Prepare a solution of this compound in water or buffer. A stock solution of 250 mg/mL (approximately 1.53 M) can be used [1].
    • Prepare a detection reagent that changes color or fluorescence in the presence of the target ROS.
  • Reaction Setup:
    • Mix the ROS generator with the detection reagent in a cuvette or multi-well plate.
    • Add varying concentrations of this compound to the reaction mixture.
    • Include controls with no scavenger (positive for ROS) and no ROS generator (negative control).
  • Measurement: Monitor the change in signal (absorbance/fluorescence) over time. A decrease in signal in the D-NAC treated wells indicates direct scavenging of ROS.
  • Data Analysis: Calculate the percentage of ROS inhibition and determine IC₅₀ values if applicable.

Experimental Workflow and Mechanism

The following diagram illustrates the logical workflow for characterizing this compound, highlighting the critical decision point based on its stereochemistry.

G Start Start: this compound (D-Enantiomer) Decision Can it enter the GSH biosynthesis pathway? Start->Decision Path1 No Decision->Path1 D-Form Path2 Yes (This is the path for L-Enantiomer) Decision->Path2 L-Form Mech1 Direct Antioxidant Action: Scavenges ROS via thiol group Path1->Mech1 Mech2 Indirect Antioxidant Action: Precursor for Glutathione (GSH) Path2->Mech2 Outcome1 Experimental Outcome: Antioxidant activity observed but no increase in GSH levels Mech1->Outcome1 Outcome2 Experimental Outcome: Antioxidant activity with significant increase in GSH Mech2->Outcome2 Confirm Researcher Confirms: D-NAC is a direct-acting antioxidant only Outcome1->Confirm

Frequently Asked Questions (FAQs)

Q1: What is the most critical difference between this compound and N-Acetyl-L-cysteine in experimental outcomes? The most critical difference is that D-NAC will not increase intracellular glutathione levels [1]. Any observed biological activity with D-NAC can be attributed to mechanisms other than GSH synthesis, primarily direct ROS scavenging.

Q2: My experiment shows a biological effect with this compound. What does this mean? This strongly suggests that the observed effect is due to direct antioxidant activity (radical scavenging) rather than an indirect mechanism involving the glutathione system. Your results help isolate the pathway responsible for the effect.

Q3: What is a typical working concentration for this compound in cell culture? A concentration of 20 mM has been used in pretreatment experiments [1]. However, you should perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell type and assay.

Q4: Why would a researcher choose to use the D-enantiomer over the more common L-form? D-NAC is a valuable experimental tool to dissect mechanisms. If your goal is to prove that an effect is solely due to direct ROS scavenging and not mediated by boosting glutathione, then D-NAC is the appropriate choice.

References

N-Acetyl-D-cysteine antioxidant efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antioxidant Action

N-Acetyl-L-Cysteine (NAC) exerts its antioxidant effects through several key mechanisms, which are well-documented in scientific literature. The table below summarizes these pathways.

Mechanism Description Key Components / Pathways
Glutathione Precursor Provides cysteine, rate-limiting precursor for glutathione (GSH) synthesis; primary role in chronic/indirect antioxidative effects [1] [2] [3]. γ-glutamylcysteine synthetase (γ-GCS), GSH synthetase, glutathione peroxidase (GPx) [3].
Fast-Acting Antioxidant Pathway Rapidly catabolized to hydrogen sulfide (H₂S) and further oxidized to sulfane sulfur species; mediates immediate cytoprotection [4] [5]. Cysteine catabolism, 3-mercaptopyruvate sulfurtransferase (MST), sulfide:quinone oxidoreductase (SQR), sulfane sulfur (S⁰) [5].
Direct Reactive Oxygen Species (ROS) Scavenging Directly interacts with and neutralizes reactive oxygen species via its thiol (-SH) group; kinetically limited contribution [6]. Scavenges hydroxyl radical (·OH), hypochlorous acid (HOCl); low rate constants for H₂O₂ & superoxide (O₂·⁻) [6].
Anti-inflammatory Action Reduces inflammation by suppressing activation of NF-κB and decreasing pro-inflammatory cytokine production [1] [7] [2]. Lowers IL-6, C-reactive protein (CRP), TNF-α [7].

The following diagram illustrates the primary metabolic pathways through which NAC exerts its antioxidant effects.

G NAC NAC Cysteine Cysteine NAC->Cysteine Deacetylation GSH GSH Cysteine->GSH Synthesis (via γ-GCS & GS) H2S H2S Cysteine->H2S Desulfuration (via CSE/CBS) Sulfane_Sulfur Sulfane_Sulfur H2S->Sulfane_Sulfur Oxidation (via SQR) Mitochondrial_roGFP2_Oxidation Mitochondrial_roGFP2_Oxidation Sulfane_Sulfur->Mitochondrial_roGFP2_Oxidation Antioxidative_Cytoprotection Antioxidative_Cytoprotection Mitochondrial_roGFP2_Oxidation->Antioxidative_Cytoprotection

Diagram 1: Key Metabolic Pathways of N-Acetyl-L-Cysteine. NAC is deacetylated to cysteine, which feeds into two major pathways: glutathione (GSH) synthesis for sustained antioxidant capacity, and catabolism to hydrogen sulfide (H₂S) and sulfane sulfur for rapid cytoprotection. roGFP2 is a genetically encoded redox sensor [5].

Efficacy Comparison with Other Antioxidants

The table below summarizes quantitative data from experimental studies comparing NAC's efficacy with other compounds.

Compound / Intervention Experimental Context Key Efficacy Findings / Outcome Measures Comparative Result
N-Acetylcysteine (NAC) Chronically glucose-fed rats (insulin resistance model); 2 g/kg/day orally for 4 weeks [8]. Reversed systolic hypertension, insulin resistance, plasma MDA, 4-HNE; reduced superoxide anion & NADPH oxidase in aorta/liver [8]. Effective systemic antioxidant; reversed oxidative stress in vasculature, liver, muscle [8].
Ramipril (ACE Inhibitor) Same model as above; 1 mg/kg/day [8]. Reversed hypertension; lesser effect on insulin resistance; blocked superoxide only in aorta; no reduction in liver NADPH oxidase, plasma MDA/4-HNE [8]. Preferentially targeted vasculature; weaker systemic antioxidant effect vs. NAC [8].
N-Acetylcysteine (NAC) In vitro study against E. faecalis (ATCC 19433); 200 mg/ml [9]. Significant reduction in bacterial CFU counts post-irrigation [9]. Significant antimicrobial activity; less effective than NaOCl; not significantly different from Grape Seed Extract [9].
5.25% Sodium Hypochlorite (NaOCl) Same in vitro dental study [9]. Significantly reduced CFU counts [9]. Superior antimicrobial efficacy vs. NAC and Grape Seed Extract [9].
50% Grape Seed Extract (GSE) Same in vitro dental study [9]. Reduced bacterial CFUs [9]. Demonstrated antimicrobial properties; less effective than NaOCl; not significantly different from NAC [9].
N-Acetylcysteine (NAC) Hemodialysis patients (n=48); 600 mg orally twice daily for 6 months [10]. Significant increase in NO; decrease in MDA, ADMA, CRP; increased hemoglobin & albumin [10]. Effectively reduced oxidative stress & inflammation in clinical setting [10].

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies from key experiments cited.

1. Protocol: Antimicrobial Efficacy in Endodontic Treatment (from [9])

  • Sample Preparation: Forty single-rooted human premolars were sectioned to 15mm lengths, instrumented, and sterilized. Canals were contaminated with E. faecalis (ATCC 19433) for 30 days.
  • Intervention Groups: Teeth divided into 4 irrigation groups (n=10):
    • Group I: 50% Grape Seed Extract (GSE)
    • Group II: NAC (200 mg/ml)
    • Group III: 5.25% Sodium Hypochlorite (NaOCl) - Positive Control
    • Group IV: 0.9% Sodium Chloride - Negative Control
  • Treatment & Data Collection: Canals prepared with Reciproc R25 instrument. Irrigation with 5ml of test solution delivered via side-vented needle, followed by 1ml of 17% EDTA and final saline rinse.
  • Outcome Measurement: Samples (F1, F2) collected before and after treatment using sterile paper points, transferred to saline, plated on agar, and incubated. Colony-forming units (CFUs) were quantified by trained observers. Data analyzed with two-way ANOVA and Tukey's HSD test.

2. Protocol: Antioxidant Effects in an Insulin Resistance Model (from [8])

  • Animal Model: Rats rendered hypertensive and insulin-resistant by 10% glucose feeding for 20 weeks.
  • Intervention: From week 16, treatments administered in drinking fluid for 4 weeks:
    • NAC group: 2 g/kg/day
    • Ramipril group: 1 mg/kg/day
  • Outcome Measurements:
    • Physiological: Systolic blood pressure.
    • Metabolic: Plasma insulin, glucose, and insulin resistance (presumably HOMA-IR).
    • Oxidative Stress: Superoxide anion production and NADPH oxidase activity in aorta and liver; plasma levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
    • Molecular: Protein expression of skeletal muscle insulin receptor substrate-1 (IRS-1).

3. Protocol: Clinical Oxidative Stress Reduction in Hemodialysis (from [10])

  • Study Design: 48 hemodialysis patients received oral NAC (600 mg, twice daily) for six months.
  • Biomarker Measurement: Hematological, biochemical parameters, and specific oxidative stress biomarkers were measured before and after treatment.
  • Key Oxidative Stress Assays:
    • Malondialdehyde (MDA): Quantified via competitive ELISA.
    • Asymmetric Dimethylarginine (ADMA): Quantified via competitive ELISA.
    • Nitrogen Oxide (NO): Quantified via sandwich ELISA.
    • Myeloperoxidase (MPO): Quantified via sandwich ELISA.
  • Statistical Analysis: Paired t-test or similar for pre- and post-treatment comparisons.

Key Insights for Researchers

  • NAC's Dual-Phase Action: Distinguish between its rapid, sulfane sulfur-mediated cytoprotection and sustained, GSH-dependent antioxidant effects in experimental design and outcome interpretation [5].
  • Consider Bioavailability: Low oral bioavailability (<10%) of free NAC is a key limitation [1]. Investigate formulations like NAC amide (NACA) or ethyl ester (NACET) for enhanced brain penetration and tissue delivery [3].
  • Context-Dependent Efficacy: NAC may be most beneficial in conditions of established GSH depletion or high oxidative stress, as seen in hemodialysis patients [10] and specific disease models [8], rather than as a universal prophylactic.

References

Comparative Functions of NAC Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Feature N-Acetyl-L-Cysteine (L-NAC) N-Acetyl-D-Cysteine (D-NAC)
Stereochemistry L-enantiomer (naturally occurring) D-enantiomer (synthetic mirror image)
Primary Experimental Role Active compound under investigation Stereospecific control [1]
Cysteine & GSH Precursor Yes (can be converted to cysteine for GSH synthesis) No (not metabolized into cysteine) [1]
Inhibition of Ferroptosis Yes (via dual mechanisms) Yes (via direct mechanism only) [1]

| Key Mechanism for Ferroptosis Inhibition | 1. Precursor for cysteine/GSH 2. Direct reducing substrate for GPX4 | Direct reducing substrate for GPX4 [1] | | GPX4 Dependency | Required for anti-ferroptotic activity [1] | Required for anti-ferroptotic activity [1] |

Detailed Experimental Protocol

The following workflow outlines the key steps for a control experiment designed to investigate the mechanism of action, using ferroptosis inhibition as an example.

G Start Start: Investigate NAC Mechanism Step1 1. Establish Ferroptosis Model (e.g., Treat cells with GPX4 inhibitor like RSL3) Start->Step1 Step2 2. Apply Experimental Treatments Step1->Step2 Int1 Step2->Int1 Step3 3. Measure Cell Viability (e.g., MTT assay) Step4 4. Analyze Results & Interpret Mechanism Step3->Step4 Mech1 If L-NAC AND D-NAC are protective → Mechanism is likely direct GPX4 reduction Step4->Mech1 L_NAC_Group Treatment Group A: L-NAC Int1->L_NAC_Group D_NAC_Group Treatment Group B: D-NAC Int1->D_NAC_Group GSH_Inhib_Group Treatment Group C: L-NAC + GSH Biosynthesis Inhibitor Int1->GSH_Inhib_Group L_NAC_Group->Step3 D_NAC_Group->Step3 GSH_Inhib_Group->Step3 Mech2 If only L-NAC is protective → Mechanism depends on its role as a cysteine/GSH precursor

Workflow Interpretation:

  • Step 1: Establish a Cellular Model. Induce ferroptosis in cultured cells using a compound like RSL3, which directly inhibits GPX4 [1].
  • Step 2: Apply Treatments. Treat the model with:
    • L-NAC: The active compound.
    • D-NAC: The stereoisomer control. Since it cannot be converted to cysteine, any protective effect must come from a direct mechanism, not from boosting GSH [1].
    • L-NAC + GSH Inhibitor: This group helps confirm if GSH is necessary for L-NAC's effect.
  • Step 3 & 4: Measure and Interpret. Assess cell death. The results can distinguish the mechanism as shown in the diagram.

Mechanism of Action Visualization

The diagram below illustrates the distinct pathways through which L-NAC and D-NAC exert their protective effects against ferroptosis.

G LipidPerox Lipid Hydroperoxides (LOOH) GPX4 Enzyme: GPX4 LipidPerox->GPX4 Harmless Harmless Lipid Alcohols (LOH) GPX4->Harmless L_NAC L-NAC L_NAC->GPX4 Direct Reduction Cys Cysteine L_NAC->Cys Is Converted to D_NAC D-NAC D_NAC->GPX4 Direct Reduction GSH Glutathione (GSH) Cys->GSH Precursor for GSH->GPX4 Classic Reducing Substrate

Pathway Interpretation:

  • L-NAC has a dual role. It can be converted to cysteine, which is used to synthesize Glutathione (GSH), the classic reducing substrate for GPX4. Simultaneously, both L-NAC and D-NAC can serve as direct reducing substrates for GPX4, independently of GSH, to neutralize toxic lipid peroxides [1].
  • D-NAC is functionally limited. It cannot be converted into cysteine or GSH. Therefore, any protection it offers is evidence that NAC can directly support GPX4 activity, revealing a GSH-independent pathway [1].

Key Takeaways for Researchers

  • D-NAC's Primary Role: It is a critical tool for identifying non-canonical, direct mechanisms of action, moving beyond the established role of L-NAC as a GSH precursor.
  • Experimental Design: Including D-NAC allows researchers to dissect complex antioxidant pathways and attribute effects to specific biochemical interactions.
  • Broader Implication: The finding that GPX4 can utilize diverse reducing substrates is significant for understanding cellular redox biology, especially under GSH-deficient conditions [1].

References

N-Acetyl-D-cysteine specificity in oxidative stress models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Quantitative Data of NAC in Disease Models

The table below summarizes the protective effects of N-Acetyl-L-cysteine (NAC) across various experimental models, as reported in the search results.

Experimental Model Inducing Agent/Pathology NAC Dose & Route Key Quantitative Findings with NAC Treatment Citation
Parkinson's Disease (Mouse) Rotenone 80 mg/kg/day, intraperitoneal ↑ Expression of Sod, Gpx, Cat, Nrf2, Ho-1; ↓ Expression of lncRNAs Malat1, Neat1, Gas5; ↑ Antioxidant enzyme activity [1].
Alzheimer's Disease (5xFAD Mouse) Aβ Pathology ~100 mg/kg/day, dietary (600 mg/kgDiet) ↓ Brain Aβ40 levels; ↓ Brain 4-HNE levels to control; Improved creatinine clearance; ↓ Plasma S100β; Improved Y-maze performance [2].
Alzheimer's Disease (APP/PS1 Mouse) Ethanol Exposure Not specified ↓ Inflammatory mediators (NLRP3, TNF-α); ↑ Synaptic proteins (SYP, PSD95, BDNF); Attenuated cognitive impairment [3].
Lung Toxicity (Rat) Mercury (Hg) Chloride 50 mg/kg/day, oral gavage ↓ Hg levels in blood/lung; ↑ SOD1 expression (0.51 to 0.76-fold); ↓ Oxidative/inflammatory genes (MPO, HIF1, NOS, FN1) [4].
Social Isolation Stress (Mouse) Stress-induced liver damage Intraperitoneal ↑ Serum antioxidant capacity; ↑ Liver catalase; ↓ Serum MDA; ↓ Liver IL-1β & IL-6 gene expression [5].
Primary Hippocampus Neurons H₂O₂ (300 µmol/l) 100 µmol/l, in culture media ↑ Cell viability; ↓ ROS levels; ↓ Phosphorylation of p38 MAPK and JNK; ↓ Tau protein phosphorylation [6].

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies for two key models.

Rotenone-Induced Parkinson's Disease Model [1]
  • Animals: 56 male BALB/c mice.
  • PD Induction: Rotenone (2.75 mg/kg/day) was administered via intraperitoneal (i.p.) injection for 10 consecutive days.
  • NAC Treatment: NAC (80 mg/kg/day, i.p.) was administered for 10 days, either alone or in combination with rotenone.
  • Control Groups: Included control, sham (vehicle only), and a positive control group receiving Levodopa.
  • Key Outcome Measurements:
    • Gene Expression: Real-time PCR analysis of antioxidant genes (Sod, Gpx, Cat, Nrf2, Ho-1) and lncRNAs (Malat1, Neat1, Gas5) in brain tissue.
    • Biochemical Assays: Activity of antioxidant enzymes and levels of malondialdehyde (MDA) in brain tissue and serum.
    • Bioinformatics: Molecular docking and gene interaction network analysis.
Aβ Pathology Alzheimer's Disease Model (5xFAD Mice) [2]
  • Animals: 8-week-old 5xFAD transgenic mice and wild-type (WT) littermates.
  • NAC Treatment: NAC was administered via a specially formulated rodent diet (600 mg/kgDiet, approximating 100 mg/kg body weight) for 4 weeks.
  • Control Groups: WT and 5xFAD mice on a regular diet.
  • Key Outcome Measurements:
    • Oxidative Stress: Measured lipid peroxidation products (MDA and 4-HNE) in brain and kidney tissues.
    • Pathology & Function: Quantified brain Aβ40 levels, assessed blood-brain barrier leakage (plasma S100β, capillary leakage), and evaluated renal function (creatinine clearance).
    • Cognition: Spatial working memory was tested using the Y-maze.

NAC's Signaling Pathways in Oxidative Stress

The neuroprotective and antioxidant effects of NAC are primarily mediated through the following interconnected mechanisms, with the Nrf2 pathway being central:

G cluster_nrf2 Nrf2 Pathway Activation NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylated ROS ROS Scavenging NAC->ROS Direct Scavenging Inflammation Anti-inflammatory Effects NAC->Inflammation Suppresses NF-κB, Cytokines GSH Glutathione (GSH) Cysteine->GSH Precursor for GSH->ROS Direct Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1 Keap1 Keap1->Nrf2 Releases Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Genes Induces Transcription Genes->ROS Enhances OxStress Oxidative Stress OxStress->Keap1 Causes Dissociation

(Nrf2 Pathway Activation diagram illustrates NAC's role in antioxidant defense)

Important Note on Isomer Specificity and Next Steps

The data presented here is for N-Acetyl-L-cysteine (NAC), the biologically active form. The N-Acetyl-D-cysteine isomer is not expected to function as a precursor for glutathione synthesis in the same way [7] [8]. This is a critical distinction for your comparison guide.

To obtain the specific information you need on this compound, I suggest:

  • Refining Your Search: Use scientific databases like PubMed and Scopus with the precise query "this compound" to find any studies that may have used it as a control or investigated its properties directly.
  • Consulting Chemical Databases: Look into chemical supplier catalogs (e.g., Sigma-Aldrich) for purity specifications and any available pharmacological data on the D-isomer.

References

Metabolite Profiling Methodologies for N-Acetyl-L-Cysteine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental approaches used in recent studies to profile the metabolic impact of NAC.

Experimental Model Primary Analytical Technique Key Metabolic Findings / Affected Pathways Study Reference
Healthy Human Subjects Longitudinal Untargeted Plasma Metabolomics Similar acute metabolic response between CMA formulas with NAC and cysteine; impacts on amino acid, lipid, and nicotinamide metabolism. [1]
Goat Ovarian Granulosa Cells RNA-seq (Transcriptome Sequencing) 122 differentially expressed genes (DEGs); pathways: neuroactive ligand-receptor interaction, cAMP signaling, Wnt signaling. [2]
Plant-pathogen (Xanthomonas citri) GC-TOF/MS (Targeted Metabolomics) NAC metabolized by cells, affecting cysteine metabolism; reduction in proteogenic amino acids (e.g., glutamine), impacting nitrogen metabolism and protein synthesis. [3]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the detailed methodologies from the cited works:

  • Protocol for Longitudinal Metabolomics in Human Subjects [1]:

    • Study Design: A placebo-controlled study with 70 healthy volunteers.
    • Intervention: Administration of Combined Metabolic Activators (CMA) containing NAC or other precursors.
    • Sample Collection: Plasma samples were collected longitudinally.
    • Analysis: Untargeted metabolomics profiling was performed to track acute metabolic changes over time.
  • Protocol for Transcriptomic Profiling in Cell Cultures [2]:

    • Cell Culture: Ovarian granulosa cells from goats were extracted and cultured.
    • Treatment: Cells were treated with 200 μM NAC for 48 hours, determined as the optimal concentration via CCK-8 assay.
    • RNA Sequencing: mRNA expression was analyzed using transcriptome sequencing (RNA-seq).
    • Data Analysis: Differentially expressed genes (DEGs) were identified, followed by GO and KEGG pathway enrichment analysis.
  • Protocol for GC-TOF/MS Metabolomics in Bacteria [3]:

    • Culture & Treatment: Xanthomonas citri was grown with and without 8 mg/mL NAC. Samples were harvested at multiple time points (0, 2, 4, 6, 12, 24 h).
    • Metabolite Extraction: Metabolites were extracted from bacterial cells.
    • GC-TOF/MS Analysis: Using an established method, a total of 55 metabolites were identified in a targeted analysis.
    • Data Processing: Multivariate data analysis (MVDA), including Principal Component Analysis (PCA) and hierarchical clustering, was used to identify significant metabolic changes.

Visualizing NAC's Role in Key Metabolic Pathways

The diagram below synthesizes findings from multiple studies to illustrate the core metabolic pathways influenced by NAC, highlighting its role as a precursor to glutathione and its broader regulatory effects.

cluster_1 Cysteine & Glutathione Metabolism cluster_2 Gene Expression & Signaling cluster_3 Systemic Metabolic Impact NAC NAC Cysteine Cysteine NAC->Cysteine Deacetylation DEGs DEGs NAC->DEGs Induces  (e.g., WISP1, RSPO2) NFkB NFkB NAC->NFkB Suppresses AA_Metabolism AA_Metabolism NAC->AA_Metabolism Alters Lipid_Metabolism Lipid_Metabolism NAC->Lipid_Metabolism Alters NAD_Metabolism NAD_Metabolism NAC->NAD_Metabolism Alters GSH GSH Cysteine->GSH Precursor Glutamate_Reg Glutamate_Reg GSH->Glutamate_Reg Modulates Oxidative_Stress Oxidative_Stress GSH->Oxidative_Stress Reduces Cell_Prolif Cell_Prolif DEGs->Cell_Prolif Promotes Inflammatory_Cytokines Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Reduces (TNF-α, IL-6)

Research Implications and Data Gaps

  • Mechanisms of Action: The data confirms that NAC's biological effects are multifaceted, extending beyond its well-known role as a glutathione precursor to include direct regulation of gene expression and key signaling pathways. [4] [2]
  • Analytical Techniques: The summarized studies demonstrate that a combination of untargeted metabolomics, transcriptomics (RNA-seq), and targeted metabolite profiling (GC-TOF/MS) is powerful for uncovering the comprehensive metabolic impact of a compound like NAC. [1] [2] [3]
  • Acknowledged Limitation: The provided data exclusively concerns the L-isomer of N-Acetylcysteine. Profiling data for N-Acetyl-D-cysteine was not found in the searched literature. The D- and L-isomers of a molecule can have distinct biological activities and metabolic fates, making this a critical distinction.

References

Comparative Overview: N-Acetyl-L-cysteine vs. N-Acetyl-D-cysteine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between the two isomers.

Feature N-Acetyl-L-cysteine (NAC) N-Acetyl-D-cysteine (NAC-D)
Isomer Type L-enantiomer (biologically active form) D-enantiomer (mirror-image) [1]
Primary Mechanism Precursor for glutathione (GSH) synthesis; direct ROS scavenging; mucolytic action [2] [3] [4] Direct ROS scavenging only [1]
GSH Pathway Can enter and replenish glutathione [2] [4] Cannot enter the glutathione metabolic pathway [1]

| Key Pharmacokinetic Parameters (NAC-L) | Bioavailability: <10% (oral) [3] [5] Tmax: ~1-2 hours (oral) [6] [3] [4] Half-life: ~2.3-6.25 hours (oral/IV) [3] [4] Renal Excretion: ~3.7-22% [6] [3] | Not Available (Specific PK parameters for NAC-D were not found in the search results.) |

Experimental Insights and Methodologies

The clear functional difference between NAC and NAC-D is established through specific experimental protocols.

  • In Vitro Cell Culture Study: One study used HepaRG human hepatoma cells to investigate protection against acetaminophen (APAP)-induced toxicity [7]. While this study compared NAC to N-acetylcysteineamide (NACA), the methodology for assessing glutathione-related mechanisms is relevant.

    • Key Methodology: Cells were pretreated with different concentrations of the test compounds before being exposed to APAP. The intracellular glutathione (GSH) levels were then measured, for example, using assays like the glutathione reductase recycling assay or by quantifying fluorescence after derivatization with a thiol-reactive probe [7]. A compound's ability to increase GSH levels in this model indicates it is functioning as a glutathione precursor.
  • Evidence for NAC-D's Limited Function: The critical finding that N-Acetyl-D-cysteine cannot increase intracellular GSH levels comes from a study where cells were pretreated with 20 mM NAC-D for 1 hour [1]. The results showed that unlike a GSH monoester, NAC-D did not elevate GSH and did not protect against hypoxic apoptosis, demonstrating that its antioxidant activity is confined to direct scavenging [1].

Metabolic Pathway Diagram

The following diagram illustrates the distinct metabolic fates of NAC-L and NAC-D, which underpin their functional differences.

G cluster_legend Pathway Activity NAC_L N-Acetyl-L-cysteine (NAC) Cysteine_L L-Cysteine NAC_L->Cysteine_L  Deacetylation DirectScavenging Direct ROS Scavenging NAC_L->DirectScavenging  Direct Action NAC_D This compound (NAC-D) Cysteine_D D-Cysteine NAC_D->Cysteine_D  Deacetylation NAC_D->DirectScavenging  Direct Action Glutathione Glutathione (GSH) Cysteine_L->Glutathione  Synthesis (Precursor) Invisible1 Cysteine_D->Invisible1  No GSH Synthesis GSHPathway Indirect Antioxidant Effects (Glutathione Peroxidase, etc.) Glutathione->GSHPathway Invisible2 L_Active L-Form: Active D_Inactive D-Form: Inactive

This diagram highlights that the key pharmacokinetic and functional difference lies in the metabolic pathway. The L-form is a prodrug for L-cysteine and subsequently glutathione, enabling a wide range of indirect antioxidant effects. The D-form, due to its chirality, is excluded from this primary biosynthetic pathway [1].

Research Implications

For researchers, the choice between these isomers is highly purpose-driven:

  • To study or leverage the complete antioxidant defense system, including glutathione replenishment, N-Acetyl-L-cysteine is the relevant compound.
  • To isolate and investigate solely the effects of direct redox scavenging without interfering with the glutathione system, This compound serves as a more specific experimental tool [1].

References

N-Acetyl-D-cysteine ROS scavenging efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Property and Activity Comparison

The table below summarizes the key differences between the D and L isoforms based on available data.

Property N-Acetyl-D-cysteine (N-Acetyl-D-cysteine) N-Acetyl-L-cysteine (NAC)
ROS Scavenging Scavenges ROS via thiol group reaction [1] Directly scavenges specific ROS (e.g., •OH, HOCl); precursor for glutathione (GSH) [2] [3]
Glutathione Boosting Does not increase hepatic GSH [1] Robustly boosts intracellular GSH synthesis [3] [4] [5]
Biological Utilization Not effectively utilized; 47% of dose excreted unchanged [1] Effectively utilized; only 6.1% of dose excreted unchanged [1]
Stereoselectivity "Unnatural" D-isomer [1] Natural L-isomer involved in biological pathways [1]

The core difference lies in stereoselectivity. Many biological processes, including enzyme recognition and metabolic pathways, are specific to the L-isomer. As one study concluded, the "unnatural D isomer of N-acetylcysteine failed to increase hepatic glutathione," while the L-isomer did so effectively [1].

Experimental Evidence & Protocols

The most direct evidence for the inefficacy of this compound comes from an in vivo metabolic study.

  • Experimental Objective: To compare the ability of N-Acetyl-L-cysteine and this compound to boost glutathione levels and their metabolic fate [1].
  • Key Methodology:
    • Administration: The L and D isomers were administered to test subjects.
    • GSH Measurement: Hepatic (liver) glutathione concentrations were measured afterward.
    • Urinary Excretion: The amount of unchanged compound excreted in urine over 24 hours was quantified.
  • Key Findings:
    • Liver GSH: Concentrations remained similar to controls after this compound administration, indicating no boost in antioxidant capacity [1].
    • Urinary Recovery: 47% of the this compound dose was recovered unchanged in urine, compared to only 6.1% of the NAC dose, proving poor biological utilization [1].

For context, the workflow of a typical in vivo study investigating antioxidant efficacy is illustrated below.

Start Study Population (Animal Model) A1 Group A: Control Start->A1 A2 Group B: NAC Treatment Start->A2 A3 Group C: This compound Treatment Start->A3 B Compound Administration A1->B A2->B A3->B C Sample Collection & Analysis B->C D1 Tissue (e.g., Liver) GSH Assay C->D1 D2 Blood Plasma Sulfate Analysis C->D2 D3 Urine Excretion of Unchanged Compound C->D3 E Data Synthesis & Conclusion D1->E D2->E D3->E

Interpretation for Research & Development

For researchers and drug development professionals, the evidence strongly indicates that This compound is not a viable candidate for inducing intracellular antioxidant responses like glutathione synthesis.

  • Stick with the L-Isomer: For experimental or therapeutic applications aimed at enhancing antioxidant defenses via the glutathione pathway, N-Acetyl-L-cysteine (NAC) is the unequivocal choice.
  • Context-Dependent Effects: Be aware that NAC's effects are complex and context-dependent. It can sometimes exhibit pro-oxidant or unexpected signaling effects, as seen in studies where it induced ROS production in specific human leukemia cell lines [2].
  • Recognize D-Isomer Limitations: The D-isomer's primary value in research may lie in its role as a negative control to confirm that the biological activities of NAC are stereospecific and not merely due to non-specific chemical reactions [1].

References

N-Acetyl-D-cysteine stereoselectivity in metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Stereoselectivity in Metabolism: L-NAC vs. D-NAC

The table below summarizes the key experimental findings that highlight the metabolic differences between the two enantiomers.

Metabolic Parameter N-Acetyl-L-cysteine (L-NAC) N-Acetyl-D-cysteine (D-NAC) Experimental Context
Hepatic Glutathione (GSH) Synthesis Nearly doubled peak concentrations; increased synthesis rate [1] No increase; levels remained similar to control [1] In vivo mouse study [1]
Plasma Inorganic Sulfate Concentrations nearly doubled at peak [1] No increase observed [1] In vivo mouse study [1]
Urinary Excretion of Inorganic Sulfate Threefold increase above control over 24 hours [1] No increase observed [1] In vivo mouse study [1]
Recovery of Unchanged Drug in Urine 6.1% of the administered dose [1] 47% of the administered dose [1] In vivo mouse study [1]
Direct ROS Scavenging Not a primary mechanism; rate constants too low [2] Reported to scavenge ROS through its thiol group [3] In vitro commercial bioactivity description [3]

Key Experimental Data and Protocols

For researchers looking to replicate or understand these findings, here are the methodologies from the pivotal study.

  • Animal Model: Mice [1]
  • Dosage: 1200 mg/kg of each stereoisomer administered to the animals [1]
  • Key Measurements:
    • Hepatic Glutathione: Liver glutathione concentrations were measured over time, with a peak observed at 3 hours post-administration [1].
    • Plasma Sulfate: Plasma concentrations of inorganic sulfate were monitored [1].
    • Urinary Sulfate: Urine was collected over 24 hours to measure the excretion of inorganic sulfate [1].
    • Drug Recovery: The amount of unchanged NAC excreted in the urine over 24 hours was quantified [1].

Mechanism of Action and Diagram

The experimental data can be explained by the fundamental stereoselectivity of mammalian enzymes.

  • L-NAC as a Precursor: L-NAC is effectively deacetylated to yield L-cysteine, which is the natural substrate for the body's biochemical pathways [2]. L-cysteine serves as the rate-limiting precursor for the synthesis of the master antioxidant, glutathione (GSH) [4] [5]. It can also be metabolized into other sulfur-containing species like hydrogen sulfide (H₂S) and sulfane sulfur, which have their own antioxidant and signaling roles [2].
  • D-NAC as an Inert Isomer: The "unnatural" D-isomer is not a suitable substrate for the enzymes that process L-cysteine. It is therefore not utilized for GSH synthesis or the generation of reactive sulfur species, and is largely excreted unchanged in the urine [1].

The following diagram illustrates the divergent metabolic fates of the two enantiomers based on the gathered data.

G NAC N-Acetylcysteine (NAC) L_NAC N-Acetyl-L-cysteine (L-NAC) NAC->L_NAC D_NAC This compound (D-NAC) NAC->D_NAC L_Cysteine L-Cysteine L_NAC->L_Cysteine  Deacetylation Unchanged Excreted Unchanged (47%) D_NAC->Unchanged No_GSH No GSH Increase D_NAC->No_GSH No_Sulfate No Sulfate Increase D_NAC->No_Sulfate GSH Glutathione (GSH) ↑ L_Cysteine->GSH  GSH Synthesis H2S_S0 H₂S & Sulfane Sulfur L_Cysteine->H2S_S0  Catabolism Sulfate Plasma & Urinary Sulfate ↑ L_Cysteine->Sulfate  Oxidation

Conclusion for Research and Development

The body of evidence underscores critical considerations for drug development:

  • Stereochemical Purity is Crucial: The efficacy of an NAC-based product intended to boost glutathione or sulfate pools is dependent on the L-enantiomer. The presence of the D-isomer would represent a therapeutically inactive impurity [1].
  • D-NAC as a Tool: The D-isomer can be useful as an experimental control to distinguish between biological effects that require integration into specific metabolic pathways (steroselective) and those that rely on the physical, direct scavenging properties of the thiol group [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from water
WHITE, CRYSTALLINE POWDER

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

163.03031432 Da

Monoisotopic Mass

163.03031432 Da

Boiling Point

407.7±40.0 °C at 760 mmHg

Heavy Atom Count

10

Taste

CHARACTERISTIC SOUR TASTE

LogP

log Kow = -0.66 /Estimated/

Odor

SLIGHT ACETIC ODOR

Application

Acute and chronic bronchitis, laryngitis, tracheitis or sinusitisPulmonary complications of cystic fibrosisParacetamol overdose

Appearance

Solid powder

Melting Point

109-110
109.5 °C

UNII

L305827QJJ

Sequence

N-Acetyl-L-cysteine

Related CAS

18829-79-3 (hydrochloride)
19542-74-6 (mono-hydrochloride salt)
63664-54-0 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 25 of 51 companies with hazard statement code(s):;
H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Acetylcysteine is indicated for mucolytic therapy and in the management of [acetaminophen] overdose.
FDA Label
N-acetylcysteine (NAC) is the mainstay of therapy for acetaminophen toxicity. NAC has Federal and Drug Administration (FDA) approval for the treatment of potentially hepatotoxic doses of acetaminophen (APAP), and it is almost 100% effective if given within 8 hours post-ingestion. NAC is also FDA-approved for use in conditions with abnormal, viscid, or inspissated mucous secretions such as pneumonia, bronchitis, tracheobronchitis, cystic fibrosis, tracheostomy patients, postoperative pulmonary complications, posttraumatic chest conditions and before diagnostic bronchoscopy to help with mucous plugging. Off-label indications include acute hepatic failure, prevention of contrast-induced nephropathy, and topical treatment of keratoconjunctivitis sicca.

Livertox Summary

Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antidotes; Expectorants; Free Radical Scavengers;
Antidotes, Toxicological Emergency

Therapeutic Uses

Antiviral Agents; Expectorants; Free Radical Scavengers
... 113 patients entered into the study were reported to be pregnant at the time of /acetaminophen/ overdose. Follow up including appropriate laboratory and pregnancy data outcome data, was available in 60 cases. Of these, 19 overdosed during the first trimester, 22 during the second trimester and 19 during the third trimester of pregnancy. Of the 24 patients with acetaminophen levels above the acetaminophen overdose nomogram line, 10 were treated with N-acetylcysteine within 10 hr postingestion; eight delivered normal infants, two had elective abortions. Of ten patients treated with N-acetylcysteine 10-16 hr postingestion, five delivered viable infants, two had elective abortions, and three had spontaneous abortions. Of four women treated with N-acetylcysteine 16-24 hr postingestion, one mother died, and there was one spontaneous abortion, one stillbirth, one elective abortion, and one delivery. ...
Acetylcysteine is indicated in the treatment of acetaminophen overdose to protect against hepatotoxicity . /Included in US product labeling/
Acetylcysteine is used in current medical practice in conjunction with chest physiotherapy as mucolytic in patients who have viscid or thickened airway mucus. When administered via direct instillation, it is used to loosen impacted mucus plugs during bronchoscopy. Acetylcysteine can irritate the airways and induce bronchospasm when given by inhalation; therefore, it should be administered simultaneously with or following administration of an inhaled beta-adrenergic bronchodilator. /NOT included in US product labeling/
To evaluate the effectiveness and safety of N-acetylcysteine (NAC) in treating chronic hepatitis B patients, 144 patients with chronic hepatitis B (total bilirubin, TBil>170 mmol/L) from several centers were chosen for a randomized and double blind clinical trial. The patients were divided into a NAC group and a placebo group and all of them were treated with an injection containing the same standardized therapeutic drugs. A daily dose of 8 microgram NAC was added to the injection of the NAC group. The trial lasted 45 days. Hepatic function and other biochemistry parameters were checked at the experimental day 0 and days 15, 30, 45. Each group consisted of 72 patients of similar demology and disease characteristics. During the trial, 28 cases of the 144 patients dropped out. In the NAC group, at day 0 and day 30, the TBil were401.7 vs. 149.2 and 160.1+/-160.6. In the placebo group, the TBil on the corresponding days were 384.1+/-134.0 and 216.3+/-199.9. Its decrease in the NAC group was 62% and 42% in the placebo group. At day 0 and day 45 of treatment, the effective PTa increase rate was 72% in the NAC group and 54% in the placebo group. The total effective rate (TBil + PTa) was 90% in the NAC group and 69% in the placebo group. The parameters of the two groups showed a remarkable difference. The rate of side effects was 14% in the NAC and 5% in the placebo groups. NAC can decrease the level of serum TBil, increase the PTa and reduce the time of hospitalization. NAC showed no serious adverse effects during the period of our treatment. We find that NCA is effective and secure in treating chronic hepatitis B patients.

Pharmacology

Acetylcysteine has been shown to reduce the extent of liver injury following acetaminophen overdose. It is most effective when given early, with benefit seen principally in patients treated within 8-10 hours of the overdose. Acetylcysteine likely protects the liver by maintaining or restoring the glutathione levels, or by acting as an alternate substrate for conjugation with, and thus detoxification of, the reactive metabolite.
Acetylcysteine is a synthetic N-acetyl derivative of the endogenous amino acid L-cysteine, a precursor of the antioxidant enzyme glutathione. Acetylcysteine regenerates liver stores of glutathione. This agent also reduces disulfide bonds in mucoproteins, resulting in liquification of mucus. Some evidence suggests that acetylcysteine may exert an anti-apoptotic effect due to its antioxidant activity, possibly preventing cancer cell development or growth. In addition, acetylcysteine has inhibited viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. (NCI04)

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB01 - Acetylcysteine
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA08 - Acetylcysteine
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB23 - Acetylcysteine

Mechanism of Action

A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. Acetylcysteine's sulfhydryl groups may hydrolize disulfide bonds within mucin, breaking down the oligomers, and making the mucin less viscous. Acetylcysteine has also been shown to reduce mucin secretion in rat models. It is an antioxidant in its own right but is also deacetylated to cysteine, which participates in the synthesis of the antioxidant glutathione. The antioxidant activity may also alter intracellular redox reactions, decreasing phosphorylation of EGFR and MAPK, which decrease transcription of the gene MUC5AC which produces mucin. In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI promiscuously binds to proteins in hepatocytes, leading to cellular necrosis. Acetylcysteine can directly conjugate NAPQI or provide cysteine for glutathione production and NAPQI conjugation.
Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA.
Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.

Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

616-91-1

Absorption Distribution and Excretion

An 11 g dose in the form of an effervescent tablet for solution reaches a mean Cmax of 26.5 µg/mL, with a Tmax of 2 hours, and an AUC of 186 µg\*h/mL.
An oral dose of radiolabelled acetylcysteine is 13-38% recovered in the urine in the first 24 hours, while 3% is recovered in the feces.
The volume of distribution of acetylcysteine is 0.47 L/kg.
Acetylcysteine has a mean clearance of 0.11 L/hr/kg.
Following oral administration (e.g., when used as an antidote for acetaminophen overdosage), acetylcysteine is absorbed from the GI tract.
Oral acetylcysteine is rapidly absorbed, but the bioavailability is low (10-30%) due to significant first-pass metabolism. Intact acetylcysteine has a relatively small volume of distribution (0.5 L/kg). Serum concentrations after intravenous administration of an initial loading dose of 150 mg/kg over 15 minutes are about 500 mg/L. A steady state plasma concentration of 35 mg/L (10-90 mg/L) was reached in about 12 hours following the loading dose with a continuous infusion of 50 mg/kg over 4 hours and 100 mg/kg over the next 16 hours.

Metabolism Metabolites

Acetylcysteine can be deacetylated by aminoacylase 1 or other undefined deacetylases before undergoing the normal metabolism of cysteine.
Following oral inhalation or intratracheal instillation, most of the administered drug appears to participate in the sulfhydryl-disulfide reaction; the remainder is absorbed from the pulmonary epithelium, deacetylated by the liver to cysteine, and subsequently metabolized.
Acetylcysteine undergoes rapid deacetylation in vivo to yield cysteine or oxidation to yield diacetylcystine.

Wikipedia

Acetylcysteine

Drug Warnings

... /Acetylcysteine/ should be used during pregnancy only when clearly needed. ... Since it is not known if acetylcysteine is distributed into human milk, the drug should be used with caution in nursing women.
Anaphylactoid reactions (i.e., acute hypersensitivity reactions such as rash, hypotension, wheezing, and/or dyspnea) have been reported in patients receiving IV acetylcysteine for the treatment of acetaminophen overdosage; in some cases, the anaphylactoid reactions were serious, including death in a patient with asthma. Rash, urticaria, and pruritus are the most frequently reported adverse reactions in patients receiving IV acetylcysteine. Acute flushing and erythema also have occurred; these reactions generally occur 30-60 minutes after initiating the infusion and resolve despite infusion of the drug. Reactions to acetylcysteine that involve manifestations other than flushing and erythema should be considered anaphylactoid reactions and treated as such.
Chest tightness and bronchoconstriction have been reported with acetylcysteine. Clinically overt acetylcysteine-induced bronchospasm occurs rarely and unpredictably, even in patients with asthmatic bronchitis or bronchitis complicating bronchial asthma. Occasionally, patients receiving oral inhalation of acetylcysteine develop increased airway obstruction of varying and unpredictable severity. Patients who have had such reactions to previous therapy with acetylcysteine may not react during subsequent therapy with the drug, and patients who have had inhalation treatments with acetylcysteine without incident may react to subsequent therapy.
Nausea, vomiting, and other GI symptoms may occur following oral administration of acetylcysteine in the treatment of acetaminophen overdosage. The drug may also aggravate vomiting associated with acetaminophen overdosage. Administration of dilute acetylcysteine solutions may minimize the tendency of the drug to aggravate vomiting.
For more Drug Warnings (Complete) data for N-ACETYLCYSTEINE (15 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half life of acetylcysteine in adults is 5.6 hours and in pre-term neonates is 11 hours.
Following IV administration of acetylcysteine, mean elimination half lives of 5.6 and 11 hours have been reported in adults and in neonates, respectively. The mean elimination half life was increased by 80% in patients with severe liver damage (i.e., alcoholic cirrhosis (Child-Pugh score of 7-13) or primary and/or secondary biliary cirrhosis (Child-Pugh score of 5-11)).

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antioxidant

Methods of Manufacturing

Direct acetylation of naturally occurring L-cysteine
... Made by acylating L-cysteine hydrochloride hydrate with acetic anhydride in the presence of sodium acetate.
Preparation and use in treatment of respiratory diseases: Martin, Waller, US 3184505 (1965 to Mead Johnson)

General Manufacturing Information

L-Cysteine, N-acetyl-: ACTIVE
Information available in 2005 indicated that Acetylcysteine was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Luxembourg, Malaysia, Monaco, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)
Information available in 2005 indicated that Acetylcysteine sodium was used in the manufacture of pharmaceutical preparations in the following countries: Australia, Germany, Netherlands, Norway, Poland, Romania, Russian Federation, Switzerland, United States (1,2) /Acetylcysteine Sodium/

Analytic Laboratory Methods

THREE N-SUBSTITUTED MALEIMIDES, INCLUDING ACETYLCYSTEINE, WERE TESTED AS DERIVATIZING REAGENTS. N-ACETYLCYSTEINE WAS READILY CONVERTED INTO THE ADDUCT WITH N-(4-ANILINOPHENYL)MALEIMIDE. PICROGRAM LEVELS WERE SEPARATED & QUANTIFIED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/
Analyte: acetylcysteine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: acetylcysteine; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for N-ACETYLCYSTEINE (6 total), please visit the HSDB record page.

Storage Conditions

Unopened vials of acetylcysteine sodium solution should be stored at 15-30 °C. Following exposure to air, solutions should be stored at 2-8 °C to retard oxidation and should be used within 96 hr.
Unopened vials of acetylcysteine sodium solution should be stored at 15-30 °C. Following exposure to air, oral and oral inhalation solutions should be stored at 2-8 °C to retard oxidation and should be used within 96 hours.
Acetylcysteine solution does not contain an antimicrobial agent; therefore, care must be taken to minimize contamination of the sterile solution. After opening, the vial should be stored in the refrigerator; the opened vial should be discarded after 96 hours.

Interactions

Guinea pigs were treated with daily drug injections as follows: 1 group received 200 mg kanamycin/kg, sc, 1 group received n-acetylcysteine (300 mg/kg, ip) & the 3rd group received n-acetylcysteine followed by kanamycin 1 hr later. After 7-day recovery, thresholds for detection of the compound action potential were measured. N-acetylcysteine alone had no detectable effect on hearing thresholds. Kanamycin alone produced a moderate (10-20 db) hearing loss below 10 khz & a more severe loss above 10 khz. Animals receiving both n-acetylcysteine & kanamycin had severe hearing losses (40-60 db) at all frequencies between 3 & 30 khz. These data indicate that n-acetylcysteine exerts a strong synergistic effect on kanamycin in producing severe hearing loss & cochlear damage.
The major side effect of photodynamic therapy (PDT) using photofrin enhanced skin sensitivity for sunlight which persists for 3-8 weeks after injection. Formation of singlet oxygen and radicals is believed to be involved in the basic mechanism of inducing skin damage. Reducing this side effect would make PDT more widely acceptable particularly for palliative use. Hairless dorsal skin patches of mice injected with 10 mg/kg photofrin ip 24 hr before illumination were used to evaluate the effect of increasing light doses. The light was obtained from a halogen lamp and transmitted via a fiber optic to illuminate a field of 2.5 sq cm. After establishing a dose response relationship for single or fractionated light dose illumination of the skin, drugs known to scavenge radicals, quench singlet oxygen or interfere with histamine release were tested for their protective effect. N-Acetylcysteine, a radical scavenger admin ip (1,000 and 2,000 mg/kg) 1 hr before illumination produced a significant decr in skin damage at light doses > 50 J sq cm (protection factor of 1.3-1.8). When N-acetylcysteine was administered in a dose of 500 mg/kg no protection was observed. Fractionated illumination experiments in combination with multiple injections of N-acetylcysteine (1000 mg/kg) also failed to show any protection. The addition of ranitidine, a histamine blocking agent (25-100 mg/kg) given prior to illumination resulted in a limited protection at higher light doses. From this study /results suggest/ that N-acetylcysteine could be of value in amelioration of the photosensitivity in patients with PDT.
The influence of acetylcysteine on cisplatin nephrotoxicity was investigated in female Wistar rats. Admin of 0.6 mg cisplatin/100 mg bw was followed by oliguria and proteinuria, as well as a significant incr of blood urea nitrogen concn. The ip admin of 0.6 mg cisplatin/100 g body wt concomitantly with 100 mg acetylcysteine/100 g body wt sc completely abolished the nephrotoxic effects of cisplatin. However, following this, the platinum concn in the kidney was decr significantly by acetylcysteine treatment. This was caused by a enhanced urinary excretion of platinum. The same effect on cisplatin nephrotoxicity appeared when cisplatin and acetylcysteine were dissolved together in a soln prior to injection. It could be shown that in this soln a ligand exchange reaction of cisplatin by acetylcysteine started immediately, resulting in incr renal excretion and decr platinum concn in the kidney. ... /Results show/ that the protective effect of acetylcysteine on cisplatin nephrotoxicity is based on the formation of a complex unsuitable for tubular resorption. ...
... Studies have shown that the in utero admin of alcohol alters the activity of gamma-glutamyl transpeptidase, the major enzyme involved with the break down of glutathione. The implication is that the in utero admin of alcohol interferes with gamma-glutamyl cycle and ultimately alters glutathione levels. ... The in utero admin of alcohol results in a decr in brain and liver glutathione levels in the developing fetus. ... N-Acetylcysteine ... was given to pregnant mothers throughout gestation in a liquid diet concomitantly with a dose of alcohol which produces a decr in body and brain weights. ... N-Acetylcysteine antagonized the effects of alcohol in the developing fetus.

Stability Shelf Life

Stable in ordinary light; stable at temp up to 120 °C; nonhygroscopic (oxidizes in moist air)

Dates

Last modified: 08-15-2023
Cotgreave I, Moldeus P, Schuppe I: The metabolism of N-acetylcysteine by human endothelial cells. Biochem Pharmacol. 1991 Jun 21;42(1):13-6. doi: 10.1016/0006-2952(91)90674-t. [PMID:2069586]
Ahola T, Fellman V, Laaksonen R, Laitila J, Lapatto R, Neuvonen PJ, Raivio KO: Pharmacokinetics of intravenous N-acetylcysteine in pre-term new-born infants. Eur J Clin Pharmacol. 1999 Nov;55(9):645-50. doi: 10.1007/s002280050687. [PMID:10638393]
Mahmoudi GA, Astaraki P, Mohtashami AZ, Ahadi M: N-acetylcysteine overdose after acetaminophen poisoning. Int Med Case Rep J. 2015 Feb 27;8:65-9. doi: 10.2147/IMCRJ.S74563. eCollection 2015. [PMID:25767408]
Holdiness MR: Clinical pharmacokinetics of N-acetylcysteine. Clin Pharmacokinet. 1991 Feb;20(2):123-34. doi: 10.2165/00003088-199120020-00004. [PMID:2029805]
Uttamsingh V, Keller DA, Anders MW: Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chem Res Toxicol. 1998 Jul;11(7):800-9. [PMID:9671543]
Pei Y, Liu H, Yang Y, Yang Y, Jiao Y, Tay FR, Chen J: Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects. Oxid Med Cell Longev. 2018 Apr 22;2018:2835787. doi: 10.1155/2018/2835787. eCollection 2018. [PMID:29849877]
Crouch BI, Caravati EM, Dandoy C: Effect of dilution with beverages on the smell and taste of oral acetylcysteine. Am J Health Syst Pharm. 2007 Sep 15;64(18):1965-8. doi: 10.2146/ajhp060568. [PMID:17823110]
Bass S, Zook N: Intravenous acetylcysteine for indications other than acetaminophen overdose. Am J Health Syst Pharm. 2013 Sep 1;70(17):1496-501. doi: 10.2146/ajhp120645. [PMID:23943180]
Thompson CA: Acetylcysteine's off-label use presents dosage-form issue. Am J Health Syst Pharm. 2007 Jul 1;64(13):1362, 1364, 1368. doi: 10.2146/news070062. [PMID:17591999]
Slattery KM, Dascombe B, Wallace LK, Bentley DJ, Coutts AJ: Effect of N-acetylcysteine on cycling performance after intensified training. Med Sci Sports Exerc. 2014 Jun;46(6):1114-23. doi: 10.1249/MSS.0000000000000222. [PMID:24576857]
Sadowska AM: N-Acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Ther Adv Respir Dis. 2012 Jun;6(3):127-35. doi: 10.1177/1753465812437563. Epub 2012 Feb 23. [PMID:22361928]
Harada D, Anraku M, Fukuda H, Naito S, Harada K, Suenaga A, Otagiri M: Kinetic studies of covalent binding between N-acetyl-L-cysteine and human serum albumin through a mixed-disulfide using an N-methylpyridinium polymer-based column. Drug Metab Pharmacokinet. 2004 Aug;19(4):297-302. doi: 10.2133/dmpk.19.297. [PMID:15499198]
Serjeant EP, Dempsey B (1979). Ionisation constants of organic acids in aqueous solution (1st ed.). Oxford ; New York : Pergamon Press.
Dailymed: Acetylcysteine Respiratory Inhalant
Dailymed: Acetylcysteine Intravenous Injection, Solution
Health Canada Approved Drug Products: Acetylcysteine USP Solution for Intravenous Injection, Respiratory Inhalation, or Oral Administration
FDA Approved Drug Products: Cetylev (Acetylcysteine) Oral Effervescent Tablets for Solution
FDA Approved Drug Products: Mucomyst (Acetylcysteine) Oral and Respiratory Solution (Discontinued)
Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

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